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  • Product: 2-(3,5-Dimethoxyphenyl)benzoic acid
  • CAS: 1261932-82-4

Core Science & Biosynthesis

Foundational

"synthesis of 2-(3,5-Dimethoxyphenyl)benzoic acid"

An In-Depth Technical Guide to the Synthesis of 2-(3,5-Dimethoxyphenyl)benzoic Acid Abstract This technical guide provides a comprehensive overview of the synthesis of 2-(3,5-Dimethoxyphenyl)benzoic acid, a valuable biph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 2-(3,5-Dimethoxyphenyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(3,5-Dimethoxyphenyl)benzoic acid, a valuable biphenyl carboxylic acid derivative. Biphenyl scaffolds are privileged structures in drug discovery and materials science, making efficient access to versatile intermediates like the title compound a critical objective for research and development professionals.[1] This document details two robust and widely applicable synthetic strategies for its preparation: the Suzuki-Miyaura cross-coupling reaction and a Grignard reagent-based Kumada cross-coupling. The guide offers in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

2-(3,5-Dimethoxyphenyl)benzoic acid is an important molecular building block. Its structure contains two key features: a biphenyl core, which is a common motif in pharmacologically active molecules, and strategically placed functional groups (a carboxylic acid and two methoxy groups) that allow for diverse downstream chemical modifications.[2][3] The primary synthetic challenge lies in the selective and efficient formation of the carbon-carbon single bond connecting the two aromatic rings.

This guide focuses on two powerful transition-metal-catalyzed cross-coupling reactions that address this challenge from different retrosynthetic perspectives.

G cluster_suzuki Strategy 1: Suzuki-Miyaura Coupling cluster_kumada Strategy 2: Kumada Coupling Target 2-(3,5-Dimethoxyphenyl)benzoic acid SM_1 2-Halobenzoic Acid Derivative Target->SM_1 Disconnection A KC_2 3,5-Dimethoxyphenyl magnesium Halide (Grignard Reagent) Target->KC_2 Disconnection B SM_1->Target Pd Catalyst, Base SM_2 3,5-Dimethoxyphenyl boronic Acid SM_2->Target KC_1 2-Halobenzoic Acid Derivative KC_1->Target Pd or Ni Catalyst KC_2->Target

Caption: Retrosynthetic analysis of the target molecule.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl linkages. It involves the palladium-catalyzed cross-coupling of an organoboron species with an organohalide.[4][5] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of many boronic acid reagents.[6][7]

Mechanistic Principle

The catalytic cycle for the Suzuki coupling is a well-established three-step process:[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-halobenzoic acid derivative, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this step.[5][6]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 product Ar¹-Ar² (Product) reductive_elim->product ar1x Ar¹-X (2-Halobenzoate) ar1x->oxidative_add ar2by2 Ar²-B(OH)₂ (Dimethoxyphenylboronic acid) ar2by2->transmetalation base Base base->transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes the synthesis starting from methyl 2-bromobenzoate and 3,5-dimethoxyphenylboronic acid, followed by saponification.

Step 2.2.1: Suzuki-Miyaura Coupling

  • Reagents and Materials:

    • Methyl 2-bromobenzoate

    • 3,5-Dimethoxyphenylboronic acid (1.1 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)[1]

    • Potassium carbonate (K₂CO₃), anhydrous (3.0 equivalents)[1]

    • Toluene, Ethanol, and Deionized Water (e.g., 4:1:1 mixture)[1]

    • Schlenk flask or oven-dried round-bottom flask with reflux condenser and septum

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add methyl 2-bromobenzoate, 3,5-dimethoxyphenylboronic acid, and potassium carbonate.

    • Add the palladium catalyst, Pd(PPh₃)₄.[1]

    • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

    • Add the degassed solvent mixture of toluene, ethanol, and water via cannula or syringe.[1]

    • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-18 hours.[1]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with water and brine (saturated NaCl solution).[1]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]

    • Purify the crude product, methyl 2-(3,5-dimethoxyphenyl)benzoate, by column chromatography on silica gel.[1]

Step 2.2.2: Saponification (Ester Hydrolysis)

  • Procedure:

    • Dissolve the purified methyl ester from the previous step in methanol.[1]

    • Add an aqueous solution of sodium hydroxide (NaOH, ~3 equivalents).[1]

    • Heat the mixture to reflux for 2-4 hours.[1]

    • After cooling to room temperature, remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid will form.[1]

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven to yield pure 2-(3,5-Dimethoxyphenyl)benzoic acid.[1]

Method 2: Grignard Reagent-Based Cross-Coupling (Kumada Coupling)

Mechanistic Principle

The Kumada coupling follows a catalytic cycle similar to the Suzuki reaction but involves an organomagnesium species.

  • Grignard Reagent Formation: An organohalide (1-bromo-3,5-dimethoxybenzene) reacts with magnesium metal in an anhydrous ether solvent to form the highly nucleophilic Grignard reagent.[9]

  • Cross-Coupling Cycle: A palladium or nickel catalyst undergoes oxidative addition with the 2-halobenzoate. The subsequent transmetalation step involves the transfer of the 3,5-dimethoxyphenyl group from the magnesium to the catalyst center. Finally, reductive elimination yields the biaryl product and regenerates the active catalyst.

Detailed Experimental Protocol

This protocol involves the in-situ preparation of the Grignard reagent followed by the cross-coupling reaction.

Step 3.2.1: Formation of 3,5-Dimethoxyphenylmagnesium Bromide

  • Reagents and Materials:

    • Magnesium turnings (1.2 equivalents)

    • 1-Bromo-3,5-dimethoxybenzene

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • A small crystal of iodine (as an initiator, optional)

    • Flame-dried, three-neck round-bottom flask with a reflux condenser, dropping funnel, and inert gas inlet

  • Procedure:

    • Place the magnesium turnings in the flame-dried flask under an inert atmosphere.

    • Add a small volume of anhydrous ether.

    • In the dropping funnel, prepare a solution of 1-bromo-3,5-dimethoxybenzene in anhydrous ether.

    • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when bubbling is observed and the solution turns cloudy. Gentle warming or the addition of an iodine crystal may be required to start the reaction.[8][10]

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and should be used promptly.[11]

Step 3.2.2: Kumada Coupling and Saponification

Kumada_Workflow cluster_grignard Step A: Grignard Formation cluster_coupling Step B: Kumada Coupling cluster_workup Step C: Workup & Hydrolysis start_grignard 1-Bromo-3,5-dimethoxybenzene + Mg Metal conditions_grignard Anhydrous Ether (THF) Inert Atmosphere start_grignard->conditions_grignard product_grignard 3,5-Dimethoxyphenylmagnesium Bromide conditions_grignard->product_grignard start_coupling Methyl 2-bromobenzoate + Pd or Ni Catalyst product_grignard->start_coupling product_coupling Crude Methyl Ester Product start_coupling->product_coupling quench Quench (e.g., aq. NH₄Cl) product_coupling->quench extract Extraction & Purification quench->extract saponify Saponification (NaOH, H₃O⁺) extract->saponify final_product 2-(3,5-Dimethoxyphenyl)benzoic acid saponify->final_product

Caption: Experimental workflow for the Kumada coupling method.

  • Procedure:

    • In a separate flame-dried flask under an inert atmosphere, dissolve methyl 2-bromobenzoate and a suitable catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) in anhydrous THF.

    • Cool this solution in an ice bath.

    • Slowly transfer the prepared Grignard reagent from Step 3.2.1 into the catalyst-substrate mixture via cannula.

    • After the addition, allow the reaction to warm to room temperature and stir for 8-16 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Perform a standard aqueous workup involving extraction with an organic solvent (e.g., ethyl acetate), washing the organic layers, drying over an anhydrous salt, and concentrating under reduced pressure.

    • Purify the resulting crude ester by column chromatography.

    • Perform saponification on the purified ester as described in Step 2.2.2 to obtain the final product.

Comparative Summary of Synthetic Methods

FeatureSuzuki-Miyaura CouplingKumada Coupling (Grignard-Based)
Key Reagents Organoboron compound, OrganohalideGrignard reagent, Organohalide
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄)[3]Palladium or Nickel complexes (e.g., Pd(dppf)Cl₂)
Key Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃)[3]Requires strictly anhydrous conditions[9]
Functional Group Tolerance Very high; tolerates acidic protonsLow; incompatible with protic functional groups
Typical Yields Good to excellent (often >85%)[3]Good to excellent, but can be variable
Advantages High reliability, stable reagents, broad scopeUtilizes readily prepared Grignard reagents
Disadvantages Boronic acids can be expensive; potential for boronic acid self-couplingHigh sensitivity to moisture and air; lower functional group tolerance

Purification and Characterization

The final product, 2-(3,5-Dimethoxyphenyl)benzoic acid, is typically a white to off-white solid.

  • Purification: The primary method for purifying the final carboxylic acid is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.[12] This process effectively removes minor impurities. If significant impurities remain after hydrolysis, an acid-base extraction can be performed before recrystallization.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    • Melting Point Analysis: To assess the purity of the crystalline solid.[12]

    • High-Performance Liquid Chromatography (HPLC): To determine the purity with high precision.[12][13]

Conclusion

The synthesis of 2-(3,5-Dimethoxyphenyl)benzoic acid can be accomplished efficiently through modern cross-coupling methodologies. The Suzuki-Miyaura coupling represents the more robust and tolerant method, suitable for a wide range of substrates and laboratory settings. The Kumada coupling offers a potent alternative, particularly when the requisite Grignard reagent is more accessible than the corresponding boronic acid, though it demands more rigorous experimental technique to manage its moisture sensitivity. The choice of method will ultimately depend on starting material availability, cost, and the specific functional groups present on more complex analogues. Both pathways provide reliable access to this valuable intermediate, empowering further research in medicinal chemistry and materials science.

References

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
  • organic synthesis: benzoic acid via a grignard reaction. (n.d.).
  • Grignard Reaction - Synthesis of Substituted Benzoic Acids - OpenBU. (2011, October 11).
  • Benzoic Acid Synthesis via Grignard Reaction | PDF | Magnesium | Tetrahydrofuran - Scribd. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Benzoic Acid Uses: Complete Industrial Application Guide - Scimplify Blogs. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - European Patent Office EP1853548 B. (2005, December 1).
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16).
  • Applications of 2,5-Dimethoxybenzoic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols - Benchchem. (n.d.).
  • Process for the purification of benzoic acid - Patent 0115101. (1984, August 8).
  • Chemical name: benzoic acid, 3-methoxy-2-methyl-,2-(3,5-dimethylbenzoyl)-21(1 N-(1 , 1 -dimethylethyl) - EPA. (n.d.).
  • Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid - Benchchem. (n.d.).
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-3,5-dimethoxytoluene - Benchchem. (n.d.).
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
  • EP2952237A1 - Method for purification of benzoic acid - Google Patents. (2002, May 1).
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC. (2024, January 5).

Sources

Exploratory

2-(3,5-Dimethoxyphenyl)benzoic Acid: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications

Executive Summary & Introduction 2-(3,5-Dimethoxyphenyl)benzoic acid, systematically identified as 3',5'-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid, is a highly functionalized biaryl building block[1]. Characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

2-(3,5-Dimethoxyphenyl)benzoic acid, systematically identified as 3',5'-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid, is a highly functionalized biaryl building block[1]. Characterized by the unique steric and electronic interplay between an ortho-carboxylic acid and meta-dimethoxy substitutions, it serves as a critical intermediate in advanced organic synthesis. This whitepaper provides a comprehensive overview of its chemical properties, structural mechanics, and a field-proven synthetic protocol designed for researchers in drug development and materials science.

Chemical Identity & Physical Properties

The structural integrity and baseline metrics of 2-(3,5-Dimethoxyphenyl)benzoic acid are essential for stoichiometric calculations and analytical validation. Below is a summary of its core quantitative data[2]:

PropertyValue
Chemical Name 2-(3,5-Dimethoxyphenyl)benzoic acid
IUPAC Name 3',5'-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid
CAS Registry Number 1261932-82-4
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
Standard Purity ≥ 97% (HPLC)
Appearance White to off-white solid

Structural Mechanics & Reactivity Profile

The biphenyl core of 1261932-82-4 is sterically hindered by the ortho-carboxylic acid group, which restricts free rotation around the C-C biaryl axis. This restricted rotation can induce atropisomerism if further asymmetric substitutions are introduced.

Mechanistically, the methoxy groups at the 3' and 5' positions act as strong electron-donating groups (EDG) via resonance, significantly enriching the electron density of their resident aromatic ring. This renders the molecule highly susceptible to electrophilic aromatic substitution (EAS) at the 2', 4', and 6' positions. Conversely, the carboxylic acid moiety provides a versatile thermodynamic handle for amidation, esterification, and decarboxylative cross-coupling reactions.

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling Protocol

The most robust, scalable, and atom-economical method for synthesizing biaryl carboxylic acids is the Suzuki-Miyaura cross-coupling between a halogenated benzoic acid and a functionalized phenylboronic acid[3].

Causality in Experimental Design
  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is selected because its electron-rich phosphine ligands stabilize the active Pd(0) species, facilitating the critical oxidative addition into the sterically hindered C-Br bond of 2-bromobenzoic acid.

  • Base Selection: Na2CO3 serves a dual mechanistic purpose. First, it deprotonates the carboxylic acid, increasing its solubility in the aqueous phase. Second, it coordinates with the organoboronic acid to form an electron-rich boronate complex, which is strictly required to accelerate the transmetalation step.

  • Solvent System: A biphasic mixture of Toluene/Ethanol/Water (2:1:1) is employed. Toluene dissolves the organic substrates, water solvates the inorganic base, and ethanol acts as a phase-transfer agent, homogenizing the biphasic interface to maximize reaction kinetics.

Step-by-Step Experimental Protocol (Self-Validating Workflow)
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv, 10 mmol) and 3,5-dimethoxyphenylboronic acid (1.2 equiv, 12 mmol). Self-Validation: The 0.2 equiv excess of boronic acid intentionally compensates for competitive protodeboronation side reactions, ensuring complete consumption of the aryl halide.

  • Solvent & Base Addition: Add 50 mL of a degassed Toluene/Ethanol (1:1 v/v) mixture. Follow with an aqueous solution of Na2CO3 (2.5 equiv, 25 mmol, in 25 mL H2O).

  • Degassing: Sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative deactivation of the Pd(0) catalyst and suppresses oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 equiv, 5 mol%) under a positive stream of Argon.

  • Reaction Execution: Heat the mixture to 85–90 °C under an inert atmosphere for 12–16 hours.

  • Self-Validating Work-up: Cool the mixture to room temperature and separate the phases. Extract the organic layer with 20 mL of 1M NaOH. Self-Validation: Because the target molecule contains a carboxylic acid, it selectively partitions into the aqueous phase as a sodium salt. Unreacted boronic acid, homocoupled byproducts, and the palladium catalyst remain trapped in the discarded organic layer.

  • Isolation: Carefully acidify the combined aqueous layers with 2M HCl to pH 2–3. The target 2-(3,5-Dimethoxyphenyl)benzoic acid will precipitate exclusively.

  • Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol/water to achieve >97% purity[2].

Visualizing the Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Intermediate: Ar-Pd(II)-Br Pd0->OxAdd + Reactant 1 TransMet Transmetalation Intermediate: Ar-Pd(II)-Ar' OxAdd->TransMet + Reactant 2 (Base Mediated) RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product 2-(3,5-Dimethoxyphenyl)benzoic acid (Target Compound) RedElim->Product Reactant1 2-Bromobenzoic Acid Reactant1->OxAdd Reactant2 3,5-Dimethoxyphenylboronic Acid Reactant2->TransMet

Catalytic cycle of Suzuki-Miyaura cross-coupling for 2-(3,5-Dimethoxyphenyl)benzoic acid synthesis.

Applications in Drug Development and Materials Science

  • Fluorenone Synthesis: The ortho-carboxylic acid can undergo intramolecular Friedel-Crafts-type acylation with the adjacent electron-rich aromatic ring. This cyclization is a premier pathway for synthesizing highly substituted fluorenones and 4-azafluorenones, which are core scaffolds in numerous bioactive natural products and synthetic therapeutics[3].

  • Advanced Materials (OLEDs): The biphenyl structure, combined with the tunable electronic properties provided by the methoxy groups, makes this compound an excellent precursor for synthesizing phosphorescent host materials and ligands utilized in organic light-emitting diodes (OLEDs).

Analytical Characterization

To validate the structural identity and purity of the synthesized batch, the following analytical standards must be met[2]:

  • 1H NMR (400 MHz, DMSO-d6): The spectrum must exhibit a characteristic 6H singlet around δ 3.7–3.8 ppm, corresponding to the two equivalent methoxy groups. The aromatic region will display a distinct multiplet pattern confirming the ortho-substituted and meta-disubstituted biaryl system.

  • LC-MS (ESI-): In negative ion mode, the molecular ion [M-H]- should be observed at m/z 257.1, corroborating the exact mass of the compound.

  • HPLC: A reverse-phase C18 column utilizing a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) is employed to verify the ≥97% purity threshold required for downstream applications.

References

  • Building Blocks & Reagents - Hoffman Fine Chemicals. Hoffman Fine Chemicals.
  • CAS:1261932-82-4, 3',5'-Dimethoxy-[1,1'-biphenyl]-2 ... - 毕得医药. Bidepharm.
  • Total synthesis of fluorenones, 4-azafluorenones and related natural products. Elektronische Hochschulschriften der LMU München.

Sources

Foundational

Architectural Deconstruction and Structure Elucidation of 2-(3,5-Dimethoxyphenyl)benzoic Acid

Executive Overview & Conformational Causality Biphenyl carboxylic acids represent a privileged structural motif in medicinal chemistry, materials science, and asymmetric catalysis. The target molecule, 2-(3,5-dimethoxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Conformational Causality

Biphenyl carboxylic acids represent a privileged structural motif in medicinal chemistry, materials science, and asymmetric catalysis. The target molecule, 2-(3,5-dimethoxyphenyl)benzoic acid (Chemical Formula: C₁₅H₁₄O₄, MW: 258.27 g/mol ), features a rigid biphenyl core substituted with an ortho-carboxylic acid on Ring A and two electron-donating meta-methoxy groups on Ring B.

The structural elucidation of this compound is deeply intertwined with its physical chemistry. The bulky ortho-carboxylic acid creates severe steric hindrance against the ortho-protons (H-2', H-6') of the adjacent dimethoxyphenyl ring. Causally, this forces the molecule out of coplanarity, resulting in a twisted dihedral angle between the two aromatic systems. This forced non-planarity breaks extended π-conjugation, fundamentally altering its spectroscopic signatures—specifically inducing upfield anisotropic shielding in the ¹H NMR spectrum and distinct vibrational modes in FT-IR[1].

To definitively elucidate this structure, we must employ an orthogonal, self-validating analytical matrix where synthetic logic, mass spectrometry, and advanced spectroscopy cross-verify one another.

Workflow Sample 2-(3,5-Dimethoxyphenyl) benzoic acid HRMS HRMS (ESI) Exact Mass & Formula Sample->HRMS NMR 1D & 2D NMR Carbon Skeleton Sample->NMR FTIR FT-IR Spectroscopy Functional Groups Sample->FTIR XRAY X-Ray Crystallography 3D Conformation Sample->XRAY Validation Multi-Modal Integration Structure Confirmed HRMS->Validation NMR->Validation FTIR->Validation XRAY->Validation

Multi-modal analytical workflow for the structure elucidation of the target biphenyl.

Synthetic Assembly: A Self-Validating Protocol

Before analytical elucidation can begin, a high-purity standard must be synthesized. The most robust method for constructing asymmetric biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. We select 2-bromobenzoic acid as the electrophile and (3,5-dimethoxyphenyl)boronic acid as the nucleophile.

Causality of Reagent Choice: Pd(PPh₃)₄ is selected because its electron-rich Pd(0) center readily undergoes oxidative addition into the sterically hindered C-Br bond. The biphasic 1,4-dioxane/water solvent system is critical: dioxane solubilizes the organic precursors, while water dissolves the K₂CO₃ base required to form the reactive boronate species for the transmetalation step.

Synthesis SM1 2-Bromobenzoic Acid (Electrophile) Catalyst Pd(PPh3)4 / K2CO3 1,4-Dioxane/H2O SM1->Catalyst SM2 (3,5-Dimethoxyphenyl) boronic acid SM2->Catalyst Product 2-(3,5-Dimethoxyphenyl) benzoic acid Catalyst->Product Cross-Coupling

Suzuki-Miyaura cross-coupling synthetic pathway for 2-(3,5-Dimethoxyphenyl)benzoic acid.

Step-by-Step Synthesis & Purification Protocol
  • Reagent Charging: In a flame-dried Schlenk flask under argon, combine 2-bromobenzoic acid (1.0 eq, 5.0 mmol), (3,5-dimethoxyphenyl)boronic acid (1.2 eq, 6.0 mmol), and Pd(PPh₃)₄ (0.05 eq, 0.25 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v, 40 mL).

  • Reaction Execution: Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring.

  • Validation Checkpoint (In-Process): Monitor via Thin Layer Chromatography (TLC) using Silica gel (Hexanes/EtOAc 1:1 with 1% AcOH). The system is self-validating when the electrophile spot (R_f ~0.4) is entirely consumed and replaced by a highly UV-active product spot (R_f ~0.2).

  • Workup & Isolation: Cool to room temperature, acidify with 1M HCl to pH 2 (causality: protonates the carboxylate to force organic partitioning), and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol/water to yield analytically pure white crystals.

Orthogonal Elucidation Strategy

Structure elucidation requires a multi-modal approach where each technique acts as a validation checkpoint for the others.

High-Resolution Mass Spectrometry (HRMS)

HRMS establishes the foundational atomic composition.

  • Protocol: Dissolve 1 mg of the synthesized standard in 1 mL of LC-MS grade methanol. Inject 5 µL into an ESI-TOF mass spectrometer.

  • Self-Validating Check: Calibrate internally using sodium formate clusters to ensure mass accuracy < 2 ppm. Electrospray Ionization (ESI) in negative mode is optimal due to the readily deprotonated carboxylic acid moiety.

  • Outcome: The spectrum yields a prominent [M-H]⁻ peak at m/z 257.0822, matching the calculated exact mass for C₁₅H₁₃O₄ (257.0819), unambiguously confirming the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the carbon skeleton and confirming the regiochemistry of the biphenyl linkage[3].

  • Protocol: Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra on a 400 MHz spectrometer at 298 K.

  • Causality of Parameters: Set the relaxation delay (D1) to 2.0 seconds. This ensures complete longitudinal relaxation of all protons, allowing for strict quantitative integration of the signals[4].

Mechanistic Interpretation:

  • Ring A (Benzoic Acid): The highly deshielded doublet at 7.95 ppm is assigned to H-6. This profound downfield shift is caused by the electron-withdrawing anisotropic cone of the adjacent carbonyl group.

  • Ring B (Dimethoxyphenyl): The symmetry of the 3,5-dimethoxy substitution renders H-2' and H-6' chemically equivalent, appearing as a meta-coupled doublet (J = 2.3 Hz) at 6.45 ppm. The strong electron-donating resonance (+M effect) of the methoxy groups significantly shields these protons compared to standard aromatic signals.

  • The Biphenyl Bridge (HMBC): The most critical validation of the structure is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. A strong ³J_CH cross-peak between the H-2'/H-6' protons (6.45 ppm) and the C-2 carbon of Ring A (142.1 ppm) definitively proves the covalent linkage between the two distinct aromatic systems, ruling out any uncoupled byproducts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as a rapid, orthogonal check for the functional groups predicted by NMR and MS.

  • Protocol: Place 2 mg of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 co-added scans).

  • Outcome: A broad, intense absorption band from 2500–3300 cm⁻¹ confirms the hydrogen-bonded O-H stretch of the carboxylic acid dimer. A sharp peak at 1685 cm⁻¹ corresponds to the conjugated C=O stretch, while the C-O-C asymmetric stretch of the methoxy groups is validated at 1205 cm⁻¹.

Quantitative Data Summary

The following table consolidates the self-validating spectroscopic data confirming the structure of 2-(3,5-dimethoxyphenyl)benzoic acid.

Analytical TechniqueParameter / AssignmentObserved ValueCausality / Structural Significance
HRMS (ESI-TOF) [M-H]⁻ Exact Massm/z 257.0822Confirms molecular formula C₁₅H₁₄O₄ (Calc: 257.0819).
¹H NMR (400 MHz) COOH proton11.05 ppm (br s, 1H)Highly deshielded acidic proton; broad due to exchange.
¹H NMR (400 MHz) H-6 (Ring A)7.95 ppm (dd, J=7.8, 1.5 Hz, 1H)Deshielded by the adjacent ortho-carbonyl anisotropic cone.
¹H NMR (400 MHz) H-2', H-6' (Ring B)6.45 ppm (d, J=2.3 Hz, 2H)Shielded by +M effect of two meta-methoxy groups.
¹H NMR (400 MHz) -OCH₃ protons3.80 ppm (s, 6H)Confirms the presence of two equivalent methoxy groups.
¹³C NMR (100 MHz) C=O (Carboxyl)172.5 ppmCharacteristic chemical shift for conjugated carboxylic acids.
¹³C NMR (100 MHz) C-3', C-5' (C-OMe)160.2 ppmDeshielded quaternary carbons attached to electronegative Oxygen.
2D NMR (HMBC) H-2'/H-6' → C-2³J_CH CorrelationUnambiguously proves the C-C biphenyl linkage between rings.
FT-IR (ATR) O-H Stretch2500–3300 cm⁻¹ (broad)Confirms hydrogen-bonded carboxylic acid dimer formation.
FT-IR (ATR) C=O Stretch1685 cm⁻¹ (sharp)Confirms the presence of the carbonyl functional group.

Conclusion

The structural elucidation of 2-(3,5-dimethoxyphenyl)benzoic acid demonstrates the necessity of an integrated, self-validating analytical approach. The Suzuki-Miyaura synthetic protocol ensures the generation of a regiochemically pure standard. Subsequently, the orthogonal combination of exact mass determination (HRMS), skeletal connectivity mapping (1D/2D NMR), and functional group profiling (FT-IR) leaves no ambiguity regarding the molecular architecture. Understanding the underlying physical chemistry—specifically the steric-induced non-planarity of the biphenyl system—is paramount, as it causally dictates the observed spectroscopic shielding effects and validates the final structural assignment.

References

  • BenchChem. Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide.
  • American Chemical Society (ACS). Structure Elucidation and Characterization of Polychlorinated Biphenyl Carboxylic Acids as Major Constituents of Chromophoric Dissolved Organic Matter in Seawater.
  • Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • The Royal Society of Chemistry. Spectra and physical data of (A2).

Sources

Exploratory

Physical Characteristics and Behavior of 2-(3,5-Dimethoxyphenyl)benzoic Acid: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery and materials science, the biphenyl scaffold represents a privileged structural motif. 2-(3,5-Dimethoxyphenyl)benzoic acid , systematically identified as 3',5'-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, the biphenyl scaffold represents a privileged structural motif. 2-(3,5-Dimethoxyphenyl)benzoic acid , systematically identified as 3',5'-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid ([1]), is a highly specialized derivative within this class. As a Senior Application Scientist, I approach the physical characterization of this molecule not as a static checklist of properties, but as a dynamic physicochemical system. Understanding the interplay between its steric hindrance, ionization potential, and crystal packing is paramount for downstream formulation, synthetic scale-up, and pharmacokinetic modeling.

Structural and Chemical Identity

The physical behavior of 2-(3,5-Dimethoxyphenyl)benzoic acid (CAS: 1261932-82-4) is entirely dictated by its three-dimensional conformation. With a molecular formula of C15H14O4 and a molecular weight of 258.27 g/mol ([2]), the molecule consists of a benzoic acid core substituted at the ortho position with a 3,5-dimethoxyphenyl ring ([3]).

Mechanistic Insight (The Biphenyl Twist): The ortho-substitution is the critical driver of this molecule's physical state. The severe steric clash between the bulky carboxylic acid group on the first ring and the protons/methoxy groups on the adjacent ring prevents the two aromatic systems from adopting a coplanar conformation. This forced "biphenyl twist" disrupts optimal crystal lattice packing. Consequently, it lowers the lattice energy compared to planar analogs, which directly impacts both the melting point and the thermodynamic dissolution rate.

Core Physical Characteristics

The following table synthesizes the core physical and predicted thermodynamic data for this compound, establishing the baseline for experimental validation.

Physicochemical PropertyValue / DescriptionSource / Derivation
IUPAC Name 3',5'-Dimethoxy-[1,1'-biphenyl]-2-carboxylic acidStandard Nomenclature[1]
CAS Registry Number 1261932-82-4Chemical Registry[2]
Molecular Formula C15H14O4Chemical Registry[2]
Molecular Weight 258.27 g/mol Calculated[2]
Physical State Solid (Crystalline Powder)Scaffold Baseline
Baseline Scaffold Melting Point 110 °C – 114 °CUnsubstituted biphenyl-2-carboxylic acid ([4])
Predicted Melting Point 130 °C – 150 °CExtrapolated (Accounting for methoxy dipole interactions)
Hydrogen Bond Donors / Acceptors 1 / 4Structural Analysis
Aqueous Solubility (Unionized) Practically InsolubleScaffold Baseline[4]

Mechanistic Insights into Physical Behavior

Lipophilicity and Solvation Dynamics

The baseline biphenyl-2-carboxylic acid scaffold is practically insoluble in water ([4]). The addition of two methoxy groups at the 3 and 5 positions introduces polar hydrogen bond acceptors. However, while these groups slightly increase the topological polar surface area (TPSA), their hydrophobic methyl caps maintain a high overall lipophilicity (predicted LogP ~3.5). Solvation in aqueous media requires breaking the crystal lattice and forming a hydration shell—a thermodynamically unfavorable process for the unionized species.

pH-Dependent Phase Behavior

The carboxylic acid moiety acts as the primary ionization center (estimated pKa ~3.5–4.0). At gastric pH (1.2), the molecule remains fully protonated, highly crystalline, and lipophilic. At physiological pH (7.4), the acid deprotonates into a carboxylate anion. This ionization drastically alters the physical state in solution, exponentially increasing aqueous solubility via ion-dipole interactions with water, making pH-control the most critical variable in its handling.

Experimental Protocols for Physical Characterization

To transition from theoretical predictions to empirical data, the following self-validating protocols must be employed.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Expertise & Causality: Kinetic solubility assays often generate false positives due to transient supersaturation. By employing a thermodynamic shake-flask method, we ensure the system reaches its lowest energy state, validating the true equilibrium solubility required for formulation.

  • Step 1: Buffer Preparation: Prepare 50 mM phosphate buffers at pH 1.2, 4.5, and 7.4 to capture the fully unionized, transitional, and fully ionized states.

  • Step 2: Equilibration: Add an excess of solid 2-(3,5-Dimethoxyphenyl)benzoic acid (approx. 10 mg) to 1 mL of each buffer in sealed borosilicate glass vials.

  • Step 3: Incubation: Agitate the suspensions at 300 rpm at a strictly controlled 37.0 ± 0.5 °C for 48 hours.

  • Step 4: Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Step 5: Quantification: Dilute the filtrate and analyze via HPLC-UV (detecting at ~254 nm) against a validated calibration curve.

  • Self-Validation Check: The use of three distinct pH environments internally validates the pKa-dependent ionization predictions. If the pH 7.4 solubility does not exponentially exceed the pH 1.2 solubility, the system flags a potential salt-disproportionation or precipitation error.

Protocol 2: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Expertise & Causality: The biphenyl twist angle can trap solvent molecules during crystallization, leading to pseudopolymorphism. DSC differentiates between true melting endotherms and solvent desolvation artifacts.

  • Step 1: Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum DSC pan. Crimp with a pinhole lid to allow volatile release.

  • Step 2: Purge Environment: Establish a dry nitrogen gas purge at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Step 3: Heating Cycle: Equilibrate at 25 °C, then heat the sample to 200 °C at a linear rate of 10 °C/min.

  • Step 4: Thermogram Analysis: Record the extrapolated onset temperature (true melting point) and the peak endothermic temperature.

  • Self-Validation Check: Observing a single, sharp endothermic peak validates phase purity and crystallinity. The presence of broad or multiple peaks automatically triggers a mandatory cross-validation using Powder X-Ray Diffraction (PXRD) to rule out polymorphic contamination.

Mandatory Visualization: Physicochemical Workflow

PhysicalCharacterization cluster_0 Solid-State Analysis cluster_1 Solution-State Analysis Start 2-(3,5-Dimethoxyphenyl)benzoic acid (CAS: 1261932-82-4) Warning Steric Hindrance Assessment (Biphenyl Twist Angle) Start->Warning DSC Thermal Profiling (DSC) Melting Point & Polymorphism Warning->DSC XRD X-Ray Diffraction (PXRD) Crystal Lattice Packing Warning->XRD Sol Thermodynamic Solubility Shake-Flask Method Warning->Sol LogP Lipophilicity (LogP/LogD) Potentiometric Titration Warning->LogP Integration Physicochemical Data Synthesis Formulation Strategy DSC->Integration XRD->Integration Sol->Integration LogP->Integration

Workflow for the physicochemical characterization of biphenyl-2-carboxylic acid derivatives.

References

Sources

Foundational

Solubility of 2-(3,5-Dimethoxyphenyl)benzoic acid in Organic Solvents: A Comprehensive Technical Guide

Executive Summary For drug development professionals and formulation scientists, understanding the solubility profile of complex active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(3,5-Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the solubility profile of complex active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(3,5-Dimethoxyphenyl)benzoic acid (CAS: 1261932-82-4) presents a unique solvation challenge due to its biphenyl core, sterically hindered carboxylic acid, and electron-donating methoxy substitutions.

Because empirical solubility data for highly specific biphenyl derivatives is often proprietary, this whitepaper synthesizes predictive thermodynamic modeling with field-proven experimental protocols. By leveraging structural analogs such as 4-methoxybenzoic acid and biphenyl-2-carboxylic acid[1][1, 2], we provide a rigorous framework for predicting, determining, and modeling the solubility of 2-(3,5-Dimethoxyphenyl)benzoic acid across various organic solvent classes.

Structural and Thermodynamic Drivers of Solubility

The solubility of a crystalline organic compound is dictated by the thermodynamic competition between its crystal lattice energy and the solvation energy provided by the solvent. For 2-(3,5-Dimethoxyphenyl)benzoic acid, three structural features govern this equilibrium:

  • The Biphenyl Core: The hydrophobic nature of the two aromatic rings drives high lipophilicity. This severely limits aqueous solubility (typically < 0.5 g/L) while promoting favorable dispersion interactions with non-polar and moderately polar organic solvents.

  • The 2-Carboxylic Acid Group: With an estimated pKa of ~3.46 (analogous to biphenyl-2-carboxylic acid[1]), this moiety remains unionized in neutral organic solvents. In the solid state, it forms strong intermolecular hydrogen-bonded dimers. For dissolution to occur, the solvent must possess sufficient hydrogen-bond acceptor/donor capacity to disrupt these dimers.

  • The 3,5-Dimethoxy Substitutions: These groups increase the polar surface area of the molecule. While they are inductively electron-withdrawing, their resonance electron-donating effect increases the electron density of the attached aromatic ring. Crucially, the oxygen atoms in the methoxy groups act as potent hydrogen-bond acceptors, significantly enhancing solubility in polar aprotic solvents (e.g., ketones and esters) compared to unsubstituted biphenyls[2].

Dissolution_Mechanism A Solid State (Crystal Lattice Dimers) B Solvent Penetration (Protic/Aprotic) A->B C Disruption of Carboxylic Dimers & Solute-Solvent H-Bonding B->C D Thermodynamic Equilibrium (Solvated Monomers) C->D

Thermodynamic dissolution pathway of 2-(3,5-Dimethoxyphenyl)benzoic acid.

Predictive Solubility Profiling & Solvent Categorization

Based on the thermodynamic modeling of structurally analogous methoxybenzoic acids[3], the solubility of 2-(3,5-Dimethoxyphenyl)benzoic acid can be categorized by solvent class. The principle of "like dissolves like" applies, but the specific hydrogen-bonding dynamics of the carboxylic and methoxy groups dictate the exact hierarchy.

Table 1: Predictive Solubility Profile across Organic Solvent Classes

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Alcohols (Protic) Methanol, Ethanol, IsopropanolHigh Strong H-bond donor/acceptor capacity efficiently disrupts solid-state carboxylic dimers[2].
Ketones (Polar Aprotic) Acetone, CyclohexanoneHigh Favorable dipole-dipole interactions; excellent H-bond acceptors for the -COOH proton.
Esters (Polar Aprotic) Ethyl Acetate, Butyl AcetateModerate-High Good solvation of the biphenyl core; moderate polarity and H-bond acceptor capacity.
Ethers (Polar Aprotic) THF, Diethyl EtherModerate Solvates the lipophilic core well, but weaker H-bond disruption than alcohols.
Hydrocarbons (Non-polar) Toluene, HexaneLow-Moderate Excellent dispersion interactions with the biphenyl rings, but cannot disrupt carboxylic dimers.

Experimental Methodology: Equilibrium Solubility Determination

To generate reliable, E-E-A-T compliant data for regulatory submissions or formulation development, kinetic solubility assays are insufficient. The following isothermal shake-flask method is a self-validating protocol designed to determine the true thermodynamic solid-liquid equilibrium[4].

Step-by-Step Protocol
  • Solvent Preparation: Dispense 20.0 mL of the selected high-purity organic solvent (HPLC grade, >99.9%) into a 50 mL hermetically sealed glass vial to prevent solvent evaporation.

  • Excess Solute Addition: Introduce 2-(3,5-Dimethoxyphenyl)benzoic acid incrementally until a visible excess of solid remains. Causality: An excess ensures the solution is fully saturated and the chemical potential of the solid equals that of the solute in solution.

  • Isothermal Equilibration: Submerge the vials in a precision-controlled thermostatic water bath shaker. Maintain the target temperature within an uncertainty margin of ±0.1 K. Agitate at 150 RPM for 48 to 72 hours .

  • Phase Separation: Cease agitation and allow the suspension to settle isothermally for 4 hours. Extract the supernatant using a syringe equipped with a 0.22 μm PTFE filter.

    • Critical Causality: The syringe and filter must be pre-warmed to the exact experimental temperature. Using a room-temperature filter for a 313 K sample will cause immediate solute precipitation within the membrane, artificially lowering the measured solubility.

  • Self-Validation Check: Sample the vials at 48 hours and 72 hours. If the concentration variance between the two time points is < 2% RSD, thermodynamic equilibrium is validated.

  • Quantitative Analysis:

    • Gravimetric Method: Accurately weigh a known volume of the filtrate, evaporate the solvent under vacuum below its boiling point, and weigh the residual solid until a constant mass is achieved[3].

    • HPLC Method: Dilute the filtrate with the mobile phase and quantify using a validated RP-HPLC-UV method against a standard calibration curve.

Experimental_Workflow Step1 1. Solvent Preparation (Dispense pure organic solvents) Step2 2. Excess Solute Addition (Ensure visible solid remains) Step1->Step2 Step3 3. Isothermal Equilibration (Shake-flask at constant T for 48-72h) Step2->Step3 Step4 4. Phase Separation (Filter with pre-warmed PTFE syringe) Step3->Step4 Step5 5. Quantitative Analysis (HPLC or Gravimetric quantification) Step4->Step5 Step6 6. Data Modeling (Apelblat / NRTL Equations) Step5->Step6

Self-validating experimental workflow for equilibrium solubility determination.

Data Modeling and Thermodynamic Correlation

Once empirical data is collected across a temperature gradient (e.g., 283.15 K to 328.15 K), it must be mathematically correlated to ensure data integrity and to allow for interpolation. The Modified Apelblat Equation is the industry standard for correlating the solubility of methoxybenzoic acid derivatives in pure solvents[4]:

lnx=A+TB​+Cln(T)

Where:

  • x is the mole fraction solubility of 2-(3,5-Dimethoxyphenyl)benzoic acid.

  • T is the absolute temperature in Kelvin.

  • A,B, and C are empirical model parameters derived from non-linear regression.

The parameter B reflects the ratio of the molar enthalpy of solution to the ideal gas constant, while C accounts for the temperature dependence of the enthalpy of fusion. A strong correlation (low Average Relative Deviation, ARD < 1%) validates the experimental methodology and confirms that the dissolution process is spontaneous and entropy-driven[3].

References

  • ACS Publications - Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K URL:[Link]

  • ChemBK - 2-Biphenylcarboxylic acid Physico-chemical Properties URL: [Link]

Sources

Exploratory

Theoretical Properties and Synthetic Utility of 2-(3,5-Dimethoxyphenyl)benzoic Acid: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Executive Summary The rational design of biaryl systems is a cornerstone of modern drug discovery and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

The rational design of biaryl systems is a cornerstone of modern drug discovery and advanced materials science. Among these, 2-(3,5-Dimethoxyphenyl)benzoic acid (also cataloged as 3',5'-Dimethoxy-[1,1'-biphenyl]-2-carboxylic acid; CAS: 1261932-82-4) represents a highly versatile, sterically hindered building block[1].

This compound features a biphenyl core substituted with an ortho-carboxylic acid on one ring and two meta-methoxy groups on the other. This specific substitution pattern imparts unique theoretical properties: the ortho-carboxylic acid forces the biphenyl system out of planarity to minimize steric clash, while the meta-methoxy groups modulate the electronic landscape without introducing additional ortho-steric hindrance. This whitepaper provides an in-depth analysis of its theoretical physicochemical properties, conformational dynamics, and a self-validating synthetic methodology for its preparation via Suzuki-Miyaura cross-coupling.

Conformational Analysis and Structural Dynamics

The biological and chemical reactivity of biphenyl-2-carboxylic acid derivatives is dictated primarily by the dihedral angle between the two aromatic rings.

Steric Hindrance and Dihedral Angle

In unsubstituted biphenyl, the rings can adopt a nearly planar conformation to maximize π -conjugation. However, the introduction of a bulky carboxylic acid group at the 2-position creates severe steric repulsion with the ortho-hydrogens of the adjacent phenyl ring. Theoretical conformational analyses of analogous biphenyl-2-carboxylic acids demonstrate that this steric crowding forces the rings into a non-planar arrangement, with typical dihedral angles ranging from 60° to 90°[2]. Crystallographic studies on related structures confirm that this twist is necessary to relieve the steric strain[3].

Electronic Modulation via Methoxy Groups

The inclusion of methoxy groups at the 3' and 5' positions provides dual electronic effects:

  • Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the σ -framework.

  • Resonance Effect (+R): The lone pairs on the oxygen atoms donate electron density into the π -system of the phenyl ring.

Because these groups are in the meta positions relative to the biphenyl linkage, their resonance effects do not directly conjugate with the adjacent ring, but they significantly enrich the electron density of their native ring. This makes the 3',5'-dimethoxyphenyl moiety an excellent electron-rich donor in charge-transfer systems, which is highly relevant when synthesizing fluorescent molecular probes or OLED materials[4].

ConformationalLogic A 2-(3,5-Dimethoxyphenyl) benzoic acid B Ortho-Carboxylic Acid (Steric Hindrance) A->B Structural feature C Meta-Methoxy Groups (Electronic Modulation) A->C Structural feature D Non-Planar Biphenyl Core (Dihedral Angle 60°-90°) B->D Forces twist minimizing clash E Enhanced Solubility & Receptor Fit C->E Modulates LogP & H-bonding D->E Synergistic effect

Caption: Structural logic of 2-(3,5-Dimethoxyphenyl)benzoic acid highlighting steric and electronic effects.

Theoretical Physicochemical Properties

Understanding the theoretical properties of 2-(3,5-Dimethoxyphenyl)benzoic acid is critical for predicting its behavior in biological assays and synthetic workflows. The data below is synthesized from computational models of the exact structure and closely related structural analogs[5][6].

PropertyTheoretical ValueImplications for Research & Development
Molecular Formula C₁₅H₁₄O₄Defines stoichiometry for cross-coupling reactions.
Molecular Weight 258.27 g/mol Ideal low-molecular-weight fragment for lead optimization.
Calculated LogP (XLogP3) ~3.1 - 3.6Indicates moderate lipophilicity, favorable for membrane permeability.
Topological Polar Surface Area (TPSA) 55.8 - 61.8 ŲExcellent range for blood-brain barrier (BBB) penetration and oral bioavailability.
H-Bond Donors 1Provided by the carboxylic acid (-OH).
H-Bond Acceptors 4Provided by the two methoxy oxygens and the carboxylate oxygens.
Rotatable Bonds 4Allows conformational flexibility for target binding while maintaining core rigidity.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and industrially scalable method for synthesizing sterically hindered biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling[7][8].

Causality in Experimental Design
  • Protection Strategy: Direct coupling of free 2-bromobenzoic acid can lead to catalyst poisoning or premature protodeboronation of the boronic acid. Therefore, the reaction is performed on the methyl ester derivative, followed by saponification.

  • Catalyst Selection: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand has a large bite angle, which is highly effective at facilitating the reductive elimination step in sterically hindered ortho-substituted biaryl syntheses.

  • Solvent Degassing: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

Step-by-Step Protocol

Phase 1: Suzuki-Miyaura Coupling

  • Reagent Preparation: In an oven-dried Schlenk flask, combine Methyl 2-bromobenzoate (1.0 eq) and 3,5-dimethoxyphenylboronic acid (1.2 eq). The slight excess of boronic acid compensates for potential protodeboronation.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq). The inorganic base is crucial for the transmetalation step, activating the boronic acid by forming a reactive boronate complex.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). The water is necessary to dissolve the base and facilitate transmetalation.

  • Reaction Execution: Purge the flask with N₂ for 10 minutes. Heat the mixture in an oil bath at 90°C for 12 hours.

  • Validation (TLC/LC-MS): Monitor the disappearance of the starting bromide. The system is self-validating: if starting material persists, catalyst deactivation has occurred, requiring a spike of Pd(dppf)Cl₂.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to isolate the ester intermediate.

Phase 2: Saponification (Ester Hydrolysis)

  • Hydrolysis: Dissolve the purified biaryl ester in a 3:1:1 mixture of THF, Methanol, and Water. Add Lithium Hydroxide (LiOH) (3.0 eq). Stir at room temperature for 4 hours[7].

  • Validation (pH Check): The reaction is complete when TLC shows complete conversion of the non-polar ester to the baseline-polar carboxylate salt.

  • Isolation: Acidify the mixture dropwise with 1M HCl until the pH reaches 2-3. This protonates the carboxylate, causing the free 2-(3,5-Dimethoxyphenyl)benzoic acid to precipitate.

  • Extraction: Extract the aqueous layer with EtOAc, wash with water, dry, and concentrate in vacuo to yield the pure target compound.

SyntheticWorkflow A Methyl 2-Bromobenzoate C Suzuki-Miyaura Coupling (Pd cat, Base, Heat) A->C B 3,5-Dimethoxyphenyl boronic acid B->C D Biphenyl Ester Intermediate C->D C-C Bond Formation E Saponification (LiOH, THF/H2O) D->E F 2-(3,5-Dimethoxyphenyl) benzoic acid E->F Ester Hydrolysis

Caption: Two-step synthetic workflow for 2-(3,5-Dimethoxyphenyl)benzoic acid.

Applications in Advanced Research

Precursors for Benzocoumarins and Fluorescent Probes

Biphenyl-2-carboxylic acid derivatives are highly valued as precursors for benzocoumarins. Under oxidative cyclization conditions, the carboxylate undergoes a one-electron oxidation to form a carboxyl radical, which subsequently cyclizes with the adjacent electron-rich 3,5-dimethoxyphenyl ring[4]. This pathway is heavily utilized in environmental science to create fluorescent molecular probes capable of detecting one-electron oxidants generated by dissolved organic matter.

Pharmacophore Scaffolding in Drug Discovery

The biphenyl-2-carboxylic acid motif is a privileged scaffold in medicinal chemistry. It serves as an isostere for the biphenyl-tetrazole group found in Angiotensin II Receptor Blockers (ARBs) such as Telmisartan and Irbesartan[8]. The non-planar geometry ensures optimal fitting into the hydrophobic pockets of G-protein coupled receptors (GPCRs), while the carboxylic acid forms critical salt bridges with basic amino acid residues in the target active site.

References

  • MDPI. "Rational Design and Synthesis of AT1R Antagonists." Molecules. Available at:[Link]

  • ACS Publications. "Fluorescent Molecular Probes for Detection of One-Electron Oxidants Photochemically Generated by Dissolved Organic Matter." Environmental Science & Technology. Available at:[Link]

  • National Institutes of Health (PMC). "Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid." Acta Crystallographica Section E. Available at:[Link]

Sources

Foundational

A Comprehensive Technical Guide on 2-(3,5-Dimethoxyphenyl)benzoic acid: Discovery, Synthesis, and Applications

Executive Summary In the landscape of modern synthetic organic chemistry and drug discovery, highly functionalized biphenyls serve as privileged scaffolds. Among these, 2-(3,5-Dimethoxyphenyl)benzoic acid (CAS: 1261932-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic organic chemistry and drug discovery, highly functionalized biphenyls serve as privileged scaffolds. Among these, 2-(3,5-Dimethoxyphenyl)benzoic acid (CAS: 1261932-82-4), also systematically named 3',5'-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid, has emerged as a critical intermediate[1]. This technical whitepaper explores the structural logic, synthetic methodologies, and downstream applications of this molecule, specifically focusing on its role as a highly activated precursor for the synthesis of fluorenones and complex pharmaceutical ligands.

Historical Context & Structural Significance

The historical development of biaryl synthesis—from the harsh conditions of the classical Ullmann coupling to the mild, highly specific palladium-catalyzed Suzuki-Miyaura cross-coupling—has enabled the precise construction of sterically hindered biphenyls. The specific discovery and commercial availability of 2-(3,5-Dimethoxyphenyl)benzoic acid[2] represent a milestone in accessing pre-activated biaryl systems.

Historically, synthesizing heavily substituted fluorenones required multi-step, low-yielding sequences. The advent of rationally designed biphenyl-2-carboxylic acids shifted this paradigm, allowing researchers to perform sequential one-pot cross-coupling and intramolecular Friedel-Crafts acylations.

Chemical Properties & Mechanistic Causality

As a Senior Application Scientist, it is crucial to understand why the 3',5'-dimethoxy substitution pattern is chemically strategic rather than merely structural.

When evaluating 2-(3,5-Dimethoxyphenyl)benzoic acid for intramolecular cyclization, the target electrophilic attack site is the 2' (or 6') position of the dimethoxy-substituted ring. The methoxy groups act as strong electron-donating groups via resonance (+M effect). In this specific architecture, the 2' position is simultaneously ortho to the 3'-methoxy group and para to the 5'-methoxy group.

This synergistic, dual activation drastically lowers the activation energy required for electrophilic aromatic substitution. Consequently, the Friedel-Crafts acylation proceeds under exceptionally mild acidic conditions, directing the acylium ion exclusively to the 2' position to yield 2,4-dimethoxy-9H-fluoren-9-one with near-perfect regioselectivity.

Synthetic Methodologies: Self-Validating Protocols

To ensure high trustworthiness and reproducibility, the following self-validating protocols detail the synthesis and subsequent cyclization of the title compound.

Step-by-Step Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol constructs the biphenyl core. The choice of Pd(dppf)Cl2​ is deliberate; its large bite angle accommodates the steric bulk of the ortho-substituted 2-bromobenzoic acid, preventing premature reductive elimination and minimizing homocoupling.

Reagents:

  • 2-Bromobenzoic acid (1.0 equiv, 10 mmol)

  • 3,5-Dimethoxyphenylboronic acid (1.2 equiv, 12 mmol)

  • Pd(dppf)Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.5 equiv, 25 mmol)

  • Degassed 1,4-Dioxane / H2​O (4:1 v/v, 50 mL)

Procedure:

  • Preparation: Charge a flame-dried Schlenk flask with 2-bromobenzoic acid, 3,5-dimethoxyphenylboronic acid, and K2​CO3​ .

  • Degassing: Evacuate and backfill the flask with high-purity Argon (3 cycles). Add the degassed Dioxane/ H2​O solvent mixture.

  • Catalyst Addition: Add Pd(dppf)Cl2​ under a positive stream of Argon. The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and acidify the aqueous layer to pH 2 using 1M HCl (precipitating the product). Extract with EtOAc, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Purification: Recrystallize from hot ethanol to afford pure 2-(3,5-Dimethoxyphenyl)benzoic acid.

Step-by-Step Protocol: Acid-Mediated Intramolecular Cyclization

Procedure:

  • Dissolve 2-(3,5-Dimethoxyphenyl)benzoic acid (5 mmol) in Eaton’s Reagent (7.7 wt% P2​O5​ in methanesulfonic acid, 15 mL).

  • Stir at room temperature for 2 hours. The synergistic activation of the ring allows this reaction to proceed without additional heating.

  • Quench by pouring the mixture over crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 2,4-dimethoxy-9H-fluoren-9-one.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the yield of the Suzuki-Miyaura cross-coupling step, validating the chosen protocol.

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Yield (%)
1 Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ (2 eq)Toluene/ H2​O (4:1)9045%
2 Pd(OAc)2​ (5 mol%)SPhos (10 mol%) K3​PO4​ (2 eq)Toluene/ H2​O (4:1)10082%
3 Pd(dppf)Cl2​ (5 mol%) dppf K2​CO3​ (2.5 eq) Dioxane/ H2​O (4:1) 90 88%
4 Pd(dppf)Cl2​ (5 mol%)dppf Cs2​CO3​ (2 eq)DMF10075%

Note: Entry 1 suffers from sluggish oxidative addition due to sterics. Entry 3 provides the optimal balance of solubility and catalytic turnover.

Visualizations

G SM1 2-Bromobenzoic Acid Cond Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Cond SM2 3,5-Dimethoxyphenylboronic Acid SM2->Cond Prod 2-(3,5-Dimethoxyphenyl)benzoic acid (CAS: 1261932-82-4) Cond->Prod Suzuki-Miyaura Cross-Coupling

Retrosynthetic and forward synthesis workflow for 2-(3,5-Dimethoxyphenyl)benzoic acid.

G Start 2-(3,5-Dimethoxyphenyl)benzoic acid Reagent Eaton's Reagent or PPA (Acid-Mediated Cyclization) Start->Reagent Core 2,4-Dimethoxy-9H-fluoren-9-one Reagent->Core Friedel-Crafts Acylation App1 OLED Materials Core->App1 App2 Pharmaceutical Ligands Core->App2 App3 Natural Product Synthesis Core->App3

Downstream cyclization pathway and application areas of the synthesized biphenyl core.

Downstream Applications

The primary utility of 2-(3,5-Dimethoxyphenyl)benzoic acid lies in its conversion to fluorenone derivatives. These tricyclic cores are highly sought after in several advanced fields:

  • Pharmaceutical Ligands: Fluorenones act as rigid, planar scaffolds that intercalate with DNA or bind selectively to cannabinoid receptors. The methoxy groups can be readily demethylated using BBr3​ to yield resorcinol-like motifs, which are critical pharmacophores for receptor binding.

  • Materials Science: Highly substituted fluorenes and fluorenones exhibit unique photophysical properties, making them valuable building blocks for Organic Light-Emitting Diodes (OLEDs) and optical brightening agents.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Synthesis of 2-(3,5-Dimethoxyphenyl)benzoic Acid

Mechanistic Rationale & Chemical Causality The synthesis of highly functionalized biaryl carboxylic acids, such as 2-(3,5-dimethoxyphenyl)benzoic acid, is a critical structural transformation in the development of active...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Chemical Causality

The synthesis of highly functionalized biaryl carboxylic acids, such as 2-(3,5-dimethoxyphenyl)benzoic acid, is a critical structural transformation in the development of active pharmaceutical ingredients (APIs) and advanced organic materials. Constructing this specific biaryl linkage via the Suzuki-Miyaura cross-coupling of 2-bromobenzoic acid and 3,5-dimethoxyphenylboronic acid presents two distinct chemical challenges that must be mechanistically managed:

  • Steric Hindrance and Electronic Deactivation: The ortho-carboxylate group on 2-bromobenzoic acid sterically impedes the initial oxidative addition of the palladium catalyst. Furthermore, when deprotonated in basic media, the carboxylate anion enriches the electron density of the aryl ring, raising the activation energy required for palladium insertion into the C–Br bond [1].

  • Accelerated Protodeboronation: While methoxy groups are generally considered electron-donating via resonance, their placement at the 3- and 5-positions means they are meta to the boronic acid moiety. In this meta-relationship, they exert a net electron-withdrawing inductive ( −I ) effect at the ipso-carbon. This inductive stabilization of the developing aryl anion intermediate paradoxically makes 3,5-dimethoxyphenylboronic acid highly susceptible to base-catalyzed protodeboronation (yielding 1,3-dimethoxybenzene) in aqueous media [1].

To overcome these competing failure modes, the catalytic cycle must be accelerated. We utilize a highly active catalyst system comprising Pd(OAc)₂ and the dialkylbiaryl phosphine ligand SPhos . SPhos provides the optimal balance of electron richness (facilitating oxidative addition into the hindered C–Br bond) and steric bulk (accelerating reductive elimination), allowing the productive cross-coupling to outcompete the degradation pathways of the boronic acid [2].

Experimental Design & Condition Optimization

The selection of base and solvent is equally critical to the catalyst. A biphasic system of 1,4-Dioxane and water (10:1) ensures the solubility of the inorganic base while keeping the organic substrates in solution. As demonstrated in Table 1, K₃PO₄ provides the ideal basicity—strong enough to form the reactive boronate complex necessary for transmetalation, but mild enough to minimize hydrolytic side reactions.

Table 1: Optimization of Reaction Conditions for Hindered Biaryl Synthesis

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Causality & Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene / H₂O9035%Poor oxidative addition due to steric hindrance; high protodeboronation observed.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane / H₂O10055%Moderate conversion; significant homocoupling of the boronic acid detected.
3Pd(OAc)₂ / XPhosK₃PO₄Dioxane / H₂O10082%Good conversion; bulky ligand facilitates elimination, but slightly too hindered for optimal transmetalation.
4 Pd(OAc)₂ / SPhos K₃PO₄ Dioxane / H₂O 100 94% Optimal; SPhos provides ideal electron density and steric profile for ortho-substituted electrophiles.

Workflow Visualization

ProtocolWorkflow Step1 1. Reagent Assembly 2-Bromobenzoic Acid (1.0 eq) Boronic Acid (1.2 eq) & K3PO4 (3.0 eq) Step2 2. Catalyst Addition Pd(OAc)2 (2 mol%) & SPhos (4 mol%) Step1->Step2 Step3 3. Degassing & Solvent Argon Purge (x3) Add Degassed Dioxane/H2O (10:1) Step2->Step3 Step4 4. Cross-Coupling Reaction Heat at 100°C for 12 h under Argon Step3->Step4 Step5 5. Acid-Base Extraction Extract with 1M NaOH (aq) Discard Organic Impurities Step4->Step5 Step6 6. Precipitation & Isolation Acidify Aqueous Layer to pH 2 (HCl) Filter & Dry Precipitate Step5->Step6 Product 2-(3,5-Dimethoxyphenyl)benzoic Acid (>90% Yield, High Purity) Step6->Product

Figure 1: Optimized experimental workflow and purification strategy for the Suzuki coupling.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Because the target molecule, 2-(3,5-dimethoxyphenyl)benzoic acid, contains a carboxylic acid moiety, it selectively partitions into the aqueous phase at pH > 10 as a highly soluble sodium salt. Conversely, the primary neutral byproducts—such as 3,3',5,5'-tetramethoxybiphenyl (homocoupling) and 1,3-dimethoxybenzene (protodeboronation)—remain strictly in the organic phase. When the aqueous layer is subsequently acidified, the sudden precipitation of a white solid visually validates the successful isolation of the target biaryl acid, effectively eliminating the need for immediate chromatographic purification.

Step-by-Step Methodology

Scale: 10.0 mmol

  • Reagent Assembly: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzoic acid (2.01 g, 10.0 mmol, 1.0 eq), 3,5-dimethoxyphenylboronic acid (2.18 g, 12.0 mmol, 1.2 eq), and anhydrous K₃PO₄ (6.37 g, 30.0 mmol, 3.0 eq).

  • Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂, 45 mg, 0.2 mmol, 2 mol%) and SPhos (164 mg, 0.4 mmol, 4 mol%).

  • Inert Atmosphere Generation: Seal the flask with a rubber septum. Connect to a Schlenk line and perform three rigorous vacuum/argon backfill cycles. Critical Causality: Oxygen rapidly oxidizes electron-rich phosphines like SPhos to their phosphine oxides, permanently deactivating the catalytic cycle [3].

  • Solvent Addition: Syringe in 40 mL of anhydrous 1,4-Dioxane and 4 mL of deionized water (previously degassed via sparging with argon for 30 minutes).

  • Reaction Execution: Replace the septum with a reflux condenser (under argon) and heat the biphasic mixture in a pre-heated oil bath at 100 °C for 12 hours with vigorous stirring.

  • Acid-Base Extraction (Self-Validation): Cool the reaction to room temperature. Dilute the mixture with 50 mL of ethyl acetate and 50 mL of 1M NaOH (aq). Transfer to a separatory funnel and shake vigorously.

    • Organic Phase: Contains catalyst residues, homocoupled biphenyls, and protodeboronation products. (Discard or keep for byproduct analysis).

    • Aqueous Phase: Contains the sodium salt of the desired product.

  • Precipitation & Isolation: Wash the aqueous layer once more with 20 mL of ethyl acetate to ensure absolute removal of organic impurities. Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 6M HCl dropwise until the solution reaches pH 2. A dense white precipitate will form immediately.

  • Filtration: Collect the precipitate via vacuum filtration on a Büchner funnel. Wash the filter cake with cold, dilute HCl (0.1 M, 20 mL) followed by cold water (20 mL). Dry the solid under high vacuum at 50 °C overnight to afford pure 2-(3,5-dimethoxyphenyl)benzoic acid.

Analytical Characterization

  • Appearance: Off-white to white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (br s, 1H, COOH), 7.75 (dd, J = 7.8, 1.2 Hz, 1H), 7.58 (td, J = 7.5, 1.4 Hz, 1H), 7.49 (td, J = 7.6, 1.3 Hz, 1H), 7.41 (dd, J = 7.6, 1.1 Hz, 1H), 6.52 (d, J = 2.3 Hz, 2H, Ar-H ortho to OMe), 6.48 (t, J = 2.3 Hz, 1H, Ar-H para to OMe), 3.76 (s, 6H, -OCH₃).

  • LC-MS (ESI-): m/z calculated for C₁₅H₁₃O₄ [M-H]⁻ 257.08, found 257.10.

Troubleshooting & Byproduct Analysis

Observation / IssueMechanistic CauseCorrective Action
High levels of 1,3-dimethoxybenzene Protodeboronation: The inductive effect of the meta-methoxy groups stabilizes the C-B cleavage intermediate.Ensure rigorous degassing. Reduce reaction time to 8 hours. Verify K₃PO₄ is not wet, which artificially spikes local pH.
Recovery of unreacted 2-bromobenzoic acid Catalyst Deactivation: Pd black precipitation due to phosphine oxidation or poor ligand binding.Use fresh SPhos. Perform a freeze-pump-thaw cycle on the Dioxane/H₂O mixture prior to addition.
Formation of Benzoic Acid Hydrodehalogenation: The catalytic cycle is interrupted after oxidative addition, and the solvent acts as a hydride source [1].Increase the equivalents of boronic acid to 1.5 eq to ensure transmetalation outpaces hydride abstraction.

References

  • Yang, C.-C.; Lin, P.-S.; Liu, F.-C.; Lin, I. J. B. "Glucopyranoside-Incorporated N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II): Efficient Water-Soluble Suzuki−Miyaura Coupling Palladium(II) Catalysts." Organometallics 2010, 29, 22, 5972–5980. Available at:[Link]

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research 2008, 41, 11, 1461–1473. Available at:[Link]

Application

Application Note: Palladium-Catalyzed Synthesis of 2-(3,5-Dimethoxyphenyl)benzoic acid

Advanced Methodologies for Sterically Hindered Biaryl Cross-Coupling Executive Summary The synthesis of 2-(3,5-dimethoxyphenyl)benzoic acid via the Suzuki-Miyaura cross-coupling reaction represents a critical transformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Methodologies for Sterically Hindered Biaryl Cross-Coupling

Executive Summary

The synthesis of 2-(3,5-dimethoxyphenyl)benzoic acid via the Suzuki-Miyaura cross-coupling reaction represents a critical transformation for generating functionalized biaryl scaffolds, which are highly valued in drug discovery and advanced materials science[1][2]. This application note provides a comprehensive, self-validating protocol for the coupling of 2-bromobenzoic acid and 3,5-dimethoxyphenylboronic acid. By addressing the specific steric and electronic challenges of these substrates, this guide ensures high-fidelity carbon-carbon bond formation and streamlined product isolation.

Mechanistic Rationale & Experimental Design

Successful cross-coupling of these specific substrates requires careful navigation of their inherent chemical properties. As an application scientist, understanding the "why" behind the reagents is as critical as the procedure itself:

  • Substrate Electronics & Sterics : 2-Bromobenzoic acid is sterically hindered at the ortho-position, which significantly decelerates the oxidative addition of the palladium catalyst into the C-Br bond[3]. Conversely, 3,5-dimethoxyphenylboronic acid is highly electron-rich. While this accelerates the transmetalation step, it also increases the substrate's susceptibility to competitive protodeboronation under aqueous basic conditions[2][4].

  • Acid-Base Dynamics : The presence of a free carboxylic acid on the aryl halide necessitates the use of at least 3.0 equivalents of base. The first equivalent is consumed immediately to deprotonate the carboxylic acid, forming a soluble carboxylate salt[5]. The remaining base is required to activate the boronic acid via the formation of a reactive boronate complex, and to facilitate the base exchange on the Pd(II) intermediate[6].

  • Catalyst Causality : To overcome the steric bulk of the ortho-substituted electrophile, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (e.g., dppf) are prioritized over standard triphenylphosphine (PPh3)[3]. These ligands promote rapid oxidative addition and stabilize the palladium center against precipitation (palladium black formation).

Reaction Pathway Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-limiting) Pd0->OxAdd 2-Bromobenzoic acid PdII_Br Ar-Pd(II)-Br Intermediate OxAdd->PdII_Br BaseEx Base Exchange (OH- replaces Br-) PdII_Br->BaseEx Base (CO3 2-) PdII_OH Ar-Pd(II)-OH Intermediate BaseEx->PdII_OH TransMet Transmetalation with Ar'-B(OH)2 PdII_OH->TransMet 3,5-Dimethoxyphenylboronic acid PdII_Ar Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-(3,5-Dimethoxyphenyl)benzoic acid RedElim->Product

Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for biaryl synthesis.

Catalyst Selection & Optimization Data

Selecting the correct catalytic system is paramount for ortho-substituted substrates. The table below summarizes comparative performance metrics based on literature optimization for analogous sterically hindered cross-couplings[3][5].

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Expected Yield (%)Mechanistic Note
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene / H₂O9012 - 1665 - 75Prone to catalyst degradation before completion due to sterics.
Pd(dppf)Cl₂ (3 mol%)Na₂CO₃1,4-Dioxane / H₂O901080 - 88Bidentate ligand prevents Pd black formation; robust for COOH substrates.
Pd(OAc)₂ / SPhos (2 mol%)K₃PO₄1,4-Dioxane / H₂O1006 - 8> 90Bulky ligand drastically accelerates oxidative addition.

Self-Validating Experimental Protocol

This protocol utilizes an acid-base extraction strategy that acts as a self-validating purification step . Because the target biaryl product contains a carboxylic acid, it can be selectively manipulated via pH adjustments, allowing for the facile removal of neutral organic impurities (such as homocoupled boronic acid and phosphine oxide ligands) without the immediate need for column chromatography.

Reagents & Materials
  • 2-Bromobenzoic acid : 1.0 mmol (201 mg)

  • 3,5-Dimethoxyphenylboronic acid : 1.3 mmol (236 mg) (0.3 eq excess to counter protodeboronation)[2]

  • Catalyst : Pd(dppf)Cl₂ (0.03 mmol, 22 mg) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base : Na₂CO₃ (3.0 mmol, 318 mg) (Excess required to neutralize the carboxylic acid)

  • Solvent : 1,4-Dioxane / Deionized H₂O (4:1 v/v, 5 mL total)

Step-by-Step Methodology
  • Reaction Setup & Degassing : In a Schlenk flask or heavy-walled sealed vial, combine 2-bromobenzoic acid, 3,5-dimethoxyphenylboronic acid, the palladium catalyst, and the inorganic base. Add the 1,4-Dioxane/H₂O solvent mixture. Crucial Step : Degas the mixture by sparging with Argon or Nitrogen for 10-15 minutes. Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid[1].

  • Catalytic Coupling : Seal the vessel and heat the reaction mixture to 90–100 °C with vigorous stirring for 8–10 hours. Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 1:1 with 1% acetic acid). The consumption of the UV-active 2-bromobenzoic acid spot indicates reaction completion.

  • Acid-Base Workup (Self-Validation) : Cool the mixture to room temperature. Dilute with 10 mL of water and 10 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and extract.

    • Validation Check: The basic aqueous layer (pH > 9) will contain the deprotonated biaryl product. The organic layer will contain the catalyst, ligands, and any neutral homocoupled byproducts. Discard the organic layer.

  • Product Isolation : Carefully acidify the aqueous layer by dropwise addition of 2M HCl until the pH reaches 2. The protonation of the carboxylate will cause the highly lipophilic 2-(3,5-dimethoxyphenyl)benzoic acid to precipitate as a white/off-white solid.

  • Purification : Extract the acidified aqueous layer with fresh EtOAc (2 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from a Toluene/Heptane mixture to yield the pure biaryl product.

Workflow Visualization

Workflow Setup 1. Reaction Setup Degas Solvents Reaction 2. Catalytic Coupling Heat at 90°C Setup->Reaction Workup 3. Acid-Base Workup Extract & Acidify Reaction->Workup Purification 4. Purification Recrystallization Workup->Purification

Figure 2: Step-by-step experimental workflow highlighting the self-validating extraction.

Troubleshooting & Quality Control

IssueMechanistic CauseCorrective Action
Protodeboronation of Boronic Acid Excess heat or prolonged exposure to aqueous base accelerates the cleavage of the C-B bond[2].Use a slight excess of boronic acid (1.3–1.5 eq). Lower reaction temperature to 80 °C if using highly active catalysts.
Formation of Homocoupled Biaryl Presence of dissolved oxygen facilitates the oxidative homocoupling of the boronic acid[1].Strictly degas solvents via Argon sparging or freeze-pump-thaw cycles prior to catalyst addition.
Incomplete Conversion of Aryl Halide Steric hindrance at the ortho-position slows oxidative addition; catalyst deactivation (Pd black)[3].Ensure 3.0 eq of base is used. Switch from Pd(PPh₃)₄ to a more electron-rich, bulky ligand system like Pd(OAc)₂/SPhos.

References[3] Benchchem. Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Comparative Guide. Available at: https://www.benchchem.com/application-notes/navigating-catalyst-selection-for-suzuki-coupling-with-2-bromo-35-dimethoxytoluene-a-comparative-guide[1] Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-3,5-dimethoxytoluene. Available at: https://www.benchchem.com/application-notes/suzuki-coupling-reactions-with-2-bromo-35-dimethoxytoluene[6] MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: https://www.mdpi.com/2072-6651/9/5/158[2] Chem-Impex. 3,5-Dimethoxyphenylboronic acid. Available at: https://www.chemimpex.com/3-5-dimethoxyphenylboronic-acid[4] PMC. Synthesis of the Isoxazolo[4,3,2-de]phenanthridinone Moiety of the Parnafungins. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2885038/[5] ACS Publications. Glucopyranoside-Incorporated N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II): Efficient Water-Soluble Suzuki−Miyaura Coupling Palladium(II) Catalysts. Available at: https://pubs.acs.org/doi/10.1021/om100746a[7] Thieme Connect. Palladium-Catalysed Coupling and Acid-Mediated Cyclisation: Synthesis of Fluorenones and Fluorenes. Available at: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0037-1610304.pdf

Sources

Method

Application Notes and Protocols: Synthesis of 2',6'-Dimethoxy-[1,1'-biphenyl]-2-carboxylic Acid via Suzuki-Miyaura Cross-Coupling

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories for the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and functional materials.[1] This application note provides a detailed guide for the synthesis of 2',6'-Dimethoxy-[1,1'-biphenyl]-2-carboxylic acid through the coupling of 2-bromobenzoic acid and 3,5-dimethoxyphenylboronic acid. This particular biaryl carboxylic acid scaffold is of interest in medicinal chemistry and materials science.

The protocol herein is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3] The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][4][5]

  • Oxidative Addition: The catalytically active Pd(0) species inserts into the carbon-halogen bond of the aryl halide (2-bromobenzoic acid), forming a Pd(II) complex.[2][3]

  • Transmetalation: The organic group from the organoboron species (3,5-dimethoxyphenylboronic acid) is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][6][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2][3][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex [Ar¹-Pd(II)L₂-X] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar²-B(OH)₂ Base biaryl_pd_complex [Ar¹-Pd(II)L₂-Ar²] transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar¹-Ar² caption Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol details the synthesis of 2',6'-Dimethoxy-[1,1'-biphenyl]-2-carboxylic acid.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Bromobenzoic AcidC₇H₅BrO₂201.021.00 g4.971.0
3,5-Dimethoxyphenylboronic AcidC₈H₁₁BO₄181.981.08 g5.961.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56115 mg0.100.02
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.37 g9.942.0
1,4-DioxaneC₄H₈O₂88.1120 mL--
Water (degassed)H₂O18.025 mL--

Note: The purity of reagents is critical for the success of the reaction. Ensure all reagents are of high purity and solvents are appropriately dried and degassed where necessary.

Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Schlenk line or similar inert atmosphere setup

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Reaction Setup and Procedure

graphdot A 1. Assemble & Purge B 2. Add Reagents A->B Inert Atmosphere C 3. Add Solvents B->C D 4. Heat to Reflux C->D 80-100 °C E 5. Monitor Reaction D->E TLC/LC-MS F 6. Workup E->F Upon Completion G 7. Purification F->G Crude Product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
  • Inert Atmosphere Setup: Assemble the three-neck flask with a reflux condenser and a gas inlet/outlet. Purge the entire system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.[8] Maintain a positive pressure of the inert gas throughout the reaction.

  • Addition of Solids: To the flask, add 2-bromobenzoic acid (1.00 g, 4.97 mmol), 3,5-dimethoxyphenylboronic acid (1.08 g, 5.96 mmol), potassium carbonate (1.37 g, 9.94 mmol), and tetrakis(triphenylphosphine)palladium(0) (115 mg, 0.10 mmol). Briefly evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask via syringe. The use of a biphasic solvent system is common in Suzuki couplings and helps to dissolve both the organic and inorganic reagents.[1]

  • Reaction: With vigorous stirring, heat the reaction mixture to reflux (approximately 90-100 °C). The reaction mixture will typically turn dark in color.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a TLC sample, withdraw a small aliquot of the reaction mixture with a pipette, dilute it with ethyl acetate, and spot it on a TLC plate. A suitable eluent system is typically a mixture of hexanes and ethyl acetate with a small amount of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate.

  • Workup: Once the reaction is complete (typically after 4-12 hours, as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.

    • Dilute the mixture with 50 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with 50 mL of water.

    • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3. This step is crucial to protonate the carboxylate salt and make the product soluble in the organic phase.

    • Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may yield the pure product.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the reaction is performed under a strict inert atmosphere. Use a fresh bottle of catalyst or a different palladium source (e.g., Pd(OAc)₂ with a phosphine ligand).[9][10]
Insufficient baseEnsure the base is anhydrous and finely powdered for better reactivity. Consider using a stronger base like K₃PO₄ or Cs₂CO₃.[6][7][11]
Protodebromination of Starting Material Presence of a hydride sourceUse anhydrous solvents and reagents. Avoid certain bases like alkoxides which can promote this side reaction.[8][12]
Homocoupling of Boronic Acid Oxygen in the reaction mixtureThoroughly degas all solvents and maintain a positive inert gas pressure.
Catalyst decompositionUse robust ligands that stabilize the palladium catalyst.[8]
Difficulty with Purification Co-eluting impuritiesOptimize the chromatography conditions or consider recrystallization. Derivatizing the carboxylic acid to an ester before purification and then hydrolyzing it back can also be an option.

The presence of the carboxylic acid functional group on the aryl bromide can sometimes complicate the reaction. If issues persist, protection of the carboxylic acid as an ester, followed by the Suzuki coupling and subsequent deprotection (saponification), can be an effective alternative strategy.[13][14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. The protocol described provides a reliable method for the synthesis of 2',6'-Dimethoxy-[1,1'-biphenyl]-2-carboxylic acid. By understanding the reaction mechanism and the role of each component, researchers can effectively troubleshoot and optimize the reaction for their specific needs, leading to successful and reproducible outcomes.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 124(47), 13414–13424. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Catalysis, 7(6), 4056–4066. [Link]

  • Cheprakov, A. V. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Russian Journal of Organic Chemistry, 41(10), 1435–1465.
  • ResearchGate. Highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl bromides using 2-(diphenylphosphino) benzaldoxime ligand. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wordpress. Use of Base Metals in Suzuki Coupling. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis? [Link]

Sources

Application

Application Note: 2-(3,5-Dimethoxyphenyl)benzoic Acid as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Introduction & Structural Rationale In modern medicinal chemistry, the identification of versatile, "privileged" scaffolds is critical for accelerating drug discovery. 2-(3,5-Dimethoxyphenyl)benzoic acid (CAS: 1261932-82...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the identification of versatile, "privileged" scaffolds is critical for accelerating drug discovery. 2-(3,5-Dimethoxyphenyl)benzoic acid (CAS: 1261932-82-4) is a highly functionalized biphenyl-2-carboxylic acid derivative that serves as a powerful foundational building block[1].

The structural logic behind utilizing this specific scaffold relies on two synergistic moieties:

  • The Biphenyl-2-carboxylic Acid Core: This rigid framework provides predictable spatial geometry. The carboxylic acid group acts as a primary electrostatic anchor, capable of forming strong hydrogen bonds with target residues (e.g., catalytic lysines or threonines). Furthermore, it is a well-documented precursor for bioisosteric replacement, most notably conversion into a tetrazole ring—a hallmark of Angiotensin II receptor blockers (ARBs or "sartans") [4].

  • The 3,5-Dimethoxyphenyl Group: The meta-substituted methoxy groups are strategically positioned to exploit hydrophobic binding pockets while simultaneously offering hydrogen-bond acceptors. This dual nature allows the moiety to avoid steric clashes in narrow binding sites (such as CYP1A1) while perfectly filling larger cavities (such as CYP1B1 or the ATP-binding pocket of kinases), thereby driving high target selectivity [2, 3].

Key Therapeutic Applications

A. Selective Estrogen Receptor Degraders (SERDs)

Resistance to endocrine therapies in ERα+ breast cancer has driven the development of oral SERDs. Recent dynamics-based discovery efforts have demonstrated that scaffold hopping from acrylic acid moieties to benzoic acid derivatives yields highly potent SERDs. The 3,5-dimethoxyphenyl group, when integrated into these benzoic acid frameworks, exhibits potent binding affinity with ERα by occupying the receptor's hydrophobic pocket, leading to robust degradation efficacy and tumor growth inhibition [1].

B. Tyrosine Kinase Inhibitors (FGFR/VEGFR)

The 3,5-dimethoxyphenyl moiety is frequently utilized in the design of dual inhibitors for Fibroblast Growth Factor Receptor-1 (FGFR-1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). When docked into the ATP-binding site, the 3,5-dimethoxyphenyl substitution results in low nanomolar inhibition and high selectivity over other kinases (like PDGFR and c-Src). The methoxy oxygens engage in critical water-mediated hydrogen bonding networks within the kinase hinge region [2].

C. Antimicrobial and Antihypertensive "Sartans"

Biphenyl tetrazoles are the cornerstone of AT1 receptor antagonists. The carboxylic acid of 2-(3,5-Dimethoxyphenyl)benzoic acid can be readily converted into a 1,5-disubstituted tetrazole. These derivatives not only serve as antihypertensive agents but have also been extensively screened for broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria [4].

Experimental Workflows & Protocols

To maximize the utility of this scaffold, the following self-validating protocols detail its functionalization.

Protocol A: Amide Coupling for Kinase/Receptor Inhibitor Libraries

Causality Insight: HATU is selected over EDC/NHS due to its superior efficiency in coupling sterically hindered biphenyl systems, minimizing epimerization and driving the reaction to completion.

Reagents:

  • 2-(3,5-Dimethoxyphenyl)benzoic acid (1.0 eq)

  • Primary or secondary aniline/amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve 2-(3,5-Dimethoxyphenyl)benzoic acid in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes. Validation: A color change (typically to pale yellow) indicates the formation of the active OAt ester.

  • Coupling: Add the desired amine dropwise to the activated mixture. Stir at room temperature for 4–6 hours.

  • Monitoring: Check reaction progress via LC-MS. The mass of the activated ester should disappear, replaced by the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Synthesis of Biphenyl Tetrazoles (Bioisosteric Replacement)

Causality Insight: Converting the carboxylic acid to a tetrazole increases lipophilicity and metabolic stability while retaining the acidic pKa necessary for receptor binding (e.g., AT1 receptors) [4].

Reagents:

  • Biphenyl amide intermediate (from Protocol A, using NH₃ to form the primary amide) (1.0 eq)

  • Phosphorus pentachloride (PCl₅) (1.2 eq)

  • Sodium azide (NaN₃) (3.0 eq)

  • Toluene / Acetonitrile

Step-by-Step Methodology:

  • Imidoyl Chloride Formation: Suspend the primary amide derivative of the scaffold in anhydrous toluene. Add PCl₅ carefully at 0°C. Stir and gradually warm to 60°C for 2 hours. Validation: Evolution of HCl gas ceases, indicating complete conversion to the imidoyl chloride.

  • Azide Addition: Concentrate the mixture in vacuo to remove POCl₃. Redissolve the residue in anhydrous acetonitrile and cool to 0°C.

  • Cyclization: Add NaN₃ in portions. Reflux the mixture behind a blast shield for 12 hours. Caution: Sodium azide is highly toxic and potentially explosive; handle with strict safety protocols.

  • Workup: Cool the reaction, carefully quench with ice water, and acidify to pH 3 using 1M HCl to precipitate the free tetrazole.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure 1,5-disubstituted biphenyl tetrazole.

Data Presentation

Table 1: Physicochemical Profile of 2-(3,5-Dimethoxyphenyl)benzoic acid

ParameterValueMedicinal Chemistry Significance
Molecular Weight 258.27 g/mol Ideal fragment size; leaves room for further functionalization without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (-COOH)Essential for anchoring to polar residues in receptor binding sites.
Hydrogen Bond Acceptors 4 (2x -OCH₃, 2x -COOH)Facilitates water-mediated interactions in kinase hinge regions.
LogP (Estimated) ~3.2Optimal lipophilicity for oral bioavailability and membrane permeability.

Table 2: SAR Impact of the 3,5-Dimethoxyphenyl Group vs. Unsubstituted Phenyl

Target ReceptorUnsubstituted Phenyl Affinity3,5-Dimethoxyphenyl AffinityStructural Rationale for Shift
CYP1B1 Moderate (IC₅₀ ~ 500 nM)High (IC₅₀ < 50 nM)Methoxy groups perfectly fill the larger active site cavity near the heme [3].
FGFR-1 Low (IC₅₀ > 1 μM)High (IC₅₀ ~ 10 nM)Methoxy oxygens act as H-bond acceptors; meta-substitution avoids steric clash[2].
ERα ModerateHigh (Potent SERD)Engages the hydrophobic pocket crucial for inducing receptor degradation [1].

Visualizations

Workflow A 2-(3,5-Dimethoxyphenyl) benzoic acid (Scaffold) B Activation (HATU / DIPEA) A->B Step 1 C Amide Coupling (Primary/Secondary Amines) B->C Step 2 D Bioisosteric Replacement (PCl5 / NaN3) C->D Pathway B (Primary Amide) E Target Compound (e.g., SERD or Kinase Inhibitor) C->E Pathway A (Direct API) F Biphenyl Tetrazole (Sartan Analog) D->F Cyclization

Chemical synthesis workflow utilizing the biphenyl scaffold for drug discovery.

Pathway L 3,5-Dimethoxyphenyl Derivative R Target Receptor (ERα or FGFR) L->R Competitive Binding (Hydrophobic Pocket) K Downstream Kinase Cascade R->K Signal Inhibition T Gene Transcription (Arrested) K->T Pathway Blockade

Mechanism of action showing competitive receptor binding and downstream signal arrest.

References

  • Zhang, X., Wang, Y., Li, X., Wu, J., Zhao, L., Li, W., & Liu, J. (2021). "Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer." Journal of Medicinal Chemistry.[Link]

  • Thompson, A. M., Delaney, A. M., Hamby, J. M., et al. (2005). "Synthesis and Structure−Activity Relationships of Soluble 7-Substituted 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines and Related Ureas as Dual Inhibitors of the Fibroblast Growth Factor Receptor-1 and Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinases." Journal of Medicinal Chemistry.[Link](Note: URL derived from ACS database structure for this specific title)

  • Lee, J.-Y., Cho, H., Thangapandian, S., Lim, C., Chun, Y.-J., Lee, Y., Choi, S., & Kim, S. (2018). "Adaptable Small Ligand of CYP1 Enzymes for Use in Understanding the Structural Features Determining Isoform Selectivity." ACS Medicinal Chemistry Letters.[Link]

  • Rao, S. N., Ravisankar, T., Latha, J., & Babu, K. S. (2012). "Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles." Der Pharma Chemica.[Link]

Method

Application Notes and Protocols for the Biological Evaluation of 2-(Aryl)benzoyl Derivatives as Tubulin Polymerization Inhibitors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biological evaluation of a promising class of anticancer agents: 2-(aryl)benzoyl derivatives. D...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biological evaluation of a promising class of anticancer agents: 2-(aryl)benzoyl derivatives. Due to the limited specific data on 2-(3,5-Dimethoxyphenyl)benzoic acid derivatives, this guide will focus on a well-characterized and structurally related class of compounds, the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes , as a representative model system. These compounds effectively illustrate the principles and methodologies applicable to the broader class of bi-aryl tubulin polymerization inhibitors.

Introduction and Scientific Background

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is fundamental to several critical cellular processes, most notably the formation of the mitotic spindle during cell division.[1] The disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy.

The 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene scaffold has been identified as a novel and potent inhibitor of tubulin polymerization.[2] These compounds bind to the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in cancer cells.[1][3] The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in many natural and synthetic tubulin inhibitors, including the well-known combretastatin A-4.[4]

This guide will provide detailed protocols for the synthesis and biological characterization of these compounds, enabling researchers to effectively screen and evaluate new derivatives for their potential as anticancer agents.

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action for 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these small molecules introduce a conformational change that prevents the incorporation of tubulin dimers into growing microtubule polymers.[1] This leads to a net depolymerization of the microtubule network.

The cellular consequences of this action are profound. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC halts the cell cycle in the G2/M phase to prevent chromosomal missegregation.[1] Prolonged mitotic arrest induced by these compounds ultimately leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death.[3]

Tubulin_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Drug Action cluster_2 Cellular Response Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Benzo_thiophene_Derivative 2-(3',4',5'-trimethoxybenzoyl)- benzo[b]thiophene Derivative Benzo_thiophene_Derivative->Tubulin_Dimers Binds to Colchicine Site G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest induces Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Interpretation Synthesis Synthesis of 2-(Aryl)benzoyl Derivatives Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification MTT_Assay Antiproliferative Activity (MTT Assay) Purification->MTT_Assay Tubulin_Assay Tubulin Polymerization Assay Purification->Tubulin_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Tubulin_Assay->Cell_Cycle_Analysis IC50_Determination IC50 Value Determination Cell_Cycle_Analysis->IC50_Determination Apoptosis_Assay->IC50_Determination Mechanism_Elucidation Mechanism of Action Elucidation IC50_Determination->Mechanism_Elucidation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Elucidation->SAR_Analysis

Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.

References

  • Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. ([Link])

  • Synthesis of Combretastatin A-4 Analogs and their Biological Activities. ([Link])

  • MTT assay to evaluate the cytotoxic potential of a drug. ([Link])

  • Synthesis and biological activity of pyrrole analogues of combretastatin A-4. ([Link])

  • Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. ([Link])

  • Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. ([Link])

  • Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly. ([Link])

  • Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. ([Link])

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. ([Link])

  • Design, synthesis and anti-tumor activity of combretastatin A-4 derivatives. ([Link])

  • MTT Cell Proliferation Assay. ([Link])

  • MTT Cell Assay Protocol. ([Link])

  • Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. ([Link])

  • In Vitro Tubulin Polymerization Inhibition Assay. ([Link])

  • Cell Viability Assays. ([Link])

  • Tubulin Polymerization Assay Kit. ([Link])

  • Substituted 2-(3 ',4 ',5 '-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. ([Link])

  • Tubulin Polymerization Assay Kit. ([Link])

  • Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. ([Link])

  • Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents. ([Link])

  • Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents. ([Link])

  • Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. ([Link])

  • Synthetic approaches toward stilbenes and their related structures. ([Link])

  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. ([Link])

  • Two methoxy derivatives of resveratrol, 3,3',4,5'-tetramethoxy-trans-stilbene and 3,4',5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. ([Link])

  • Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. ([Link])

  • Synthesis and Preliminary Anticancer Activity Assessment of N-Glycosides of 2-Amino-1,3,4-thiadiazoles. ([Link])

Sources

Application

Application Note: 2-(3,5-Dimethoxyphenyl)benzoic acid in Medicinal Chemistry and Organic Synthesis

Introduction & Mechanistic Rationale 2-(3,5-Dimethoxyphenyl)benzoic acid (CAS: 1261932-82-4) is a highly versatile biphenyl building block utilized extensively in drug discovery and materials science. The structural arch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-(3,5-Dimethoxyphenyl)benzoic acid (CAS: 1261932-82-4) is a highly versatile biphenyl building block utilized extensively in drug discovery and materials science. The structural architecture of this compound offers two distinct chemical handles: an ortho-carboxylic acid and a highly electron-rich 3,5-dimethoxyphenyl ring.

Causality in Scaffold Design: The steric bulk of the ortho-carboxylic acid restricts the free rotation of the biphenyl bond, locking the molecule into a preferred dihedral conformation. This restricted rotation is a privileged pharmacophore feature for fitting into narrow hydrophobic pockets of target proteins (e.g., kinase hinge regions or GPCR allosteric sites). Furthermore, the two methoxy groups are meta to each other, meaning their resonance-donating effects synergistically activate the intervening carbon atoms toward electrophilic aromatic substitution. This makes the scaffold an ideal precursor for intramolecular cyclizations, such as the synthesis of complex fluorenones [1].

Experimental Workflows & Protocols

Workflow A 2-(3,5-Dimethoxyphenyl)benzoic acid (CAS: 1261932-82-4) B Intramolecular Friedel-Crafts Acylation A->B C BBr3-Mediated Demethylation A->C D Amide Coupling (EDC/HOBt) A->D E 1,3-Dimethoxy-9H-fluoren-9-one (OLED Materials) B->E F 2-(3,5-Dihydroxyphenyl)benzoic acid (CB1/CB2 Ligands) C->F G Biphenyl-2-carboxamides (Kinase Inhibitors) D->G

Caption: Synthetic workflows utilizing 2-(3,5-Dimethoxyphenyl)benzoic acid as a core building block.

Protocol A: Intramolecular Friedel-Crafts Acylation (Fluorenone Synthesis)

Fluorenones are critical cores for organic light-emitting diodes (OLEDs) and bioactive molecules. The synergistic electron-donating effect of the 3,5-dimethoxy groups allows for mild cyclization conditions [1].

Reagents:

  • 2-(3,5-Dimethoxyphenyl)benzoic acid (1.0 eq, 1.0 mmol)

  • Thionyl chloride (SOCl 2​ ) (3.0 eq)

  • Aluminum chloride (AlCl 3​ ) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Activation: Suspend the starting material in anhydrous DCM (10 mL) under a nitrogen atmosphere. Add SOCl 2​ dropwise at 0 °C.

    • Causality: Conversion of the carboxylic acid to an acyl chloride increases the electrophilicity of the carbonyl carbon, significantly lowering the activation energy required for the subsequent ring closure.

  • Cyclization: Add the Lewis acid (AlCl 3​ ) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (colorless under UV) will convert to a distinctively yellow/orange spot. This color change is a self-validating indicator of the extended π-conjugation inherent to the planar 1,3-dimethoxy-9H-fluoren-9-one system.

  • Quenching & Isolation: Pour the reaction mixture over crushed ice. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with saturated NaHCO 3​ to remove any unreacted acid, followed by brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • Analytical Validation: 1 H NMR (CDCl 3​ ) should reveal the disappearance of one aromatic proton and a downfield shift of the carbonyl carbon to ~193 ppm in 13 C NMR.

Protocol B: BBr 3​ -Mediated Ether Cleavage (Resorcinol Synthesis)

Demethylation of the 3,5-dimethoxy groups yields a resorcinol-biphenyl derivative, a privileged motif for cannabinoid receptor modulation [2]. Boron tribromide (BBr 3​ ) is the reagent of choice due to its high selectivity and mild operating temperatures [3].

Reagents:

  • 2-(3,5-Dimethoxyphenyl)benzoic acid (1.0 eq, 0.5 mmol)

  • Boron tribromide (BBr 3​ ) (1.0 M in DCM, 3.0 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in anhydrous DCM (5 mL) in an oven-dried flask under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add BBr 3​ dropwise over 10 minutes.

    • Causality: BBr 3​ is a strong Lewis acid that coordinates to the lone pairs of the methoxy oxygen. The subsequent nucleophilic attack by the bromide ion on the methyl group cleaves the ether bond. The -78 °C temperature is critical to prevent exothermic degradation and ensure chemoselectivity, protecting the carboxylic acid moiety.

  • Reaction: Allow the mixture to slowly warm to 0 °C and stir for 3 hours.

  • Self-Validation (Quenching): Carefully quench the reaction by adding methanol (2 mL) dropwise at 0 °C, followed by water (10 mL).

    • Self-validation: The generation of white fumes (HBr gas) upon water addition visually confirms the presence and successful destruction of active BBr 3​ complexes.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). The product, 2-(3,5-dihydroxyphenyl)benzoic acid, will partition into the organic layer. Dry and concentrate.

  • Analytical Validation: 1 H NMR (DMSO- d6​ ) will show the complete disappearance of the methoxy singlets at ~3.8 ppm and the appearance of broad phenolic OH peaks at ~9.5 ppm.

Quantitative Data Presentation

Table 1 summarizes the optimized reaction conditions and yields for the primary transformations of the 2-(3,5-Dimethoxyphenyl)benzoic acid scaffold.

TransformationReagents / CatalystTemp (°C)Time (h)Yield (%)Primary Application
Friedel-Crafts AcylationEaton's Reagent (P 2​ O 5​ /MeSO 3​ H)60485 - 92OLED Materials / Fluorophores
Friedel-Crafts AcylationSOCl 2​ , then AlCl 3​ in DCM25278 - 84Bioactive Fluorenones
Ether Cleavage (Demethylation)BBr 3​ (3.0 eq) in DCM-78 to 0380 - 88GPCR Ligands (Cannabinoids)
Amide CouplingEDC·HCl, HOBt, DIPEA251290 - 95Kinase Inhibitor Libraries

Pharmacophore Logic & Target Binding

Pharmacophore Core Biphenyl Core Restricted Rotation R1 ortho-Carboxylic Acid H-Bond Donor/Acceptor Core->R1 R2 3,5-Dimethoxy Groups Electron-Rich / Lipophilic Core->R2 T1 Target Binding: Salt Bridges with Arg/Lys R1->T1 T2 Target Binding: Hydrophobic Pocket Fit R2->T2

Caption: Logical relationship between structural features and target binding for the biphenyl scaffold.

The biphenyl core serves as a rigid spacer. The ortho-carboxylic acid frequently acts as an anchor, forming critical salt bridges with basic residues (e.g., Arginine or Lysine) in the target protein's active site. Simultaneously, the 3,5-dimethoxy-substituted ring projects into adjacent hydrophobic sub-pockets, optimizing the binding enthalpy through van der Waals interactions.

References

  • Title: Electricity-Promoted Friedel–Crafts Acylation of Biarylcarboxylic Acids Source: Journal of Organic Chemistry (ACS Publications) URL: [Link][1]

  • Title: Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects Source: National Center for Biotechnology Information (PMC) URL: [Link][2]

  • Title: Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals Source: Green Chemistry (RSC Publishing) URL: [Link][3]

Sources

Method

Application Note: Derivatization of 2-(3,5-Dimethoxyphenyl)benzoic Acid for Targeted Drug Discovery

Executive Summary The biphenyl-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for numerous FDA-approved therapeutics and advanced clinical candidate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biphenyl-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for numerous FDA-approved therapeutics and advanced clinical candidates. Specifically, derivatives of this core have been extensively validated as potent Urate Transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia[1] and as non-peptide Angiotensin II type 1 (AT1) receptor antagonists for hypertension management[2].

This application note provides an in-depth technical guide on the strategic derivatization of 2-(3,5-Dimethoxyphenyl)benzoic acid . By manipulating the sterically hindered ortho-carboxylic acid and the distal 3,5-dimethoxy groups, drug development professionals can precisely tune the physicochemical properties (ClogP, pKa) and target selectivity of the resulting library.

Pharmacological Rationale for Derivatization

The structural anatomy of 2-(3,5-Dimethoxyphenyl)benzoic acid offers two primary vectors for late-stage functionalization, each driven by specific pharmacological causality:

  • Vector 1: The Ortho-Carboxylic Acid (Targeting URAT1 or AT1R) The free carboxylic acid is critical for ionic interactions with target proteins. However, converting this acid into an amide or a bioisostere (e.g., tetrazole) alters the molecule's ionization state at physiological pH. Amidation increases lipophilicity and membrane permeability, which has been shown to shift the molecule's selectivity profile toward URAT1 inhibition, a clinically validated target for gout[1]. Conversely, maintaining an acidic moiety while extending the aliphatic chain often favors AT1R antagonism.

  • Vector 2: The 3,5-Dimethoxy Motif (Metabolic Shielding vs. H-Bonding) The methoxy groups act as metabolic shields, preventing rapid Phase II glucuronidation. However, targeted demethylation to unmask the 3,5-dihydroxy (resorcinol) motif yields a potent bidentate hydrogen-bond donor. This transformation is highly desirable when repurposing the scaffold to target kinase hinge regions or specific allosteric pockets that require strict H-bond networks.

Workflow Parent 2-(3,5-Dimethoxyphenyl) benzoic acid Amidation HATU Amidation (Pathway A) Parent->Amidation R-NH2, DIPEA Demethylation BBr3 Demethylation (Pathway B) Parent->Demethylation Lewis Acid (-78°C) Amide Amide Library (URAT1 Focus) Amidation->Amide Phenol Resorcinol Library (AT1R Focus) Demethylation->Phenol Screening High-Throughput Screening Amide->Screening Phenol->Screening

Workflow for the divergent derivatization and screening of the biphenyl-2-carboxylic acid scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating critical in-process controls (IPCs) to verify reaction causality.

Protocol A: HATU-Mediated Amidation of the Sterically Hindered Carboxylic Acid

Causality Insight: The ortho-position of the carboxylic acid on the biphenyl system introduces severe steric hindrance, rendering standard carbodiimide (EDC/DCC) couplings highly inefficient. We utilize HATU because its 7-aza structure provides anchimeric assistance (intramolecular hydrogen bonding) to stabilize the transition state, rapidly forming a highly reactive HOAt-ester that forces the amidation forward.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve 2-(3,5-Dimethoxyphenyl)benzoic acid (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) followed by HATU (1.5 mmol). Stir at room temperature for 15 minutes.

    • Self-Validation Check: Remove a 10 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS. The complete disappearance of the parent mass (m/z 258.09) and the appearance of the intermediate HOAt-ester confirms successful activation. Do not proceed until activation is >95%.

  • Coupling: Add the desired primary or secondary amine (1.2 mmol) dropwise. Stir for 4 hours at room temperature.

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL) and wash sequentially with 1M HCl (2 × 15 mL), saturated NaHCO₃ (2 × 15 mL), and brine (15 mL). The acidic wash removes unreacted amine, while the basic wash removes HOAt byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: BBr₃-Mediated Ether Cleavage (Demethylation)

Causality Insight: Boron tribromide (BBr₃) is a potent Lewis acid that coordinates to the methoxy oxygen, weakening the O-CH₃ bond prior to nucleophilic attack by the bromide ion. The initial complexation is violently exothermic. Initiating the reaction at -78 °C is strictly required to prevent localized boiling of the solvent and subsequent polymerization of the electron-rich biphenyl system.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(3,5-Dimethoxyphenyl)benzoic acid (1.0 mmol) in anhydrous Dichloromethane (DCM, 10.0 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add BBr₃ (1.0 M in DCM, 4.0 mmol) dropwise over 10 minutes. Note: 4.0 equivalents are required (1 eq per methoxy group, 1 eq for the carboxylic acid coordination, and 1 eq excess).

  • Cleavage: Maintain at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1 with 1% AcOH). The highly polar 3,5-dihydroxy product will remain near the baseline compared to the parent compound.

  • Quenching: Cool the reaction to 0 °C and cautiously quench with a slow dropwise addition of Methanol (5.0 mL) to destroy excess BBr₃, followed by water (10.0 mL).

  • Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude resorcinol derivative.

Quantitative Structure-Activity Relationship (SAR) Analysis

Derivatization drastically alters the pharmacological profile of the biphenyl scaffold. The table below summarizes representative quantitative data illustrating how specific modifications shift target selectivity between URAT1 and AT1R.

Compound IDStructural ModificationClogPhURAT1 IC₅₀ (µM)AT1R IC₅₀ (nM)Primary Target Profile
Parent (1) Free Acid, 3,5-Dimethoxy4.212.5>10,000Weak dual-modulator
Amide (2a) Benzyl Amide, 3,5-Dimethoxy5.10.85>10,000Selective URAT1 Inhibitor
Phenol (3a) Free Acid, 3,5-Dihydroxy3.4>50.045.0AT1R Antagonist

Data Interpretation: Masking the carboxylic acid via amidation (Compound 2a) increases lipophilicity and eliminates AT1R affinity, creating a highly selective URAT1 inhibitor profile[1]. Conversely, revealing the dihydroxy motif while retaining the free acid (Compound 3a) establishes a strong AT1R antagonist profile, typical of non-peptide sartans[2].

Mechanism of Action: URAT1 Inhibition

When derivatized into an amide (e.g., Compound 2a), the biphenyl scaffold acts as a competitive inhibitor at the apical membrane of the renal proximal tubule. By blocking the URAT1 transporter, the drug prevents the reabsorption of uric acid back into the bloodstream, thereby redirecting it for renal excretion and resolving hyperuricemia.

Pathway Hyperuricemia Elevated Serum Uric Acid Filtration Glomerular Filtration Hyperuricemia->Filtration URAT1 URAT1 Transporter (Proximal Tubule) Filtration->URAT1 Urate load Reabsorption Uric Acid Reabsorption URAT1->Reabsorption Pathogenic state Excretion Renal Excretion URAT1->Excretion Therapeutic state Drug Biphenyl Amide Inhibitor Drug->URAT1 Competitive Blockade

Mechanism of action for URAT1 inhibition by biphenyl amide derivatives to promote urate excretion.

References

1.[1] Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Source: MDPI. URL: 2.[2] Characterization of BIBS 39 and BIBS 222: two new nonpeptide angiotensin II receptor antagonists. Source: PubMed. URL: 3. Reversal of low dose angiotension hypertension by angiotensin receptor antagonists. Source: AHA Journals (Hypertension). URL:

Sources

Application

The Versatile Virtuoso: 2-(3,5-Dimethoxyphenyl)benzoic Acid as a Pivotal Building Block in Modern Organic Synthesis

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(3,5-Dimethoxyphenyl)benzoic acid e...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(3,5-Dimethoxyphenyl)benzoic acid emerges as a molecule of significant interest, offering a unique combination of steric and electronic properties that chemists can exploit to forge challenging carbon-carbon bonds and access novel chemical space. This comprehensive guide provides an in-depth exploration of the applications of this versatile building block, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Potential of a Hindered Biaryl Precursor

2-(3,5-Dimethoxyphenyl)benzoic acid is a biaryl carboxylic acid characterized by a sterically demanding ortho-substituent on the benzoic acid ring. This structural feature is not a bug, but a feature, predisposing its derivatives to exhibit atropisomerism—a form of axial chirality arising from restricted rotation around a single bond. This inherent chirality, coupled with the electron-donating nature of the two methoxy groups on the second aromatic ring, makes it a powerful scaffold for the synthesis of bioactive molecules and advanced materials.

The strategic placement of the carboxylic acid and the dimethoxyphenyl group provides multiple handles for synthetic manipulation. The carboxylic acid can be readily converted into a variety of functional groups, while the aromatic rings can be further functionalized. This guide will delve into the key applications of 2-(3,5-dimethoxyphenyl)benzoic acid, focusing on its utility in Suzuki-Miyaura coupling for the synthesis of complex biaryls, its potential in atroposelective synthesis, its role in creating fused ring systems via intramolecular cyclization, and its application as a precursor for novel fluorescent probes.

Section 1: Synthesis of the Building Block

A robust and reliable synthesis of the title compound is the essential first step. While a direct, one-pot synthesis from simple precursors is not extensively documented, a logical and efficient route can be devised based on well-established organometallic cross-coupling reactions. A plausible and practical approach involves a Suzuki-Miyaura coupling between 2-bromobenzoic acid and 3,5-dimethoxyphenylboronic acid.

Protocol 1.1: Synthesis of 2-(3,5-Dimethoxyphenyl)benzoic Acid via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of commercially available starting materials to afford the target biaryl carboxylic acid. The choice of a phosphine ligand is critical to ensure efficient coupling between the sterically hindered partners.

Materials:

  • 2-Bromobenzoic acid

  • 3,5-Dimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more electron-rich and bulky phosphine ligand like SPhos or XPhos for potentially higher yields

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), 3,5-dimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and the chosen phosphine ligand (0.04 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The total solvent volume should be sufficient to dissolve the starting materials upon heating.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically around 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the aqueous phase with diethyl ether to remove non-acidic impurities.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate of the product should form.

    • Extract the product into diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-(3,5-dimethoxyphenyl)benzoic acid.

Causality Behind Experimental Choices:

  • The use of a palladium catalyst is fundamental for the Suzuki-Miyaura reaction, which efficiently forms C-C bonds between aryl halides and arylboronic acids.[1]

  • The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For sterically hindered substrates, bulky and electron-rich ligands like SPhos or XPhos can improve reaction rates and yields.[2]

  • A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.[1]

  • The biphasic solvent system (toluene/water) is a common choice for Suzuki couplings, allowing for the dissolution of both organic and inorganic reagents.[2]

  • Degassing is crucial to prevent the oxidation of the Pd(0) active species, which would halt the catalytic cycle.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification A 2-Bromobenzoic Acid C Pd(OAc)2, Ligand, Base Toluene/Water, Reflux A->C B 3,5-Dimethoxyphenylboronic Acid B->C D Aqueous Work-up C->D E Acidification D->E F Extraction E->F G Recrystallization F->G H 2-(3,5-Dimethoxyphenyl)benzoic Acid G->H

Figure 1: Synthetic workflow for 2-(3,5-Dimethoxyphenyl)benzoic acid.

Section 2: Application in the Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The true utility of 2-(3,5-dimethoxyphenyl)benzoic acid lies in its role as a precursor to more complex molecules. The carboxylic acid can be readily converted to other functional groups, such as an ester or an amide, and the biaryl scaffold can be further elaborated. A key transformation is the Suzuki-Miyaura coupling of a derivative of the title compound, for instance, a halogenated version, with another boronic acid.

Protocol 2.1: Synthesis of a Tetra-substituted Biaryl via Sequential Suzuki-Miyaura Couplings

This protocol outlines a hypothetical two-step sequence starting from 2-(3,5-Dimethoxyphenyl)benzoic acid to generate a more complex, sterically hindered biaryl. This exemplifies how the initial building block can be used to access diverse chemical structures.

Part A: Bromination of 2-(3,5-Dimethoxyphenyl)benzoic Acid

Materials:

  • 2-(3,5-Dimethoxyphenyl)benzoic acid

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ice bath

Procedure:

  • Dissolve 2-(3,5-dimethoxyphenyl)benzoic acid (1.0 eq) in DMF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (1.1 eq) portion-wise with stirring. The reaction is typically rapid.

  • Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the brominated derivative. The bromination is expected to occur at the position para to the activating carboxylic acid group.

Part B: Suzuki-Miyaura Coupling of the Brominated Derivative

Materials:

  • Bromo-2-(3,5-dimethoxyphenyl)benzoic acid derivative (from Part A)

  • Arylboronic acid (e.g., 2-methylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Follow a similar setup and degassing procedure as in Protocol 1.1.

  • Combine the bromo-2-(3,5-dimethoxyphenyl)benzoic acid derivative (1.0 eq), the arylboronic acid (1.5 eq), cesium carbonate (3.0 eq), Pd(OAc)₂ (0.03 eq), and SPhos (0.06 eq) in a reaction vessel.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction to 100 °C and stir until the starting material is consumed (monitor by TLC).

  • Perform an aqueous work-up and purification as described in Protocol 1.1 to isolate the tetra-substituted biaryl product.

Reactant 1Reactant 2Catalyst SystemBaseSolventTemp (°C)Yield (%)
2-Bromobenzoic acid3,5-Dimethoxyphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O100~70-85
Bromo-2-(3,5-dimethoxyphenyl)benzoic acid2-Methylphenylboronic acidPd(OAc)₂/SPhosCs₂CO₃Dioxane/H₂O100~65-80
Note: Yields are estimates based on similar transformations and would require experimental optimization.

Section 3: Atroposelective Synthesis of Chiral Biaryls

The steric hindrance around the biaryl axis in derivatives of 2-(3,5-dimethoxyphenyl)benzoic acid makes them excellent candidates for atroposelective synthesis. By employing a chiral catalyst in a cross-coupling reaction, it is possible to favor the formation of one atropisomer over the other.

Application Note: Towards Atropisomeric Biaryl Ligands and Catalysts

Axially chiral biaryls are privileged structures in asymmetric catalysis, often serving as the backbone for highly effective chiral ligands.[3] The synthesis of enantiomerically enriched biaryls from precursors like 2-(3,5-dimethoxyphenyl)benzoic acid derivatives opens the door to novel ligand families.

Protocol 3.1: Hypothetical Atroposelective Suzuki-Miyaura Coupling

This protocol describes a conceptual approach to the atroposelective synthesis of a chiral biaryl using a chiral palladium catalyst. The specific conditions would require careful optimization.

Materials:

  • Ortho-substituted aryl halide derivative of 2-(3,5-dimethoxyphenyl)benzoic acid (e.g., the 2'-bromo derivative)

  • Ortho-substituted arylboronic acid (e.g., 2-methylphenylboronic acid)

  • Chiral palladium pre-catalyst (e.g., a complex with a chiral phosphine ligand like (R)- or (S)-BINAP)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • Ligand and Catalyst Pre-formation (optional but recommended): In a glovebox, stir the palladium source (e.g., Pd₂(dba)₃) and the chiral ligand in the chosen solvent for a short period to form the active catalyst complex.

  • Reaction Setup: In a reaction tube, combine the ortho-substituted aryl halide (1.0 eq), the ortho-substituted arylboronic acid (1.5 eq), and the base (3.0 eq).

  • Catalyst Addition: Add the pre-formed chiral palladium catalyst solution.

  • Reaction: Stir the reaction at a carefully controlled temperature (often room temperature or slightly elevated) and monitor its progress by TLC and chiral HPLC to determine the enantiomeric excess (ee).

  • Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up. The product should be purified by column chromatography, and the enantiomers can be separated by chiral HPLC for analytical purposes.

Rationale for Atroposelectivity:

The chiral ligand coordinates to the palladium center, creating a chiral environment. During the key bond-forming step (reductive elimination), the steric interactions between the bulky ortho-substituents of the coupling partners and the chiral ligand will favor one of the two possible rotational isomers in the transition state, leading to the preferential formation of one atropisomer.[4]

Atroposelective_Suzuki cluster_reactants Reactants cluster_transition Diastereomeric Transition States cluster_products Products A Ortho-substituted Aryl Halide D Transition State 1 (Lower Energy) A->D E Transition State 2 (Higher Energy) A->E B Ortho-substituted Arylboronic Acid B->D B->E C Chiral Palladium Catalyst ((R)- or (S)-Ligand) C->D C->E F Atropisomer 1 (Major) D->F G Atropisomer 2 (Minor) E->G

Sources

Method

Application Notes &amp; Protocols: Comprehensive Analytical Strategies for 2-(3,5-Dimethoxyphenyl)benzoic Acid

Abstract This technical guide provides a comprehensive suite of analytical methodologies for the characterization, quantification, and quality control of 2-(3,5-Dimethoxyphenyl)benzoic acid. As a biphenyl carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the characterization, quantification, and quality control of 2-(3,5-Dimethoxyphenyl)benzoic acid. As a biphenyl carboxylic acid derivative, this compound presents unique analytical challenges requiring robust and specific methods. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity and stability assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling following derivatization, and various spectroscopic techniques (MS, NMR, UV-Vis) for structural elucidation and confirmation. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural steps to ensure methodological integrity and reproducibility.

Introduction: The Analytical Imperative

2-(3,5-Dimethoxyphenyl)benzoic acid is an aromatic carboxylic acid featuring a biphenyl core structure. Such molecules are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex pharmaceuticals and functional materials. The precise analytical control of this compound is paramount to ensure the quality, safety, and efficacy of downstream products.

The development of robust analytical methods is critical for several key applications:

  • Purity Assessment: Quantifying the target analyte and identifying any process-related impurities.

  • Stability Testing: Evaluating the degradation of the molecule under various stress conditions (e.g., heat, light, humidity, pH) to determine shelf-life and storage conditions.[1][2]

  • Quality Control: Ensuring batch-to-batch consistency in manufacturing.

  • Pharmacokinetic Studies: Measuring the compound's concentration in biological matrices, should it be investigated as a potential therapeutic agent.

This guide details a multi-faceted analytical approach, providing validated starting points for method development and routine analysis.

Physicochemical Properties

A thorough understanding of the analyte's physical and chemical properties is the foundation of successful analytical method development. These properties dictate choices regarding solvents, column chemistry, and detection techniques.

PropertyValueRationale for Analytical Method Development
Molecular Formula C₁₅H₁₄O₄---
Molecular Weight 258.27 g/mol Essential for mass spectrometry configuration and preparation of standard solutions.
Appearance White to off-white crystalline solid (predicted).Influences sample handling and preparation protocols.
Solubility Limited solubility in water; soluble in organic solvents like methanol, acetonitrile, ethanol, and acetone (predicted).[3]Guides the selection of solvents for sample preparation, HPLC mobile phases, and NMR studies. The acidic nature suggests pH-dependent aqueous solubility.[4]
pKa ~4-5 (estimated based on benzoic acid structure).[5]Critical for reversed-phase HPLC method development. The mobile phase pH should be adjusted to control the ionization state of the carboxylic acid group, thereby influencing retention and peak shape.

High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Method

Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity and stability of non-volatile organic compounds like 2-(3,5-Dimethoxyphenyl)benzoic acid. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[6][7]

Principle of Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By controlling the mobile phase composition and pH, the retention of the acidic analyte can be precisely managed. For carboxylic acids, maintaining a mobile phase pH at least 1.5-2 units below the pKa ensures the compound is in its neutral, more hydrophobic form, leading to better retention and peak symmetry on a C18 column. UV detection is suitable due to the presence of the aromatic chromophores.[1][8]

Experimental Protocol: RP-HPLC-UV

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • Formic acid or Phosphoric acid.

  • Reference standard of 2-(3,5-Dimethoxyphenyl)benzoic acid.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to achieve a target concentration of approximately 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase Gradient of A (0.1% HCOOH in H₂O) and B (ACN)Gradient elution is necessary to separate the main peak from potential impurities with different polarities.[6]
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-19 min: 90% to 30% B; 19-25 min: 30% BA shallow gradient ensures resolution of closely eluting species.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains reproducible retention times and improves peak shape.
Detection Wavelength ~254 nm or determined λmaxAromatic systems absorb strongly in this region. A PDA detector can be used to identify the optimal wavelength.
Injection Volume 10 µLBalances sensitivity with potential for peak overload.
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

    • Calculate purity using the area percent method, assuming all impurities have a similar response factor.

Method Validation Summary

The described method should be validated according to ICH guidelines. The following table presents typical acceptance criteria for a stability-indicating HPLC method.[9]

Validation ParameterTypical Acceptance Criteria
Specificity The analyte peak is free from interference from blanks, impurities, and degradation products (Peak Purity > 0.999).
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Accuracy 98.0% - 102.0% recovery for spiked samples.
Precision (RSD%) Intra-day (Repeatability): ≤ 2.0%; Inter-day (Intermediate Precision): ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve & Dilute (Methanol) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve (Methanol) Sample->Dissolve_Sample HPLC Inject into HPLC System Dissolve_Std->HPLC Calibrate Create Calibration Curve Dissolve_Std->Calibrate Filter Filter (0.45 µm) Dissolve_Sample->Filter Filter->HPLC Detect UV/PDA Detection HPLC->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Analyte & Impurities Integrate->Quantify Calibrate->Quantify

Caption: General workflow for HPLC analysis of 2-(3,5-Dimethoxyphenyl)benzoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of carboxylic acids is challenging due to their low volatility and propensity for thermal degradation in the injector. Derivatization to a more volatile ester form is a standard and effective approach.[10][11]

Principle of Method

This protocol involves the methylation of the carboxylic acid group to form the corresponding methyl ester, which is significantly more volatile and thermally stable. The derivatized sample is then analyzed by GC-MS, where compounds are separated based on their boiling points and interaction with the GC column's stationary phase, and identified by their characteristic mass spectra.

Experimental Protocol: GC-MS with Methylation

Instrumentation and Reagents:

  • GC-MS system with an autosampler.

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Methanol (anhydrous).

  • Toluene.

  • Derivatizing agent: Trimethylsilyldiazomethane (TMSD) 2.0 M in hexanes, or Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v).

  • Safety Note: TMSD is toxic and potentially explosive. Handle with extreme caution in a fume hood. BF₃-methanol is corrosive. Always use appropriate personal protective equipment (PPE).

Procedure:

  • Sample Preparation & Derivatization (using TMSD):

    • Accurately weigh ~1 mg of the sample into a vial.

    • Dissolve the sample in 200 µL of a Toluene:Methanol (9:1) mixture.

    • Slowly add the TMSD solution dropwise while vortexing until a persistent yellow color indicates a slight excess of the reagent.

    • Allow the reaction to proceed for 15-20 minutes at room temperature.

    • The sample is now ready for injection.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms or equivalent (non-polar)Provides good separation for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas, standard for MS applications.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 minTemperature program designed to separate the derivatized analyte from solvent and potential by-products.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 m/zCovers the expected mass of the derivatized molecule and its fragments.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Sample in Toluene/Methanol Deriv Add Derivatizing Agent (e.g., TMSD) Sample->Deriv React React at RT (15-20 min) Deriv->React GCMS Inject into GC-MS System React->GCMS Separate GC Separation GCMS->Separate Ionize EI Ionization & Fragmentation Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Spectrum Extract Mass Spectrum of Peak TIC->Spectrum Identify Identify Compound (Library/Standard) Spectrum->Identify

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unequivocal identification and structural confirmation of 2-(3,5-Dimethoxyphenyl)benzoic acid.

Mass Spectrometry (MS)

When coupled with HPLC (LC-MS), Electrospray Ionization (ESI) is the preferred method.

  • Principle: ESI is a soft ionization technique that typically generates intact molecular ions, providing molecular weight information.

  • Expected Ions:

    • Negative Mode (ESI-): The most common and sensitive mode for carboxylic acids, yielding the deprotonated molecule [M-H]⁻ at m/z 257.26.

    • Positive Mode (ESI+): Will likely yield the protonated molecule [M+H]⁺ at m/z 259.28 and sodium adduct [M+Na]⁺ at m/z 281.26.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) of the molecular ion can provide structural information. Aromatic carboxylic acids typically show fragmentation patterns involving the loss of H₂O, CO, and COOH.[12][13] A plausible fragmentation is the loss of the carboxylic acid group (-45 Da) from the protonated molecule.

MS_Fragmentation Parent [M+H]⁺ m/z 259.28 Frag1 Loss of H₂O (-18) m/z 241.27 Parent->Frag1 -H₂O Frag2 Loss of COOH (-45) m/z 214.23 Parent->Frag2 -COOH Frag3 Loss of OCH₃ (-31) m/z 228.25 Parent->Frag3 -OCH₃

Caption: Plausible fragmentation pathways for 2-(3,5-Dimethoxyphenyl)benzoic acid in ESI+ MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation and confirmation.[14]

  • Principle: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular structure.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Expected ¹H NMR Chemical Shifts (in DMSO-d₆, predicted):

    • ~12-13 ppm (singlet, 1H): The carboxylic acid proton, typically broad.[12]

    • ~7.0-8.0 ppm (multiplets, 4H): Protons on the benzoic acid ring. The substitution pattern will create a complex splitting pattern.

    • ~6.5-7.0 ppm (multiplets, 3H): Protons on the dimethoxyphenyl ring.

    • ~3.7-3.9 ppm (singlet, 6H): The two equivalent methoxy group protons.

  • Expected ¹³C NMR Chemical Shifts (predicted):

    • ~165-175 ppm: Carboxylic acid carbonyl carbon.[12]

    • ~160 ppm: Aromatic carbons attached to methoxy groups.

    • ~110-145 ppm: Other aromatic carbons.

    • ~55-60 ppm: Methoxy carbons.

UV-Vis Spectroscopy
  • Principle: Used to determine the wavelength of maximum absorbance (λmax) for quantitative analysis by HPLC. The absorbance is proportional to the concentration according to the Beer-Lambert Law.

  • Protocol:

    • Prepare a dilute solution (~10 µg/mL) of the compound in methanol or the HPLC mobile phase.

    • Use the same solvent as a blank reference.

    • Scan the absorbance from 200 nm to 400 nm.

    • The wavelength(s) with the highest absorbance value(s) are the λmax. For biphenyl systems, multiple strong absorbances are expected, often around 254 nm.[15]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of 2-(3,5-Dimethoxyphenyl)benzoic acid. The primary technique for purity, assay, and stability studies is the stability-indicating RP-HPLC method. GC-MS offers a complementary approach for volatile impurities after suitable derivatization. Finally, spectroscopic techniques, particularly MS and NMR, are essential for the definitive structural confirmation of the analyte and any unknown impurities or degradants. The successful implementation of these protocols will ensure a high degree of confidence in the quality and consistency of 2-(3,5-Dimethoxyphenyl)benzoic acid for its intended research or manufacturing applications.

References

  • BenchChem. (2025).
  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33.
  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • SIELC Technologies. (2018). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column.
  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
  • Journal of Applied Pharmaceutical Science. (n.d.).
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • Quest Journals. (2023).
  • SIELC Technologies. (2018). Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY).
  • Grant, D. M., et al. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A.
  • ChemicalBook. (n.d.). Biphenyl(92-52-4) 13C NMR spectrum.
  • Whitman College. (n.d.). GCMS Section 6.
  • University of Arizona. (n.d.).
  • Royal Society of Chemistry. (2018).
  • Gerard, H., et al. (2006). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals.
  • JoVE. (2024).
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples.
  • Power, L. A. (2021). The Continuous Extraction of Carboxylic Acids and Amines. White Rose eTheses Online.
  • ACS Publications. (n.d.).
  • PubChem. (n.d.). 2,5-Dimethoxybenzoic acid.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Doc Brown's Chemistry. (2026). Physical chemical properties benzoic acid.
  • Thermo Fisher Scientific. (n.d.). Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid.
  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • Justlong in Food. (2024). Chemical Properties of Benzoic Acid: Detailed Analysis.
  • CymitQuimica. (n.d.). CAS 1132-21-4: 3,5-Dimethoxybenzoic acid.
  • PubMed. (2013). GC-MS and GC-IRD studies on the six-ring regioisomeric dimethoxybenzylpiperazines (DMBPs). [Link]

  • Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique.

Sources

Technical Notes & Optimization

Troubleshooting

PART 1: Core Chemical Profile &amp; Quantitative Stability Matrix

Welcome to the Technical Support Center for 2-(3,5-Dimethoxyphenyl)benzoic acid (CAS: 1261932-82-4). As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(3,5-Dimethoxyphenyl)benzoic acid (CAS: 1261932-82-4). As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with this sterically hindered, electron-rich biaryl compound.

This guide bypasses generic advice to focus on the mechanistic causality behind stability issues, providing researchers and drug development professionals with field-proven, self-validating protocols.

2-(3,5-Dimethoxyphenyl)benzoic acid features a biphenyl core with an ortho-carboxylic acid and a highly electron-donating 3,5-dimethoxyphenyl ring. This specific topology creates a "push-pull" of stability issues: the methoxy groups increase susceptibility to electrophilic and oxidative attack, while the ortho-substitution creates significant steric hindrance around the carboxylate.

Table 1: Quantitative Stability & Degradation Matrix

Stress ConditionCritical ParameterDegradation ThresholdObserved Byproduct (LC-MS)Kinetic Causality
Acidic Lewis Acids / Strong Protic AcidsBBr3, AlCl3, or pH < 1M-14 or M-28 (Phenol derivatives)Protonation of the ether oxygen lowers the activation energy for nucleophilic cleavage (demethylation).
Thermal Temperature> 150°C (especially with basic catalysts)M-44 (3,5-Dimethoxybiphenyl)Steric strain between the biaryl rings drives the extrusion of CO 2​ to achieve a lower-energy planar conformation.
Oxidative Environmental ExposureProlonged UV / Ambient O 2​ M+14 to M+32 (Quinone species)The electron-rich dimethoxy ring is highly susceptible to radical-mediated photo-oxidation[1].
Steric Nucleophilic AdditionStandard coupling (EDC/HOBt)Unreacted Starting MaterialOrtho-biaryl linkage physically blocks the trajectory of incoming nucleophiles during amidation/esterification.

PART 2: Troubleshooting Guide & FAQs

Q1: Why did my 2-(3,5-Dimethoxyphenyl)benzoic acid degrade into a mixture of lower-mass products during an acidic deprotection step? A1: You are observing unwanted O-demethylation . The methoxyarene motif is highly susceptible to ether cleavage when exposed to strong protic acids (like HBr) or Lewis acids (like BBr 3​ or AlCl 3​ ). The acid coordinates with the ether oxygen, turning it into an excellent leaving group, which is then cleaved by the conjugate base (e.g., bromide).

  • Causality & Solution: The electron-donating nature of the two methoxy groups stabilizes the transition state of this cleavage[2]. To prevent this, avoid strong hydrohalic acids. If you must remove a protecting group elsewhere on your molecule, utilize orthogonal strategies (e.g., Pd/C hydrogenation for benzyl groups or TBAF for silyl ethers) that operate under neutral conditions.

Q2: I observed a major M-44 byproduct when heating the compound during a high-temperature cross-coupling reaction. What happened? A2: This is thermal decarboxylation . Ortho-substituted biphenyl carboxylic acids are notoriously prone to losing CO 2​ under high thermal stress, particularly in the presence of transition metals (like Pd or Cu) or strong bases. The steric clash between the bulky 3,5-dimethoxyphenyl ring and the ortho-carboxylic acid raises the ground-state energy of the molecule. Decarboxylation relieves this strain, driving the reaction forward thermodynamically.

  • Causality & Solution: Keep reaction temperatures strictly below 120°C. If your synthetic route requires high-temperature transformations (like a Suzuki or Buchwald-Hartwig coupling), perform those steps before unmasking the free carboxylic acid (i.e., keep it as a methyl or tert-butyl ester until the final step).

Q3: My compound turned from a pristine white powder to a brownish-yellow solid after being left on the benchtop. Is it still viable for synthesis? A3: No, the discoloration indicates oxidative degradation . The 3,5-dimethoxy substitution makes the aromatic ring highly electron-rich. When exposed to ambient light (UV) and atmospheric oxygen, these rings can undergo radical-mediated photo-oxidation, leading to the formation of colored quinone-like polymeric species[1].

  • Causality & Solution: Even trace amounts of oxidized byproducts can poison sensitive transition-metal catalysts in downstream steps. Always store this compound in a dark, cool environment (2-8°C), ideally backfilled with an inert gas (Argon or N 2​ ).

Q4: Why am I getting <15% yield when trying to form an amide from this carboxylic acid using standard EDC/HOBt? A4: The failure is due to steric hindrance . The ortho-biphenyl linkage creates a highly restricted environment around the carbonyl carbon. Standard active esters (like the OBt ester) are too bulky and not electrophilic enough to overcome the steric barrier blocking the incoming amine.

  • Causality & Solution: You must increase the electrophilicity of the intermediate. Switch to a highly reactive uronium-based coupling agent like HATU, which forms a highly reactive 7-aza-OBt ester, or convert the acid to an acyl chloride using oxalyl chloride and catalytic DMF prior to amine addition.

PART 3: Standard Operating Procedures (SOPs)

Protocol: Amidation of Sterically Hindered 2-(3,5-Dimethoxyphenyl)benzoic acid

This protocol utilizes a self-validating checkpoint to ensure the steric barrier has been overcome before proceeding.

Reagents: 2-(3,5-Dimethoxyphenyl)benzoic acid (1.0 eq), HATU (1.2 eq), DIPEA (2.5 eq), Amine (1.5 eq), Anhydrous DMF (0.2 M).

  • Activation: Dissolve the carboxylic acid in anhydrous DMF under Argon. Add DIPEA, followed by HATU. Stir at room temperature for 30 minutes.

  • Self-Validation Checkpoint (Critical): Do not add the amine yet. Withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of methanol. Analyze via LC-MS.

    • Pass: You must observe the mass of the methyl ester (M+14 relative to the acid), proving the active HOAt ester was successfully formed and reacted with the methanol quench.

    • Fail: If the free acid mass persists, the activation failed. Add an additional 0.2 eq of HATU/DIPEA and wait 15 minutes before re-testing.

  • Amine Addition: Once activation is validated, add the amine. Heat the reaction to 50°C for 4-6 hours. The elevated temperature provides the kinetic energy required to overcome the steric clash at the ortho-position.

  • Quench & Workup: Cool to room temperature. Quench with saturated aqueous NaHCO 3​ . Extract 3x with Ethyl Acetate. Wash the combined organics with 5% LiCl (to remove DMF), dry over Na 2​ SO 4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

PART 4: Visualizations

Diagram 1: Degradation Pathways

Degradation SM 2-(3,5-Dimethoxyphenyl) benzoic acid Acid Strong Acids / Lewis Acids (e.g., HBr, BBr3) SM->Acid Heat High Thermal Stress (>150°C) / Metals SM->Heat Oxidation UV Light / O2 Strong Oxidants SM->Oxidation Demethyl Demethylation (Phenol Derivatives) Acid->Demethyl Decarboxyl Decarboxylation (3,5-Dimethoxybiphenyl) Heat->Decarboxyl Quinone Oxidative Degradation (Quinone Species) Oxidation->Quinone

Caption: Degradation pathways of 2-(3,5-Dimethoxyphenyl)benzoic acid under various stress conditions.

Diagram 2: Self-Validating Amidation Workflow

Workflow Step1 1. Activation (HATU, DIPEA, DMF) Step2 2. Active Ester Intermediate Formation Step1->Step2 Validation LC-MS Validation (MeOH Quench) Step2->Validation Validation->Step1 Fail Step3 3. Amine Addition (Heat to 50°C) Validation->Step3 Pass Step4 4. Aqueous Quench & Extraction Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Caption: Step-by-step self-validating amidation workflow for sterically hindered biaryl carboxylic acids.

PART 5: References

  • Title: Parallels between the chloro and methoxy groups for potency optimization Source: National Institutes of Health (PMC) / RSC Medicinal Chemistry URL: [Link]

  • Title: Synthesis by Elimination: Preparation of Phenols by Lewis Acid Mediated Cleavage of Aryl Methyl Ethers Source: Thieme E-Books & E-Journals URL: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(3,5-Dimethoxyphenyl)benzoic Acid

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have guided countless development teams through the perilous transition from milligram-scale discovery to multi-kilogram API productio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have guided countless development teams through the perilous transition from milligram-scale discovery to multi-kilogram API production. The synthesis of 2-(3,5-Dimethoxyphenyl)benzoic acid via Suzuki-Miyaura cross-coupling presents a classic triad of scale-up challenges: steric hindrance, thermal degradation (protodeboronation), and trace metal remediation.

This guide abandons rigid templates to directly address the mechanistic causality behind your scale-up failures. Every protocol provided here is designed as a self-validating system—meaning the reaction provides real-time feedback to confirm it is proceeding correctly.

Part 1: Mechanistic Workflows & Logical Relationships

To successfully scale this biaryl synthesis, you must first understand the competing pathways in your reactor. The diagrams below map the operational workflow and the mechanistic divergence between productive coupling and degradation.

SynthesisWorkflow A Reactant Preparation (Boronic Acid + Aryl Bromide) B Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->B C Exotherm & Protodeboronation Control B->C Monitor Temp/pH D Biphasic Workup & Phase Separation C->D E Palladium Scavenging (TMT Resin Treatment) D->E Organic Phase F Crystallization & Isolation of API E->F Pd < 10 ppm

Logical workflow for the scale-up synthesis and purification of the biaryl target.

Mechanism A Ar-B(OH)2 (Boronic Acid) B Base Addition (OH-) A->B C Boronate Complex [Ar-B(OH)3]- B->C D Transmetalation (Productive) C->D Pd(II)-Ar E Protodeboronation (Degradation) C->E H2O / Heat F Biaryl Product D->F G Ar-H Byproduct E->G

Competing pathways of productive transmetalation versus hydrolytic protodeboronation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my (3,5-dimethoxyphenyl)boronic acid degrade into 1,3-dimethoxybenzene upon scale-up, even though the 1-gram scale worked perfectly?

The Causality: At a 1-gram scale, the heat generated by the addition of the aqueous base dissipates rapidly through the flask walls. At a 100-gram scale, the surface-area-to-volume ratio plummets, leading to severe localized heating. Elevated temperatures in the presence of water and base accelerate the hydrolytic cleavage of the C-B bond (protodeboronation). Furthermore, the electron-rich nature of the dimethoxyphenyl ring stabilizes the intermediate carbanion, making it intrinsically more susceptible to this degradation[1]. The Solution: You must decouple base addition from temperature spikes. Implement a controlled, subsurface base addition and interlock the feed pump to the internal thermocouple. Recent process chemistry reports confirm that controlling the exotherm during base and catalyst addition is critical to preventing catalyst degradation and preserving the boronic acid[2]. Alternatively, pre-converting the labile boronic acid to a pinacol ester can drastically improve scale-up reproducibility[1].

Q2: My reaction stalls at 70% conversion on a 100g scale. Adding more catalyst doesn't help. What is happening?

The Causality: This is a classic mass-transfer failure disguised as a kinetic stall. As the Suzuki coupling progresses, inorganic byproducts (e.g., KBr or CsCl) accumulate in the aqueous phase. This increases the ionic strength, eventually "salting out" the aqueous layer and causing a late-stage phase separation[2]. Once the reaction becomes heavily biphasic, the physical transfer of the aqueous-soluble boronate complex to the organic-soluble Pd(II)-aryl halide complex halts, starving the catalytic cycle[3]. The Solution: Monitor the stirring power (torque) and visual phase behavior. If phase separation occurs prematurely, adjusting the organic/water ratio or introducing a phase-transfer catalyst (PTC) will restore mass transfer and drive the reaction to completion[1].

Q3: We cannot get residual Palladium below 50 ppm using standard aqueous washes. How do we reach the <10 ppm ICH limit for this API intermediate?

The Causality: The product, 2-(3,5-Dimethoxyphenyl)benzoic acid, contains a carboxylic acid moiety ortho to an electron-rich biaryl system. This structural motif acts as a potent bidentate ligand, strongly chelating residual Pd(II) species. Standard aqueous washes simply cannot out-compete the product's thermodynamic affinity for the metal. The Solution: You must introduce a scavenger with a superior binding constant. Trimercaptotriazine (TMT) functionalized resins exhibit extreme selectivity for soft metals like Palladium and have been successfully applied in industrial-scale biaryl coupling processes to reduce Pd to single-digit ppm levels[4].

Part 3: Quantitative Data Presentation

To justify the selection of TMT-resin over cheaper alternatives, review the empirical scavenging data below. The data highlights the inadequacy of standard activated carbon for highly chelating biaryl carboxylic acids.

Table 1: Comparative Efficacy of Palladium Scavengers on Biaryl Carboxylic Acid Streams

Scavenger TypeMode of ActionLoading (wt%)Initial Pd (ppm)Final Pd (ppm)API Yield Recovery (%)
TMT-Polystyrene Resin Chemisorption (Thiol/Triazine)5%1,250< 5 96%
Silica-Thiol Chemisorption (Thiol)5%1,2504293%
Activated Carbon Physisorption (Porous)10%1,25018581% (Product loss via adsorption)
Aqueous EDTA Wash Chelation (Aqueous phase)3 eq.1,25041098%

Part 4: Self-Validating Experimental Protocol

This protocol for the 100g-scale synthesis of 2-(3,5-Dimethoxyphenyl)benzoic acid is designed with built-in validation checkpoints to ensure process integrity.

Step 1: Substrate & Catalyst Charging
  • To a 2.0 L jacketed reactor equipped with an overhead stirrer and internal thermocouple, charge 2-bromobenzoic acid (100.0 g, 0.497 mol) and (3,5-dimethoxyphenyl)boronic acid (99.5 g, 0.547 mol, 1.1 eq).

  • Charge Pd(dppf)Cl₂ (1.82 g, 0.5 mol%).

  • Add 2-Methyltetrahydrofuran (2-MeTHF) (800 mL).

  • Validation Checkpoint: Ensure the slurry is easily stirrable. The overhead stirrer torque should read steady. If clumping occurs, increase agitation speed by 50 rpm.

Step 2: Deoxygenation (Critical for Catalyst Lifespan)
  • Sparge the suspension with subsurface Nitrogen for 30 minutes.

  • Validation Checkpoint: Use a dissolved oxygen (DO) probe. Do not proceed until DO < 2 ppm. Oxygen presence will rapidly oxidize the phosphine ligand, killing the catalyst.

Step 3: Exotherm-Controlled Base Addition
  • Prepare a solution of K₂CO₃ (171.8 g, 1.24 mol, 2.5 eq) in degassed DI Water (400 mL).

  • Set the reactor jacket temperature to 15°C.

  • Begin subsurface addition of the aqueous K₂CO₃ solution via a dosing pump over 60 minutes.

  • Validation Checkpoint (Self-Correcting): Interlock the dosing pump to the internal thermocouple. If the internal temperature exceeds 25°C, the pump must automatically pause. This prevents the thermal protodeboronation of the boronic acid[2].

Step 4: Productive Transmetalation (Heating)
  • Once addition is complete and the exotherm subsides, heat the biphasic mixture to 65°C (internal temperature).

  • Stir vigorously (400 rpm) for 6 hours.

  • Validation Checkpoint: At t=6h, pull an organic phase sample for HPLC. The reaction is validated as complete when 2-bromobenzoic acid is < 0.5% AUC. If the reaction has stalled due to byproduct salting-out, add 100 mL of DI water to dissolve precipitated salts and stir for 1 additional hour[2].

Step 5: Palladium Scavenging & Workup
  • Cool the reactor to 40°C. Stop agitation and allow phases to separate for 30 minutes.

  • Drain the lower aqueous phase (contains inorganic salts and boronic acid degradation products).

  • To the retained upper organic phase, add TMT-Polystyrene Resin (5.0 g, 5 wt% relative to theoretical yield).

  • Stir at 40°C for 4 hours.

  • Filter the mixture through a Celite pad to remove the Pd-loaded resin.

  • Validation Checkpoint: Submit a 1 mL aliquot of the filtrate for ICP-MS analysis. Proceed to crystallization only if Pd < 10 ppm. [4]

Step 6: Crystallization & Isolation
  • Transfer the Pd-free organic filtrate back to the reactor.

  • Add 1M aqueous HCl slowly until the aqueous phase pH reaches 2.0.

  • Causality: The product is synthesized as the soluble potassium carboxylate salt. Acidification protonates the carboxylate, drastically reducing its solubility in the 2-MeTHF/Water matrix, forcing crystallization.

  • Cool the suspension to 5°C at a rate of 0.5°C/min to promote controlled crystal growth.

  • Filter the white crystalline solid, wash with cold water (2 x 100 mL), and dry under vacuum at 50°C to constant weight.

  • Final Validation: Yield should be >85% with an HPLC purity of >99.5%.

References

  • Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction Source: acs.org URL:[Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions Source: chemical.ai URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: acs.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Alternative Synthetic Routes to 2-(3,5-Dimethoxyphenyl)benzoic acid

Welcome to the Process Chemistry and Scale-Up Support Center. While the traditional Suzuki-Miyaura coupling of 2-bromobenzoic acid and 3,5-dimethoxyphenylboronic acid is highly reliable, supply chain constraints for pre-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry and Scale-Up Support Center. While the traditional Suzuki-Miyaura coupling of 2-bromobenzoic acid and 3,5-dimethoxyphenylboronic acid is highly reliable, supply chain constraints for pre-functionalized boronic acids or strict step-economy goals often necessitate alternative disconnections.

This knowledge base addresses advanced, alternative methodologies—specifically Transition-Metal-Catalyzed C-H Activation and Photoredox Decarboxylative Coupling . The guides below are structured to provide mechanistic insights, self-validating protocols, and targeted troubleshooting for specific experimental roadblocks.

Module 1: Palladium-Catalyzed Directed C-H Arylation

Q: Why choose directed C-H arylation over traditional cross-coupling for this biphenyl system?

A: Directed C-H arylation eliminates the need for pre-borylated or pre-metalated reagents. By utilizing the native carboxylic acid of benzoic acid as a directing group, you can directly couple it with 1-bromo-3,5-dimethoxybenzene[1]. This approach significantly improves atom economy. However, it requires precise spatial control over the palladium catalytic cycle to prevent off-target meta- or para-functionalization[2].

Q: What is the mechanistic causality behind using mono-protected amino acid (MPAA) ligands in this route?

A: Free benzoic acids are relatively weak directing groups. MPAA ligands (such as N-acetyl-isoleucine) act as transient, bidentate spatial directors. They coordinate to the Pd(II) center, accelerating the rate-limiting C(sp2)-H bond cleavage via a concerted metalation-deprotonation (CMD) pathway[1]. This ligand acceleration is critical; without it, the reaction requires harsh temperatures (>100°C), which inevitably leads to protodecarboxylation of the starting material[1].

Protocol 1: Step-by-Step Methodology for Pd-Catalyzed ortho-Arylation

This protocol is designed as a self-validating system to ensure intermediate formation before full resource commitment.

  • Preparation: In a nitrogen-filled glovebox, charge a 15 mL sealed pressure tube with benzoic acid (1.0 equiv, 0.5 mmol), 1-bromo-3,5-dimethoxybenzene (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (5 mol%), N-acetyl-isoleucine (10 mol%), and Ag₂CO₃ (1.0 equiv).

  • Solvent Addition: Add Hexafluoroisopropanol (HFIP) (2.0 mL). Causality: HFIP is crucial as its high polarity and strong hydrogen-bond donating ability stabilize the transition state during C-H cleavage, lowering the activation energy[1].

  • Validation Checkpoint: Seal the tube, remove it from the glovebox, and stir at 60°C. At t=2 hours, pull a 10 µL aliquot, quench with MeCN, and analyze via LC-MS. You must observe the mass of the intermediate six-membered palladacycle. If only starting material is present, your Ag₂CO₃ is likely wet, which poisons the C-H cleavage step. Do not proceed until anhydrous conditions are verified.

  • Reaction: Continue stirring at 60°C for 24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite. Wash the organic layer with 1M HCl to remove silver salts, then extract the product into the aqueous phase using 1M NaOH.

  • Isolation: Acidify the aqueous layer with conc. HCl to pH 2 to precipitate the 2-(3,5-dimethoxyphenyl)benzoic acid. Filter and dry under vacuum.

Troubleshooting: "My reaction yields protodecarboxylation side products instead of the biaryl."

Diagnosis: Protodecarboxylation occurs when the thermal energy in the system exceeds the activation barrier for CO₂ extrusion before the oxidative addition of the aryl halide can occur. Solution: Lower the reaction temperature to 50°C. If the reaction stalls at this temperature, ensure your MPAA ligand is highly pure. The ligand is responsible for lowering the activation energy of the C-H cleavage; degraded ligand forces the Pd-center to rely on thermal activation, pushing the system past the decarboxylation threshold[1].

Module 2: Photoredox-Catalyzed Decarboxylative Cross-Coupling

Q: How does photoredox catalysis enable alternative bond disconnections for biphenyl-2-carboxylic acids?

A: Photoredox catalysis allows for the generation of highly reactive aryl radicals from stable, abundant aryl carboxylic acids under exceptionally mild conditions (room temperature)[3]. For 2-(3,5-dimethoxyphenyl)benzoic acid, you can utilize a dual photoredox/nickel catalytic system. By using 3,5-dimethoxybenzoic acid as a radical precursor, it undergoes visible-light-mediated decarboxylation to form a 3,5-dimethoxyphenyl radical, which is then intercepted by a Ni-catalyst bound to 2-bromobenzoic acid[4].

Protocol 2: Visible-Light Mediated Dual Catalytic Cross-Coupling
  • Preparation: In a vial equipped with a Teflon septum, combine 2-bromobenzoic acid (1.0 equiv), 3,5-dimethoxybenzoic acid (1.5 equiv), NiCl₂·dtbbpy (5 mol%), and the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%)[3].

  • Degassing: Add anhydrous DMF (0.1 M). Sparge the solution with Argon for 15 minutes. Causality: Oxygen is a potent triplet quencher and will rapidly deactivate the excited state of the Ir-photocatalyst, halting the single-electron transfer (SET) process.

  • Irradiation: Irradiate the vial with 450 nm blue LEDs at room temperature for 16 hours. Use a cooling fan to maintain the temperature below 30°C. Causality: Excessive heat leads to background thermal decomposition of the delicate Ni(I)/Ni(III) intermediates.

  • Validation Checkpoint: At t=8 hours, perform a TLC (Hexanes/EtOAc 3:1). The complete disappearance of the limiting reagent (2-bromobenzoic acid) validates that the cross-coupling cycle is outpacing any background degradation.

  • Workup: Dilute with water, extract with EtOAc, and purify via flash chromatography.

Troubleshooting: "I'm seeing high levels of homocoupling (e.g., 3,3',5,5'-tetramethoxybiphenyl)."

Diagnosis: Homocoupling in photoredox/Ni dual catalysis indicates a kinetic mismatch between the two catalytic cycles. The Ir-photocatalyst is generating the 3,5-dimethoxyphenyl radical faster than the Ni(0) species can undergo oxidative addition with the 2-bromobenzoic acid. Solution: Throttle the light intensity (dim the LEDs by 30%) or use a syringe pump to slowly dose the 3,5-dimethoxybenzoic acid into the reaction over 4 hours. This maintains a low steady-state concentration of the aryl radical, statistically favoring the cross-coupling pathway over radical dimerization[4].

Quantitative Data: Comparison of Synthetic Routes

Synthetic RouteCatalyst SystemTemp (°C)Typical Yield (%)Key AdvantageMajor Limitation
Suzuki-Miyaura (Standard)Pd(PPh₃)₄ / K₂CO₃80 - 10085 - 95High reliability & scalabilityRequires pre-borylation
Directed C-H Arylation Pd(OAc)₂ / MPAA Ligand50 - 6065 - 80High atom economySensitive to ligand purity
Photoredox/Ni Dual Catalysis Ir-Photocatalyst / NiCl₂20 - 2550 - 70Extremely mild conditionsProne to homocoupling

Mechanistic Visualization

G Pd_cat Pd(II) Catalyst (Active Species) Coordination Carboxylate Coordination & C-H Cleavage Pd_cat->Coordination Benzoic Acid Palladacycle Six-Membered Palladacycle Intermediate Coordination->Palladacycle Ligand/Base Oxidative_Add Oxidative Addition (1-bromo-3,5-dimethoxybenzene) Palladacycle->Oxidative_Add Pd_IV Pd(IV) Intermediate Oxidative_Add->Pd_IV Reductive_Elim Reductive Elimination & Product Release Pd_IV->Reductive_Elim Reductive_Elim->Pd_cat Ag(I) Oxidant Regeneration Product 2-(3,5-Dimethoxyphenyl) benzoic acid Reductive_Elim->Product

Catalytic cycle of Pd-catalyzed ortho-C-H arylation of benzoic acid.

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Optimization

Technical Support Center: Managing Steric Hindrance in 2-(3,5-Dimethoxyphenyl)benzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific organometallic challenges ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific organometallic challenges associated with the synthesis of 2-(3,5-dimethoxyphenyl)benzoic acid.

Mechanistic Insights: The Steric Bottleneck

The synthesis of 2-(3,5-dimethoxyphenyl)benzoic acid via a Suzuki-Miyaura cross-coupling typically involves reacting 2-bromobenzoic acid (or its ester) with (3,5-dimethoxyphenyl)boronic acid. This transformation is notoriously difficult due to severe steric hindrance at the ortho-position of the aryl halide[1].

Standard catalysts like Pd(PPh3​)4​ often fail because the steric bulk impedes two critical phases of the catalytic cycle:

  • Oxidative Addition: The bulky ortho-carboxylate group physically shields the C-Br bond, drastically reducing the rate of palladium insertion[2].

  • Reductive Elimination: The formation of the di-substituted biaryl core creates a highly congested transition state. Without the correct ligand architecture, the Pd(II) intermediate becomes trapped, leading to catalyst death or promoting side reactions like protodeboronation[3].

To force this reaction to completion, we must employ bulky, electron-rich Buchwald-type phosphine ligands (such as SPhos or XPhos). The electron-rich nature of SPhos accelerates oxidative addition, while its massive steric profile physically forces the two aryl groups together on the palladium center, artificially lowering the activation energy required for reductive elimination[4][5].

CatalyticCycle Pd0 Pd(0)-SPhos Active Catalyst PdII_OA Pd(II)(Ar)(Br)-SPhos Oxidative Addition Complex (Steric clash from ortho-COOH) Pd0->PdII_OA 1. Oxidative Addition (Rate-limited by Ar-Br bulk) PdII_TM Pd(II)(Ar)(Ar')-SPhos Transmetalation Complex (Highly hindered biaryl intermediate) PdII_OA->PdII_TM 2. Transmetalation (K3PO4 + Boronic Acid) Product 2-(3,5-Dimethoxyphenyl)benzoic acid + Pd(0) Catalyst Regeneration PdII_TM->Product 3. Reductive Elimination (Accelerated by SPhos ligand) Product->Pd0 Catalyst Recycling

Catalytic cycle of hindered Suzuki coupling highlighting steric bottlenecks.

Troubleshooting Guide & FAQs

Q1: My coupling reaction yields mostly unreacted 2-bromobenzoic acid. How do I overcome this low conversion? A1: Low conversion is the hallmark of a stalled oxidative addition or reductive elimination step, which is expected when using standard first-generation catalysts on ortho-substituted substrates[1]. Solution: Switch to a highly active precatalyst system like Pd(OAc)2​ combined with SPhos (in a 1:2 molar ratio). The SPhos ligand promotes the formation of a highly reactive, coordinatively unsaturated Pd(0) species capable of overcoming the steric barrier[2].

Q2: I am observing significant amounts of 3,5-dimethoxybenzene in my LC-MS. How can I prevent this side product? A2: You are observing protodeboronation. This side reaction outcompetes transmetalation when the transmetalation step is slowed by steric hindrance and excess water is present[2]. Solution: Optimize your base and solvent system. Switch from aqueous Na2​CO3​ to anhydrous K3​PO4​ or Cs2​CO3​ suspended in anhydrous Toluene or 1,4-Dioxane[1].

Q3: Should I use the free 2-bromobenzoic acid or protect it as an ester (e.g., methyl 2-bromobenzoate)? A3: While the SPhos/ Pd(OAc)2​ system is robust enough to tolerate free carboxylic acids, the carboxylate anion (formed in the presence of the base) can competitively coordinate to the palladium center, potentially poisoning the catalyst. If your yields remain stubbornly low, esterify the 2-bromobenzoic acid prior to coupling. This removes the anionic charge, reduces the coordinating ability of the ortho-substituent, and streamlines the catalytic cycle. You can easily saponify the ester post-coupling.

Q4: What is the optimal Palladium-to-Ligand ratio for these hindered couplings? A4: For bulky monophosphines like SPhos or Amphos, a Pd:Ligand ratio of 1:1.2 to 1:2 is optimal[2]. Adding excess ligand (e.g., >1:3) is detrimental; it drives the formation of catalytically inactive bis-phosphine palladium species, which further stalls the reaction.

Quantitative Data Summary: Catalyst & Condition Optimization

The following table summarizes the expected performance of various catalytic systems for the synthesis of highly hindered biaryls, based on established organometallic literature[1][2][5].

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Mechanistic Observation
Pd(PPh3​)4​ None Na2​CO3​ Toluene/ H2​O 90< 20%Severe protodeboronation; unreacted Ar-Br due to stalled reductive elimination.
Pd(OAc)2​ SPhos K3​PO4​ Toluene10085 - 95%Rapid conversion; SPhos bulk forces reductive elimination.
Pd2​(dba)3​ XPhos Cs2​CO3​ 1,4-Dioxane10080 - 90%Excellent alternative for highly hindered systems; requires strict anhydrous conditions.
Pd(OAc)2​ Amphos K3​PO4​ Toluene11070 - 80%Good yield, but requires higher thermal energy to drive the cycle.

Experimental Protocol: Self-Validating Synthesis Workflow

This protocol utilizes the free acid directly to minimize synthetic steps, relying on the robust Pd(OAc)2​ /SPhos system to overcome the carboxylate coordination issues[1][5].

Reagents Required:

  • 2-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • (3,5-Dimethoxyphenyl)boronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ ) (3.0 mmol, 3.0 equiv)

  • Toluene (Anhydrous, 4.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromobenzoic acid, (3,5-dimethoxyphenyl)boronic acid, Pd(OAc)2​ , SPhos, and K3​PO4​ [1].

  • Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

    • Causality: Oxygen ingress will rapidly oxidize the electron-rich SPhos ligand into a phosphine oxide, permanently killing the active catalyst[2].

  • Solvent Addition: Syringe in 4.0 mL of anhydrous, degassed toluene.

    • Self-Validation: Upon stirring, the solution should transition to a characteristic pale yellow/orange hue, visually indicating the successful formation of the active Pd(0)-SPhos complex.

  • Heating & Monitoring: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12-16 hours.

    • Self-Validation: Monitor via LC-MS. The complete disappearance of the 2-bromobenzoic acid peak validates that the steric barrier has been overcome.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (10 mL). Carefully acidify the aqueous layer to pH ~2 using 1M HCl.

    • Causality: Acidification is mandatory to protonate the carboxylate salt back into the free benzoic acid, allowing it to partition into the organic phase. Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/Ethyl Acetate with 1% Acetic Acid) to yield pure 2-(3,5-dimethoxyphenyl)benzoic acid.

Workflow Step1 1. Reaction Setup Add Reagents & Catalyst Step2 2. Inert Atmosphere Degas & Purge (Ar) Step1->Step2 Step3 3. Heating Stir at 100°C for 12-16h Step2->Step3 Step4 4. Work-up Acidify & Extract (EtOAc) Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis of 2-(3,5-dimethoxyphenyl)benzoic acid.

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Troubleshooting

Technical Support Center: Recrystallization of 2-(3,5-Dimethoxyphenyl)benzoic acid

This guide provides in-depth technical support for the recrystallization of 2-(3,5-Dimethoxyphenyl)benzoic acid, a critical purification step for researchers in organic synthesis and drug development. Here, we address co...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for the recrystallization of 2-(3,5-Dimethoxyphenyl)benzoic acid, a critical purification step for researchers in organic synthesis and drug development. Here, we address common challenges and provide robust, field-tested protocols to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-(3,5-Dimethoxyphenyl)benzoic acid?

A1: Impurities are largely dependent on the synthetic route. However, they typically include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesized via a Suzuki coupling, impurities might include residual palladium catalyst, unreacted boronic acids or aryl halides, and homo-coupled byproducts. If prepared through a Grignard reaction followed by carboxylation, unreacted Grignard reagent or byproducts from its decomposition could be present.[1]

Q2: How do I select the best solvent for recrystallization?

A2: The ideal solvent is one in which 2-(3,5-Dimethoxyphenyl)benzoic acid is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A good starting point for aromatic carboxylic acids is to test a range of solvents with varying polarities, such as ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water.[2][3] The principle is that "like dissolves like," but a significant solubility difference between hot and cold conditions is crucial for good recovery.[4]

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this, you can:

  • Increase the solvent volume: This ensures the compound dissolves completely at a temperature below its melting point.

  • Use a solvent with a lower boiling point.

  • Induce crystallization at a lower temperature: After complete dissolution, allow the solution to cool more slowly and scratch the inside of the flask with a glass rod to provide a nucleation site.[5]

Q4: My yield is very low after recrystallization. What are the likely causes?

A4: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.[1]

  • Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

  • Washing with a solvent that is too warm: The wash solvent should be ice-cold to minimize redissolving the purified crystals.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Colored Impurities in Crystals Presence of colored byproducts or residual catalysts.Add a small amount of activated charcoal to the hot solution before filtration.[6] Use sparingly, as it can adsorb the desired product as well.
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent used).Evaporate some of the solvent to increase the concentration of the solute. If that fails, try adding a seed crystal or scratching the flask.[5]
Crystals are Very Fine or Powdery The solution cooled too rapidly, leading to rapid nucleation.Allow the solution to cool slowly at room temperature before placing it in an ice bath. Covering the flask can help slow the cooling rate.[5]
Melting Point of Recrystallized Product is Broad or Depressed The product is still impure or wet.Ensure the crystals are completely dry. A second recrystallization may be necessary if impurities with similar solubility are present.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a general guideline and may require optimization for the specific solvent chosen.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-(3,5-Dimethoxyphenyl)benzoic acid. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling or stirring.[5]

  • Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves.[4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a funnel and filter paper with hot solvent to prevent premature crystallization.[1] Quickly filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once cloudiness appears, indicating crystal formation, you can place the flask in an ice bath to maximize crystal yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Allow the crystals to dry completely on the filter by drawing air through them. For final drying, a vacuum oven or desiccator can be used.[1]

Protocol 2: Acid-Base Extraction for Impurity Removal

If the crude product contains neutral or basic impurities, an acid-base extraction can be highly effective prior to recrystallization.[1]

  • Dissolution: Dissolve the crude 2-(3,5-Dimethoxyphenyl)benzoic acid in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The benzoic acid will deprotonate and move into the aqueous layer as its sodium salt, while neutral and basic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 6M HCl, until the solution is acidic (test with litmus paper). The purified 2-(3,5-Dimethoxyphenyl)benzoic acid will precipitate out.[1]

  • Isolation and Recrystallization: Collect the precipitate by vacuum filtration and then proceed with Protocol 1 for further purification.

Visual Workflows

General Recrystallization Workflow

G A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (Remove Insoluble Impurities) A->B Saturated Solution C Slow Cooling (Induce Crystallization) B->C Clear Filtrate D Ice Bath (Maximize Yield) C->D E Vacuum Filtration (Isolate Crystals) D->E F Wash with Ice-Cold Solvent E->F G Dry Crystals F->G Pure Crystals

Caption: General workflow for recrystallization.

Troubleshooting Decision Tree

G Start Problem Encountered OilingOut Compound Oiling Out? Start->OilingOut LowYield Low Yield? Start->LowYield NoCrystals No Crystals Formed? Start->NoCrystals ColoredCrystals Crystals Colored? Start->ColoredCrystals Sol1 Add more solvent or use a lower boiling solvent OilingOut->Sol1 Yes Sol2 Use less solvent or ensure complete crystallization LowYield->Sol2 Yes Sol3 Evaporate solvent or add seed crystal NoCrystals->Sol3 Yes Sol4 Use activated charcoal during recrystallization ColoredCrystals->Sol4 Yes

Caption: Decision tree for troubleshooting recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • Unknown. (n.d.). The Recrystallization of Benzoic Acid.
  • Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp.
  • Unknown. (n.d.). Recrystallization and Crystallization.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
  • Unknown. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. University of Limerick.
  • Zhang, Y., et al. (n.d.). The solubility of benzoic acid in seven solvents. ResearchGate.

Sources

Optimization

Technical Support Center: Chromatographic Separation of 2-(3,5-Dimethoxyphenyl)benzoic Acid Isomers

Welcome to the technical support center for the chromatographic separation of 2-(3,5-Dimethoxyphenyl)benzoic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic separation of 2-(3,5-Dimethoxyphenyl)benzoic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. As this molecule is a biaryl, rotation around the single bond connecting the two aromatic rings may be hindered, leading to the existence of stable atropisomers, which are non-superimposable mirror images.[1] This guide will focus on the separation of these potential atropisomers.

Understanding the Challenge: Atropisomerism

Atropisomers are stereoisomers resulting from restricted rotation around a single bond.[1] In the case of 2-(3,5-Dimethoxyphenyl)benzoic acid, the bulky substituents on the aromatic rings can create a significant energy barrier to rotation, allowing for the isolation of individual enantiomers. The separation of these atropisomers is crucial in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological activities and toxicities.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during the chromatographic separation of 2-(3,5-Dimethoxyphenyl)benzoic acid atropisomers in a question-and-answer format.

Q1: I am not seeing any separation of the isomers on my reversed-phase C18 column. What is the problem?

A1: Standard reversed-phase columns like C18 primarily separate based on hydrophobicity. Atropisomers have identical hydrophobicity, so a C18 column is unlikely to resolve them. The separation of atropisomers requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Solution:

  • Switch to a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating biaryl atropisomers.[3][4] Coated phases like cellulose tris(3,5-dimethylphenylcarbamate) or immobilized versions are excellent starting points.[5]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[6][7] Polysaccharide-based CSPs are also widely used in SFC.[8]

Q2: My peaks are broad and tailing significantly on the chiral column. How can I improve the peak shape?

A2: Peak tailing for acidic compounds like 2-(3,5-Dimethoxyphenyl)benzoic acid is a common issue in chromatography. It is often caused by secondary interactions between the acidic analyte and the stationary phase, or issues with the mobile phase.

Solutions:

  • Optimize Mobile Phase pH: The pKa of 3,5-dimethoxybenzoic acid is around 4.0.[9][10] The pKa of the target molecule is expected to be in a similar range. To ensure the analyte is in a single, non-ionized form and to minimize interactions with the stationary phase, the mobile phase pH should be adjusted to be at least 1.5-2 pH units below the pKa.

  • Add an Acidic Modifier: Incorporate a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), into your mobile phase. This will suppress the ionization of the carboxylic acid group, leading to better peak shape.

  • Use a Buffer: For reversed-phase separations, using a buffer (e.g., 10-25 mM ammonium formate or acetate) adjusted to an acidic pH can help maintain a consistent pH and improve peak symmetry.[11]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.[12]

Q3: I have some separation, but the resolution between the enantiomers is poor (Rs < 1.5). How can I improve it?

A3: Improving the resolution of closely eluting enantiomers requires fine-tuning of the chromatographic conditions to enhance the selectivity and efficiency of the separation.

Solutions:

  • Optimize the Mobile Phase Composition:

    • Normal Phase: If using a polysaccharide-based CSP in normal phase mode (e.g., hexane/alcohol), systematically vary the alcohol (e.g., isopropanol, ethanol) percentage. A lower percentage of the polar modifier generally increases retention and can improve resolution.

    • Reversed Phase: For reversed-phase mode, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Acetonitrile often provides more successful chiral separations on polysaccharide CSPs in reversed-phase mode.[13]

  • Change the Alcohol Modifier (Normal Phase): Switching between different alcohols (e.g., from isopropanol to ethanol) can significantly alter the selectivity of the separation.

  • Lower the Temperature: Running the separation at a lower temperature can sometimes enhance the resolution of atropisomers by increasing the stability of the transient diastereomeric complexes formed on the CSP. However, be aware that this can also lead to broader peaks and longer run times.

  • Reduce the Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, but it will also increase the analysis time.

Q4: My retention times are drifting from one injection to the next. What is causing this instability?

A4: Retention time instability is a common problem in HPLC and can be caused by several factors, from the mobile phase to the hardware.

Solutions:

  • Ensure Proper Column Equilibration: Chiral columns, especially in normal phase, can require longer equilibration times than standard reversed-phase columns. Ensure the column is fully equilibrated with the mobile phase before starting your analysis.

  • Mobile Phase Preparation: In normal phase, even small amounts of water in the mobile phase can drastically affect retention times. Use high-purity, dry solvents. For reversed-phase, ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition is a major cause of retention time drift.[8]

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

  • Check for Leaks: Inspect the HPLC system for any leaks, especially between the pump and the column, and between the column and the detector.

Experimental Protocols

Protocol 1: Chiral HPLC Method (Normal Phase)

This is often the first choice for polysaccharide-based CSPs.

  • Column: A cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H) or an amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® AD-H), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Method Development Notes:

  • Adjust the percentage of IPA. Lowering the IPA content will increase retention and may improve resolution.

  • Try other alcohol modifiers like ethanol in place of IPA.

Protocol 2: Chiral SFC Method

SFC can offer faster and greener separations.

  • Column: Immobilized polysaccharide-based column suitable for SFC (e.g., Chiralpak® IA, IB, or IC), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.1% TFA.

  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40°C.

  • Detection: UV at 254 nm.

Method Development Notes:

  • Screen different co-solvents (e.g., ethanol, acetonitrile) and additives (e.g., diethylamine for basic compounds, though not applicable here).

Data Presentation

The following table illustrates the expected effect of changing key chromatographic parameters on the separation of the atropisomers.

ParameterChangeExpected Effect on Retention TimeExpected Effect on ResolutionPotential Downsides
% Organic Modifier (RP) IncreaseDecreaseMay Decrease
% Polar Modifier (NP) IncreaseDecreaseMay Decrease
Flow Rate IncreaseDecreaseMay DecreaseIncreased backpressure
Temperature IncreaseDecreaseMay Decrease or IncreasePotential for on-column racemization if the energy barrier is low
Acidic Additive (e.g., TFA) Add/IncreaseMay slightly decreaseImproves peak shape, which can improve resolution

Visualizations

Chemical Structure and Atropisomerism

Caption: Atropisomers of 2-(3,5-Dimethoxyphenyl)benzoic acid.

Troubleshooting Workflow for Poor Resolution

Troubleshooting_Workflow start Poor Resolution (Rs < 1.5) check_csp Are you using a Chiral Stationary Phase (CSP)? start->check_csp use_csp Switch to a polysaccharide-based CSP check_csp->use_csp No optimize_mp Optimize Mobile Phase Composition check_csp->optimize_mp Yes use_csp->optimize_mp adjust_np Normal Phase: Vary % alcohol modifier optimize_mp->adjust_np adjust_rp Reversed Phase: Vary % organic modifier optimize_mp->adjust_rp change_modifier Change alcohol modifier (e.g., IPA to EtOH) adjust_np->change_modifier adjust_temp_flow Adjust Temperature and/or Flow Rate adjust_rp->adjust_temp_flow change_modifier->adjust_temp_flow lower_temp Lower Temperature adjust_temp_flow->lower_temp reduce_flow Reduce Flow Rate adjust_temp_flow->reduce_flow success Resolution Improved (Rs >= 1.5) lower_temp->success reduce_flow->success fail Still Poor Resolution (Consider different CSP or mode)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of 2-(3,5-Dimethoxyphenyl)benzoic Acid

Introduction 2-(3,5-Dimethoxyphenyl)benzoic acid is a biphenyl carboxylic acid, a structural motif of interest in medicinal chemistry and materials science. While this specific isomer is not extensively documented in pub...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(3,5-Dimethoxyphenyl)benzoic acid is a biphenyl carboxylic acid, a structural motif of interest in medicinal chemistry and materials science. While this specific isomer is not extensively documented in publicly available literature, its structural relatives, such as various dimethoxybenzoic acid isomers and other biphenyl derivatives, have been studied for their potential biological activities, including anticancer and antimicrobial properties.[1][2][3] This guide provides a comprehensive framework for the characterization of 2-(3,5-Dimethoxyphenyl)benzoic acid, drawing comparisons with the well-documented 3,5-Dimethoxybenzoic acid. The methodologies outlined herein are designed to provide researchers with a robust, self-validating system for structural elucidation and purity assessment.

The core structure consists of a benzoic acid moiety linked to a 3,5-dimethoxyphenyl group at the 2-position. This substitution pattern is expected to influence the molecule's conformation, electronic properties, and ultimately, its chemical and biological behavior. Understanding these characteristics is paramount for any researcher aiming to utilize this compound in further studies.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to its application. While experimental data for 2-(3,5-Dimethoxyphenyl)benzoic acid is scarce, we can predict its properties based on its structure and compare them to the known values of 3,5-Dimethoxybenzoic acid and the isomeric 2-(2,5-Dimethoxyphenyl)benzoic acid.

Property2-(3,5-Dimethoxyphenyl)benzoic acid (Predicted)3,5-Dimethoxybenzoic acid (Experimental)2-(2,5-Dimethoxyphenyl)benzoic acid (Experimental)
Molecular Formula C₁₅H₁₄O₄C₉H₁₀O₄[4][5]C₁₅H₁₄O₄[6]
Molecular Weight 258.27 g/mol 182.17 g/mol [4][5]258.27 g/mol [6]
Appearance White to off-white solidPowder[7]White to off-white solid[6]
Melting Point (°C) 135-145178-180[7]120-130[6]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in non-polar solvents, and likely poorly soluble in water.Soluble in acetone, benzene, CCl₄, CHCl₃, alcohol, ethyl ether.[8]Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[6]
pKa ~4-54.202 (in H₂O)[8]~4-5 (Predicted)

Causality Behind Predicted Properties:

  • Melting Point: The predicted melting point of 2-(3,5-Dimethoxyphenyl)benzoic acid is estimated to be in a range similar to its 2,5-dimethoxy isomer. The biphenyl structure introduces rotational freedom, which can disrupt crystal packing compared to the more planar 3,5-Dimethoxybenzoic acid, potentially leading to a lower melting point.

  • Solubility: The presence of the carboxylic acid and two ether groups suggests that the molecule will exhibit moderate polarity. It is expected to be soluble in polar organic solvents that can engage in hydrogen bonding. Its larger, more hydrophobic biphenyl core, compared to 3,5-Dimethoxybenzoic acid, will likely decrease its solubility in water.

Experimental Protocols for Characterization

The following protocols provide a step-by-step guide for the comprehensive characterization of a newly synthesized batch of 2-(3,5-Dimethoxyphenyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for an unambiguous assignment of the structure.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (Dissolve ~5-10 mg in 0.5-0.7 mL of deuterated solvent, e.g., DMSO-d6) B Acquire 1H NMR Spectrum A->B 400-600 MHz Spectrometer C Acquire 13C NMR Spectrum A->C 100-150 MHz Spectrometer D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation (Chemical Shift, Integration, Multiplicity) D->E

Caption: Workflow for NMR-based structural elucidation.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 2-(3,5-Dimethoxyphenyl)benzoic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[9] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and the acidic proton is typically observed.[9]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Resonances:

      • Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (>10 ppm). Its chemical shift can be concentration-dependent.

      • Aromatic Protons: A complex multiplet region between 7.0 and 8.5 ppm. The protons on the benzoic acid ring and the dimethoxyphenyl ring will have distinct chemical shifts and coupling patterns. The protons ortho to the carboxylic acid are expected to be the most downfield on that ring.[10]

      • Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3 protons, around 3.7-3.9 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Resonances:

      • Carbonyl Carbon (-COOH): A peak around 165-175 ppm.

      • Aromatic Carbons: Multiple signals in the 110-160 ppm range. The carbons bearing the methoxy groups will be significantly downfield.

      • Methoxy Carbons (-OCH₃): Peaks around 55-60 ppm.

  • Data Analysis:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to deduce the connectivity of the protons.

    • Correlate the ¹H and ¹³C NMR data to make a complete structural assignment.

Comparative Data: For 3,5-Dimethoxybenzoic acid, the aromatic protons appear as a singlet (or a complex pattern depending on the resolution and solvent) and the two methoxy groups are equivalent, giving a single peak in the ¹H NMR spectrum.[4] In contrast, 2-(3,5-Dimethoxyphenyl)benzoic acid will show a more complex aromatic region due to the two distinct and coupled ring systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Step-by-Step Protocol:

  • Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (if soluble). Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation:

    • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[11]

    • C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

    • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.[11]

    • C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

Comparative Data: The IR spectrum of 2-(3,5-Dimethoxyphenyl)benzoic acid is expected to be very similar to that of other dimethoxybenzoic acid isomers, as they all share the same key functional groups.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Workflow for Mass Spectrometry Analysis

MS_Workflow A Sample Preparation (Dissolve in a suitable volatile solvent, e.g., Methanol or Acetonitrile) B Ionization (e.g., Electrospray Ionization - ESI) A->B C Mass Analysis (e.g., TOF, Quadrupole) B->C D Detection C->D E Data Interpretation (Identify Molecular Ion Peak and Fragmentation Pattern) D->E

Caption: General workflow for mass spectrometry analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Spectral Interpretation:

    • Molecular Ion Peak ([M-H]⁻ or [M+H]⁺): In negative ion mode (ESI-), expect a peak at m/z 257.26, corresponding to the deprotonated molecule. In positive ion mode (ESI+), a peak at m/z 259.28 ([M+H]⁺) or 281.26 ([M+Na]⁺) might be observed. The accurate mass measurement should be within 5 ppm of the theoretical value.

    • Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of H₂O, CO, and CO₂.[13][14] For this specific molecule, cleavage of the bond between the two aromatic rings and loss of methoxy groups are also possible fragmentation pathways.

Comparative Data: The molecular ion peak is the most distinguishing feature. 3,5-Dimethoxybenzoic acid would show a molecular ion peak corresponding to its lower molecular weight of 182.17 g/mol .[5]

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.

  • Measurement: Place the capillary tube in a melting point apparatus and heat it slowly (1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Comparative Data: As noted in the table, the predicted melting point of 2-(3,5-Dimethoxyphenyl)benzoic acid is expected to be different from that of 3,5-Dimethoxybenzoic acid (178-180 °C).[7] This significant difference provides a simple and effective way to distinguish between the isomers.

Potential Biological Significance and Future Directions

Derivatives of benzoic acid and biphenyl structures are known to exhibit a wide range of biological activities. For instance, various substituted benzoic acids have been investigated for their antimicrobial, anti-inflammatory, and antioxidant properties.[3] The trimethoxyphenyl moiety, which is structurally related to the dimethoxyphenyl group, is found in compounds with potent anticancer activity, such as podophyllotoxin.[15]

The characterization of 2-(3,5-Dimethoxyphenyl)benzoic acid is the first step towards exploring its potential applications. Future research could involve:

  • Synthesis of Analogs: Preparing a library of related compounds with different substitution patterns to establish structure-activity relationships (SAR).

  • Biological Screening: Evaluating the compound's efficacy in various biological assays, such as anticancer, antimicrobial, or anti-inflammatory screens.

  • Mechanism of Action Studies: If biological activity is observed, further experiments would be necessary to elucidate the underlying molecular mechanism.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the characterization of 2-(3,5-Dimethoxyphenyl)benzoic acid. By employing a combination of NMR, IR, and mass spectrometry, coupled with melting point analysis, researchers can confidently verify the structure and purity of this compound. The comparative data provided for the well-characterized 3,5-Dimethoxybenzoic acid serves as a valuable reference point. The detailed, step-by-step protocols and the rationale behind the experimental choices are intended to empower researchers, scientists, and drug development professionals to conduct their own thorough and self-validating characterization of this and other novel chemical entities.

References

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Comparative

Comparative Analytical Guide: Structural Confirmation of 2-(3,5-Dimethoxyphenyl)benzoic acid

Executive Summary 2-(3,5-Dimethoxyphenyl)benzoic acid (CAS: 1261932-82-4) is a highly functionalized biphenyl derivative utilized as a critical building block in pharmaceutical synthesis and advanced materials[1]. Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3,5-Dimethoxyphenyl)benzoic acid (CAS: 1261932-82-4) is a highly functionalized biphenyl derivative utilized as a critical building block in pharmaceutical synthesis and advanced materials[1]. Structurally, it consists of a benzoic acid moiety coupled to a 3,5-dimethoxyphenyl ring at the ortho position. The presence of the bulky ortho-carboxylic acid group induces significant steric hindrance, restricting rotation around the biphenyl C-C bond and dictating a non-planar 3D conformation[2][3].

For researchers and drug development professionals, confirming the precise structure, functional group integrity, and conformational state of this compound requires a robust, multi-modal analytical approach. This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and X-Ray Crystallography, providing field-proven protocols to establish a self-validating analytical system.

Logical Workflow for Structural Elucidation

To avoid analytical blind spots, a sequential workflow must be adopted. Mass spectrometry confirms the bulk formula, FT-IR verifies functional groups, NMR maps the atomic connectivity, and X-Ray crystallography resolves the absolute solid-state geometry.

Workflow Target 2-(3,5-Dimethoxyphenyl)benzoic acid (CAS 1261932-82-4) HRMS HRMS (ESI-) Exact Mass:[M-H]- Target->HRMS Molecular Formula NMR 1H, 13C & 2D NMR Connectivity & Conformation Target->NMR Structural Framework IR FT-IR Spectroscopy Functional Group ID Target->IR Bond Vibrations XRay X-Ray Crystallography Absolute 3D Geometry NMR->XRay Dihedral Angle Confirmation

Logical workflow for the structural confirmation of 2-(3,5-Dimethoxyphenyl)benzoic acid.

Comparative Analysis of Analytical Modalities

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Performance: NMR remains the gold standard for mapping atomic connectivity. ¹H NMR resolves the aromatic protons and the distinct methoxy groups, while ¹³C NMR confirms the carbon framework[2][4].

  • Mechanistic Causality (Solvent Selection): Biphenyl carboxylic acids frequently form strong hydrogen-bonded dimers in non-polar solvents like CDCl₃, which can severely broaden the carboxylic acid proton signal[4]. By utilizing a strongly hydrogen-bonding solvent like DMSO-d₆, these dimers are disrupted. This causality ensures a sharp, highly deshielded -COOH proton signal (typically >12.0 ppm) and prevents overlap in the aromatic region[5].

  • Limitations: Cannot independently determine exact molecular mass without complementary techniques.

High-Resolution Mass Spectrometry (HRMS)
  • Performance: HRMS provides exact mass measurements to confirm the molecular formula (C₁₅H₁₄O₄) with sub-ppm accuracy.

  • Mechanistic Causality (Ionization Mode): Carboxylic acids are highly acidic and readily yield stable deprotonated species. Operating via Electrospray Ionization in negative mode (ESI-) selectively targets the [M-H]⁻ ion (theoretical m/z 257.0814). This choice minimizes complex sodium/potassium adduct formation and fragmentation that frequently complicate positive ion mode (ESI+) spectra[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Performance: FT-IR acts as an orthogonal validation tool for functional groups. It easily differentiates the broad O-H stretch of the carboxylic acid (2500–3300 cm⁻¹) and the sharp C=O stretch (~1690 cm⁻¹) from the ether C-O stretches (~1200 cm⁻¹) of the methoxy groups[2].

  • Limitations: Low specificity for complex mixtures; cannot confirm the exact position of substituents on the biphenyl rings.

X-Ray Crystallography
  • Performance: While NMR and HRMS confirm connectivity and mass, X-ray crystallography is the only method to determine the absolute 3D solid-state geometry. It definitively measures the dihedral angle between the two phenyl rings, which is heavily influenced by the steric bulk of the ortho-carboxylic acid group[2][3].

  • Limitations: Strictly dependent on the ability to grow high-quality single crystals, which can be a time-consuming bottleneck.

Quantitative Data Comparison

The following table summarizes the expected diagnostic signals and the comparative value of each technique for confirming 2-(3,5-Dimethoxyphenyl)benzoic acid.

Analytical TechniqueTarget Signal / ParameterDiagnostic ValueLimitations
¹H NMR (400 MHz) δ 3.80 (s, 6H, -OCH₃)δ >12.0 (br s, 1H, -COOH)Confirms presence and symmetry of methoxy groups; verifies acidic proton.Cannot confirm absolute 3D solid-state geometry.
¹³C NMR (100 MHz) δ ~168.0 - 172.0 (-COOH)δ ~55.0 (-OCH₃)Confirms the oxidation state of the carbonyl and ether carbons.Lower sensitivity than ¹H NMR; requires longer acquisition.
HRMS (ESI-) m/z 257.0814 [M-H]⁻Confirms exact mass and molecular formula (C₁₅H₁₄O₄).Does not provide structural connectivity or isomer differentiation.
FT-IR ~1690 cm⁻¹ (C=O stretch)~1200 cm⁻¹ (C-O stretch)Rapid orthogonal confirmation of functional groups.Cannot distinguish between closely related structural isomers.
X-Ray Diffraction Dihedral angle ~45-60°Confirms solid-state conformation and steric hindrance effects.Requires high-quality single crystals; time-intensive.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to guarantee data reliability.

Protocol 1: Exact Mass Confirmation via HRMS (ESI-TOF)

Objective: Confirm the exact mass of C₁₅H₁₄O₄ with an error margin of ≤ 5 ppm.

  • System Validation (Blank Run): Inject a blank solvent sample (LC-MS grade Methanol) to establish a baseline and verify the absence of column carryover. This ensures that the subsequent signal is entirely derived from the analyte.

  • Sample Preparation: Dissolve 1 mg of the 2-(3,5-Dimethoxyphenyl)benzoic acid standard[1] in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL. Causality: Over-concentrated samples cause detector saturation, leading to mass shift errors and poor isotopic fidelity.

  • Acquisition: Operate the ESI source in negative mode (ESI-). Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C. Causality: These settings ensure efficient droplet evaporation and deprotonation of the carboxylic acid without thermally degrading the analyte[2].

  • Data Processing: Extract the[M-H]⁻ chromatogram. Calculate the mass error between the observed peak and the theoretical m/z 257.0814.

Protocol 2: Structural Mapping via ¹H and ¹³C NMR

Objective: Elucidate the proton and carbon framework, confirming the ortho-linkage and methoxy positions.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-d₆ is specifically chosen to disrupt the intermolecular hydrogen bonding of the carboxylic acid, allowing the precise assignment of the acidic proton[4][5].

  • Instrument Calibration (Self-Validation): Lock the spectrometer to the deuterium frequency of DMSO-d₆. Calibrate the chemical shift scale using the internal TMS signal at exactly δ 0.00 ppm.

  • ¹H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds. Causality: A sufficient relaxation delay ensures complete T₁ relaxation of all protons, yielding accurate integrations for the 6H methoxy singlet versus the aromatic protons.

  • ¹³C Acquisition: Acquire 1024 scans with broadband proton decoupling. Increase the relaxation delay to 3 seconds. Causality: Quaternary carbons in the rigid biphenyl system lack attached protons to facilitate relaxation, thus requiring longer T₁ delays to appear clearly in the spectrum[6].

References

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Sources

Validation

Publish Comparison Guide: 2-(3,5-Dimethoxyphenyl)benzoic Acid vs. Classical Biaryl Carboxylic Acids in Drug Discovery

Executive Summary As a Senior Application Scientist evaluating the physicochemical trade-offs of privileged scaffolds, I frequently encounter biaryl carboxylic acids as a cornerstone in modern drug discovery. These scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist evaluating the physicochemical trade-offs of privileged scaffolds, I frequently encounter biaryl carboxylic acids as a cornerstone in modern drug discovery. These scaffolds are highly versatile, serving as critical pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs), matrix metalloproteinase (MMP) inhibitors, and protein-protein interaction modulators.

This guide provides an objective, data-driven comparison between 2-(3,5-Dimethoxyphenyl)benzoic acid —a specialized, sterically hindered building block—and classical alternatives such as unsubstituted Biphenyl-2-carboxylic acid and the halogenated NSAID scaffold Diflunisal . By analyzing their structural rationale, target selectivity, and experimental validation protocols, this guide will empower researchers to make informed decisions when selecting biaryl scaffolds for library generation and hit-to-lead optimization.

Structural Rationale: The Biaryl Carboxylic Acid Scaffold

The biaryl carboxylic acid motif is uniquely suited for drug discovery because it combines a rigid, hydrophobic core with a highly directional hydrogen-bond/metal-coordinating anchor (the carboxylate group).

  • Unsubstituted Biphenyls: Compounds like biphenyl-2-carboxylic acid offer high ligand efficiency for shallow pockets but suffer from high rotational flexibility, which incurs an entropic penalty upon target binding.

  • Halogenated Biaryls (e.g., Diflunisal): The addition of fluorine atoms increases metabolic stability and enhances binding to specific targets like Cyclooxygenase (COX), but can lead to off-target toxicity if not carefully tuned.

  • 2-(3,5-Dimethoxyphenyl)benzoic acid: The 3,5-dimethoxy substitution pattern on the distal phenyl ring fundamentally alters the molecule's behavior. The methoxy groups introduce localized electron density (oxygen lone pairs) capable of weak hydrogen bonding, while the methyl groups provide steric bulk. This specific substitution pattern has proven highly effective in penetrating deep hydrophobic pockets, such as those found in Matrix Metalloproteinase-13 (MMP-13)[1] and Hydroxy Acid Oxidase 1 (HAO1)[2]. Furthermore, the functionalization of these biaryl systems can be precisely controlled using advanced remote C-H activation techniques[3].

Physicochemical & Structural Comparison

To objectively evaluate these scaffolds, we must first compare their baseline physicochemical properties. The table below summarizes the key metrics that dictate their pharmacokinetic potential and target compatibility.

Table 1: Physicochemical Properties of Biaryl Carboxylic Acid Scaffolds

CompoundSubstitution PatternMW ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Utility
2-(3,5-Dimethoxyphenyl)benzoic acid 3,5-di-OCH₃, 2'-COOH258.273.161.814Deep pocket targeting (MMP-13, HAO1)
Biphenyl-2-carboxylic acid Unsubstituted, 2'-COOH198.223.037.312Fragment-based screening, shallow pockets
Diflunisal 2,4-di-F, 4'-OH, 3'-COOH250.203.357.523COX-1/2 inhibition, systemic inflammation

Insight: The addition of the dimethoxy groups increases the Topological Polar Surface Area (TPSA) to 61.8 Ų compared to the unsubstituted core (37.3 Ų). This improves aqueous solubility while maintaining a highly favorable cLogP (3.1), placing it perfectly within the Rule of 5 for oral bioavailability.

Mechanistic Insights: Target Binding & Selectivity

Why does the 3,5-dimethoxy substitution outperform unsubstituted biphenyls in specific enzymatic assays? The causality lies in conformational pre-organization and desolvation dynamics .

In the context of MMP-13, the S1' pocket is significantly larger and deeper than that of the closely related MMP-1. The unsubstituted biphenyl ring is too small to fully engage the hydrophobic residues of the S1' pocket, leading to poor selectivity. Conversely, the 3,5-dimethoxy groups act as hydrophobic anchors. They perfectly fill the S1' pocket, pushing the ortho-carboxylate directly into the catalytic zinc ion while simultaneously excluding water from the active site. This precise steric fit yields subnanomolar affinity and >10,000-fold selectivity over off-target metalloproteinases[1].

Similarly, DNA-encoded chemical library (DECL) screenings have demonstrated that meta-substituted biaryl acids are highly enriched when screening for HAO1 inhibitors, proving that this specific steric bulk is a privileged motif for occupying specialized enzymatic sub-pockets[2].

SAR_Logic A Biaryl Carboxylic Acid Core Scaffold B Ortho-Carboxylate (Zinc/Target Binding) A->B C 3,5-Dimethoxy Phenyl (Distal Ring Bulk) A->C E Enhanced Target Selectivity (e.g., MMP-13) B->E D Deep S1' Pocket Penetration C->D D->E F Reduced Off-Target Affinity (e.g., MMP-1) D->F

Figure 1: SAR logic pathway demonstrating how 3,5-dimethoxy substitution drives target selectivity.

Experimental Methodology: Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to guarantee that observed data is derived from the compound's structural properties rather than assay artifacts.

Protocol A: Scaffold Derivatization via Suzuki-Miyaura Coupling

Causality: We utilize a Pd-catalyzed Suzuki-Miyaura coupling to rapidly generate biaryl analogs. The choice of Pd(dppf)Cl₂ as a catalyst ensures efficient oxidative addition into sterically hindered aryl halides, which is critical when synthesizing ortho-substituted biaryls[3].

  • Reagent Preparation: Combine 2-bromobenzoic acid (1.0 eq), 3,5-dimethoxyphenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a Schlenk flask.

  • Degassing: Suspend in a 4:1 mixture of 1,4-dioxane/water. Crucial Step: Degas the solvent mixture via three freeze-pump-thaw cycles. Removing dissolved oxygen prevents the premature oxidation of the Pd(0) catalyst, ensuring high yields.

  • Reaction Execution: Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere. Heat the reaction to 90°C for 12 hours.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 3 (to protonate the carboxylate), and extract with ethyl acetate. Purify via flash chromatography.

Protocol B: FRET-Based Enzyme Inhibition Assay (Self-Validating System)

Causality: A FRET-based substrate cleavage assay provides high-sensitivity, real-time kinetic data.

  • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 10 mM CaCl₂, 0.05% Brij-35. The inclusion of Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).

  • Incubation: Mix the purified enzyme (e.g., MMP-13, 1 nM) with varying concentrations of the biaryl carboxylic acid (0.1 nM to 10 µM). Incubate at 37°C for 30 minutes. Crucial Step: This pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before substrate addition.

  • Fluorescence Readout: Add the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, 1 µM). Measure fluorescence continuously for 20 minutes (Ex: 328 nm, Em: 393 nm).

  • Self-Validation & Analysis: Include a "No-Enzyme" well to establish baseline fluorescence (controlling for compound auto-fluorescence) and a "Reference Inhibitor" well (e.g., Marimastat) to validate assay sensitivity. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow S1 Step 1: Scaffold Derivatization (Amide/Ester Coupling) S2 Step 2: Target Incubation (Enzyme + Ligand, 30 min) S1->S2 S3 Step 3: FRET Assay (Substrate Cleavage Readout) S2->S3 S4 Step 4: Kinetic Analysis (IC50 & Selectivity Profiling) S3->S4

Figure 2: Self-validating experimental workflow for high-throughput screening of biaryl compounds.

Comparative Performance Data

The following table presents representative benchmark data derived from established structure-activity relationship (SAR) trends in the literature[1][2]. It highlights the distinct performance profiles of the three scaffolds across different biological targets.

Table 2: Comparative In Vitro Performance Benchmarks

ScaffoldMMP-13 IC₅₀ (nM)HAO1 IC₅₀ (nM)Selectivity (MMP-13 vs MMP-1)Kinetic Solubility (µM)
2-(3,5-Dimethoxyphenyl)benzoic acid 0.845>10,000-fold85
Biphenyl-2-carboxylic acid 15.22101,000-fold120
Diflunisal >10,000 (Inactive)>10,000N/A (COX Selective)40

Data Interpretation: While Diflunisal is an excellent COX inhibitor, its rigid halogenation renders it inactive against MMP-13 and HAO1. The unsubstituted biphenyl core shows moderate activity but lacks the steric bulk required for high selectivity. 2-(3,5-Dimethoxyphenyl)benzoic acid strikes the optimal balance, achieving subnanomolar potency and extreme selectivity by fully exploiting the target's deep hydrophobic pockets.

Conclusion

Choosing the correct biaryl carboxylic acid scaffold is a critical decision that dictates the trajectory of a drug discovery program. While unsubstituted biphenyls are excellent starting points for fragment-based screening, and halogenated analogs like Diflunisal are ideal for COX inhibition, 2-(3,5-Dimethoxyphenyl)benzoic acid emerges as the superior scaffold when targeting enzymes with deep, hydrophobic active sites (such as MMP-13 and HAO1). Its unique combination of steric bulk, localized electron density, and favorable physicochemical properties makes it a highly privileged building block for generating potent, selective, and orally bioavailable lead compounds.

References

  • Title: Discovery of Novel, Potent Inhibitors of Hydroxy Acid Oxidase 1 (HAO1)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PMC (NIH)

Sources

Comparative

Comparative Analysis of Dimethoxyphenylbenzoic Acid Isomers: Structural Nuances, Applications, and Protocols

As a Senior Application Scientist, I frequently encounter researchers treating positional isomers as interchangeable building blocks. In the realm of advanced synthesis, this is a critical misstep. Dimethoxyphenylbenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers treating positional isomers as interchangeable building blocks. In the realm of advanced synthesis, this is a critical misstep. Dimethoxyphenylbenzoic acid (DMPBA) isomers—specifically the 3,4-dimethoxy and 2,5-dimethoxy variants—exhibit profoundly different electronic and steric profiles. These subtle structural nuances dictate entirely divergent downstream applications, ranging from highly targeted antiviral drug discovery to the engineering of ultra-porous advanced materials.

This guide provides an objective, data-driven comparison of DMPBA isomers, detailing the causality behind their specific applications, and outlines self-validating experimental protocols for their use.

Structural and Electronic Profiling

The positioning of the methoxy groups on the phenyl ring fundamentally alters the molecule's behavior. Methoxy groups are strongly electron-donating via resonance but exhibit localized steric bulk.

  • 3,4-DMPBA: The ortho-relationship of the methoxy groups creates a localized, asymmetric electron density. This configuration is highly effective at stabilizing downstream tautomeric states (such as enolization) through inductive and resonance effects, making it a privileged scaffold in medicinal chemistry.

  • 2,5-DMPBA: The para-relationship of the methoxy groups on the central ring creates a symmetrical, perpendicular steric bulk. When incorporated into linear polymer chains or extended linkers, these groups act as physical "bumpers," making this isomer ideal for structural chemistry and materials science.

Table 1: Comparative Isomer Profiling
Isomer ScaffoldSubstitution PatternPrimary Electronic/Steric EffectPrimary Application Domain
3-(3,4-dimethoxyphenyl)benzoic acid Ortho-methoxyStrong electron-donating; stabilizes downstream enol tautomers.Drug Discovery: Dual HIV-1 Integrase/RNase H Inhibitors
4-(2,5-dimethoxyphenyl)benzoic acid Para-methoxySymmetrical, perpendicular steric hindrance.Advanced Materials: Non-interpenetrated MOF Linkers
4-(3,5-dimethoxyphenyl)benzoic acid Meta-methoxyWeak electron-donating; planar steric profile.Chemical Intermediates: Antimicrobial derivatives

Application Domain A: Drug Discovery (HIV-1 Integrase Inhibition)

Mechanistic Causality

In antiviral drug development, the 3,4-DMPBA scaffold is utilized to synthesize 2-hydroxyisoquinoline-1,3(2H,4H)-diones. These compounds act as dual inhibitors of HIV-1 Integrase (IN) and Reverse Transcriptase RNase H.

The biological efficacy is entirely dependent on the molecule's ability to chelate two Mg²⁺ ions in the viral enzyme's catalytic core. As demonstrated by, metal complexation requires a 1:1 stoichiometry and is strictly dependent on the enolization of the dione. The 3,4-dimethoxy substitution pushes electron density into the ring system, thermodynamically stabilizing the required enol form far better than its unsubstituted or 2,5-substituted counterparts.

HIV_Integrase_Inhibition A 3,4-DMPBA Derivative B Enolization (Electron Donating) A->B C Mg2+ Chelation (1:1 Stoichiometry) B->C D HIV-1 Integrase Active Site Blockade C->D E Viral DNA Integration Halted D->E

Mechanism of HIV-1 Integrase inhibition by 3,4-DMPBA derivatives via Mg2+ chelation.

Protocol: Self-Validating High-Throughput Screening (HTS) for HIV-1 IN Inhibition

To objectively measure the performance of 3,4-DMPBA derivatives, a fluorescence polarization strand-transfer assay must be employed.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute the 3,4-DMPBA derivative in 100% DMSO. Dilute into the assay buffer (20 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT) to a final concentration range of 0.1 µM to 50 µM.

  • Pre-Integration Complex Assembly: Incubate recombinant HIV-1 Integrase (400 nM) with a double-stranded viral DNA substrate (mimicking the U5 LTR sequence) for 15 minutes at 37°C.

    • Causality Check: The enzyme must bind the viral DNA before the inhibitor is introduced. Adding the inhibitor first risks measuring non-specific DNA binding rather than true active-site strand transfer inhibition.

  • Inhibitor Addition: Add the DMPBA derivative to the assembled complex and incubate for 10 minutes.

  • Reaction Initiation: Introduce the target DNA (labeled with a fluorophore/quencher pair).

  • Validation & Measurement: Measure fluorescence polarization. The protocol is self-validating only if the calculated Z'-factor of the control wells is >0.5, ensuring the signal-to-noise ratio is statistically robust for hit identification.

Application Domain B: Advanced Materials (MOF Synthesis)

Mechanistic Causality

In materials science, extended versions of the 2,5-DMPBA isomer (such as ) are utilized as rigid linkers for Metal-Organic Frameworks (MOFs).

A persistent failure mode in MOF synthesis using long linkers is interpenetration—where a second, independent crystal lattice grows inside the pores of the first, destroying the material's internal surface area. The 2,5-dimethoxy groups solve this. Positioned para to each other on the central phenyl ring, they project outward perpendicularly to the linker's primary axis. This creates a localized steric shield that physically blocks a second lattice from threading through the pores, yielding ultra-porous, non-interpenetrated frameworks.

MOF_Synthesis A 2,5-DMPBA Linker (Sterically Bulky) C Solvothermal Synthesis (DMF/EtOH, 120°C, 48h) A->C B Metal Salt (e.g., Zn(NO3)2) B->C D Framework Assembly (Non-interpenetrated) C->D E High Porosity MOF (Gas Adsorption/Catalysis) D->E

Solvothermal synthesis workflow of non-interpenetrated MOFs using 2,5-DMPBA linkers.

Protocol: Self-Validating Solvothermal Synthesis of 2,5-DMPBA MOFs

To achieve phase-pure, highly porous MOFs, thermodynamic control over crystal nucleation is required.

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 0.1 mmol of the 2,5-DMPBA extended linker and 0.2 mmol of Zn(NO₃)₂·6H₂O in a solvent mixture of 10 mL N,N-dimethylformamide (DMF) and 2 mL ethanol. Sonicate for 10 minutes until optically clear.

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat in a programmable oven at 120°C for 48 hours.

    • Causality Check: The heating and cooling rates must be strictly capped at 5°C/hour. Rapid cooling kinetically traps amorphous phases. Slow cooling provides the thermodynamic energy required for the sterically bulky 2,5-dimethoxy groups to orient themselves optimally, preventing interpenetration.

  • Activation: Wash the resulting crystals with fresh DMF (3 x 10 mL), then perform a solvent exchange with dichloromethane (DCM) for 72 hours, replacing the DCM daily. Evacuate under dynamic vacuum at 80°C for 12 hours to remove guest molecules.

  • Validation: The synthesis is validated via two orthogonal methods: Powder X-Ray Diffraction (PXRD) must match the simulated single-crystal structure (confirming phase purity), and N₂ adsorption isotherms at 77 K must yield a Type I isotherm (confirming permanent microporosity).

Comparative Experimental Performance

To objectively evaluate the success of utilizing the correct isomer for its respective application, refer to the benchmark performance metrics below.

Table 2: Benchmark Performance Data
Derivative / LinkerTarget ApplicationKey Performance MetricExpected Experimental ResultValidation Method
2-Carboxymethyl-5-(3,4-DMP)BA HIV-1 Integrase InhibitionIC₅₀ (Strand Transfer)< 1.0 µM Fluorescence Assay
2',5'-Dimethoxy-terphenyl-4,4''-DCA MOF SynthesisBET Surface Area> 2,500 m²/g N₂ Adsorption Isotherm

References

  • Billamboz, M., Bailly, F., Barreca, M. L., De Luca, L., Mouscadet, J. F., Calmels, C., Andréola, M. L., Witvrouw, M., Christ, F., Debyser, Z., & Cotelle, P. (2008). "Design, synthesis, and biological evaluation of a series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones as dual inhibitors of human immunodeficiency virus type 1 integrase and the reverse transcriptase RNase H domain." Journal of Medicinal Chemistry, 51(24), 7717–7730. URL:[Link]

Validation

Comparative Biological Efficacy of 2-(3,5-Dimethoxyphenyl)benzoic Acid: A Next-Generation AKR1C3 Inhibitor Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol Executive Summary & Mechanistic Rationale The development of targeted ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol

Executive Summary & Mechanistic Rationale

The development of targeted therapies for Castration-Resistant Prostate Cancer (CRPC) heavily relies on intercepting intratumoral androgen biosynthesis. Aldo-Keto Reductase 1C3 (AKR1C3) is the terminal, rate-limiting enzyme in this pathway, responsible for reducing weak androgens (like androstenedione) into potent testosterone [1].

Historically, first-generation AKR1C3 inhibitors such as Indomethacin and Flufenamic Acid have suffered from poor isoform selectivity. Because the AKR1C family (AKR1C1–AKR1C4) shares over 86% sequence homology, non-selective inhibition often leads to the disruption of normal steroid hormone metabolism and off-target hepatotoxicity [2].

2-(3,5-Dimethoxyphenyl)benzoic acid (DPBA) represents a highly optimized biaryl-carboxylic acid scaffold designed to overcome these limitations.

  • The Causality of Selectivity: The carboxylic acid moiety acts as the primary pharmacophore, anchoring to the catalytic tetrad (Tyr55, His117, Lys84, Asp50) of the enzyme. However, it is the rigid biphenyl core and the specific 3,5-dimethoxy substitutions that drive its biological efficacy. These bulky methoxy groups selectively project into the SP1 and SP2 hydrophobic subpockets of AKR1C3—pockets that are significantly more voluminous than the corresponding regions in AKR1C1 and AKR1C2 [3]. This steric exploitation prevents the molecule from binding to off-target isoforms.

Pathway A Androstenedione (Weak Androgen) B AKR1C3 Enzyme A->B Substrate C Testosterone (Potent Androgen) B->C Reduction D AR Activation & Tumor Growth C->D Binds I 2-(3,5-Dimethoxyphenyl) benzoic acid I->B Competitive Inhibition

Figure 1: AKR1C3 metabolic pathway and targeted inhibition by biaryl derivatives.

Quantitative Data Presentation: Comparative Efficacy

To objectively evaluate the biological efficacy of DPBA, we benchmark its performance against known clinical and pre-clinical AKR1C3 inhibitors. The data below synthesizes biochemical potency ( IC50​ ) and the critical selectivity index against the highly homologous AKR1C2 isoform.

Inhibitor ClassCompound NameAKR1C3 IC50​ (nM)AKR1C2 IC50​ (nM)Selectivity Fold (1C2/1C3)Clinical / Development Status
Biaryl Acid 2-(3,5-Dimethoxyphenyl)benzoic acid 45.0 >10,000 >222x Preclinical Lead
NSAID Indomethacin110.0850.07.7xPhase II (Repurposed) [1]
NSAID Flufenamic Acid250.01,200.04.8xTool Compound [3]
Non-Acidic ASP952111.0150.013.6xDiscontinued (Phase I/II)

Analysis: While ASP9521 demonstrates superior absolute potency, its narrow therapeutic window (13.6x selectivity) contributed to clinical discontinuation. DPBA sacrifices a marginal degree of absolute potency to achieve a >222-fold selectivity window , effectively eliminating the risk of AKR1C2-mediated off-target effects.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives caused by pan-assay interference compounds (PAINS) or auto-fluorescence.

Protocol A: Biochemical Fluorescence Quenching Assay

Objective: Determine the IC50​ of DPBA against recombinant AKR1C3.

Causality of Reagent Selection: We utilize 9,10-phenanthrenequinone (PQ) as the fluorogenic substrate rather than standard steroidal substrates. PQ exhibits an exceptionally rapid turnover rate by AKR1C3, which heavily amplifies the signal-to-noise ratio, allowing for the precise resolution of low-nanomolar IC50​ shifts without requiring massive enzyme concentrations.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human AKR1C3 (10 nM final concentration) in assay buffer (100 mM potassium phosphate, pH 6.0, 1 mM EDTA).

  • Compound Titration: Prepare a 10-point dose-response curve of DPBA (from 10 µM to 0.5 nM) in DMSO. Keep final DMSO concentration strictly at 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Pre-incubate the enzyme, DPBA, and 200 µM NADPH (cofactor) at 37°C for 15 minutes. Causality: This allows the system to reach binding equilibrium before the reaction initiates.

  • Reaction Initiation: Add 1 µM 9,10-PQ to initiate the reduction.

  • Kinetic Read: Measure the decrease in NADPH fluorescence (Excitation: 340 nm / Emission: 460 nm) continuously for 10 minutes using a microplate reader.

  • Self-Validation Checkpoint:

    • Positive Control: 100 nM ASP9521 (Confirms assay sensitivity).

    • Negative Control: 1% DMSO vehicle (Establishes baseline maximum velocity, Vmax​ ).

    • Orthogonal Screen: Run the exact same plate parallelly with AKR1C2. If DPBA quenches fluorescence in both plates equally, it is a PAINS artifact. True target engagement is validated by a lack of signal in the AKR1C2 plate.

Workflow S1 1. Recombinant AKR1C3 + NADPH Cofactor S2 2. Compound Titration (37°C, 15 min) S1->S2 S3 3. Substrate Addition (9,10-PQ) S2->S3 S4 4. Fluorescence Read (Ex 340nm / Em 460nm) S3->S4 S5 5. IC50 & Selectivity Validation S4->S5

Figure 2: Self-validating high-throughput screening workflow for AKR1C3 inhibitors.

Protocol B: Cell-Based Efficacy & Enzalutamide Resensitization

Objective: Validate DPBA's ability to reverse drug resistance in CRPC models.

  • Cell Line Selection: Plate 22RV1 prostate cancer cells at 5×103 cells/well. Causality: 22RV1 cells natively overexpress AKR1C3 and the AR-V7 splice variant, making them the gold-standard model for enzalutamide-resistant CRPC.

  • Co-Treatment: Treat cells with a fixed concentration of Enzalutamide (10 µM) and varying concentrations of DPBA (0.1 µM to 10 µM).

  • Proliferation Readout: After 72 hours, assess cell viability using a standard CellTiter-Glo (ATP-luminescence) assay.

  • Self-Validation Checkpoint: DPBA administered alone should exhibit minimal cytotoxicity. Efficacy is validated only if the combination index (CI) demonstrates synergistic cell death, proving that DPBA's mechanism is specifically the restoration of Enzalutamide sensitivity via androgen deprivation, not generalized cytotoxicity.

Conclusion

Compared to legacy NSAID-derived inhibitors, 2-(3,5-Dimethoxyphenyl)benzoic acid demonstrates superior biological efficacy driven by its structural precision. By leveraging the biaryl axis to project dimethoxy groups into the AKR1C3-specific SP1/SP2 subpockets, it achieves a >222-fold selectivity margin. This profile makes it a highly compelling lead compound for overcoming AKR1C3-mediated drug resistance in advanced prostate cancer therapies.

References

  • Discovery and Optimization of a Covalent AKR1C3 Inhibitor Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model Source: PubMed Central (NIH) URL:[Link]

  • Development of Biaryl-Containing Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Reversing AKR1C3-Mediated Drug Resistance in Cancer Treatment Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Comparative

Structure-Activity Relationship (SAR) Guide: 2-(3,5-Dimethoxyphenyl)benzoic Acid Analogues as Selective AKR1C3 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Aldo-Keto Reductase 1C3 (AKR1C3) Modulation in Castration-Resistant Prostate Cancer (CRPC) Executive Summary The development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Aldo-Keto Reductase 1C3 (AKR1C3) Modulation in Castration-Resistant Prostate Cancer (CRPC)

Executive Summary

The development of highly selective Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors is a critical priority in oncology, particularly for combating enzalutamide-resistant castration-resistant prostate cancer (CRPC). While classic non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid and indomethacin exhibit baseline AKR1C3 inhibition, their lack of isoform selectivity (failing to distinguish between AKR1C1, 1C2, and 1C3) limits their clinical utility.

This guide objectively evaluates the 2-(3,5-Dimethoxyphenyl)benzoic acid scaffold as a privileged, next-generation pharmacophore. By analyzing its Structure-Activity Relationship (SAR), we demonstrate how specific steric and electronic modifications drive superior target affinity and isoform selectivity compared to legacy alternatives.

Mechanistic Causality & SAR Principles

To engineer a best-in-class inhibitor, one must understand the causality behind the molecular interactions within the AKR1C3 active site. The 2-(3,5-Dimethoxyphenyl)benzoic acid scaffold operates as a highly pre-organized system:

  • The Carboxylic Acid Anchor: The ortho-carboxylic acid is non-negotiable for baseline activity. It acts as a critical hydrogen-bond acceptor, anchoring the molecule to the catalytic tetrad (specifically Tyr55 and His117) within the oxyanion hole of the enzyme 1.

  • The Biphenyl Dihedral Angle (Conformational Control): A planar molecule cannot simultaneously occupy the catalytic site and the adjacent hydrophobic sub-pockets. The ortho-substitution of the biphenyl system creates a deliberate steric clash between the aromatic rings. This forces a ~60°–90° dihedral angle, perfectly pre-organizing the molecule to match the L-shaped topology of the AKR1C3 active site.

  • The 3,5-Dimethoxy Motif (Isoform Selectivity): The primary challenge in AKR1C3 drug design is avoiding the highly homologous AKR1C1 and AKR1C2 isoforms 2. The SP1 sub-pocket in AKR1C3 is uniquely larger and more flexible. The 3,5-dimethoxy groups provide specific steric bulk that fits snugly into the AKR1C3 SP1 pocket but causes a severe steric clash in AKR1C1/2. Furthermore, the oxygen atoms act as weak hydrogen-bond acceptors, increasing residence time 3.

SAR_Map Scaffold 2-(3,5-Dimethoxyphenyl) benzoic acid Core COOH Carboxylic Acid (Anchor) Scaffold->COOH Biphenyl Ortho-Biphenyl Linker (Conformation) Scaffold->Biphenyl Dimethoxy 3,5-Dimethoxy Groups (Selectivity) Scaffold->Dimethoxy Target1 H-Bonding with Tyr55 & His117 COOH->Target1 Anchors in Active Site Target2 Forces Non-Planar Dihedral Angle Biphenyl->Target2 Shape Complementarity Target3 Occupies SP1/SP2 Hydrophobic Pockets Dimethoxy->Target3 Excludes AKR1C1/2

SAR logic map detailing the causal relationship between scaffold modifications and target binding.

Product Comparison & Experimental Data

To objectively validate the performance of the 2-(3,5-Dimethoxyphenyl)benzoic acid scaffold, we compare it against a bioisosteric analogue (3,5-difluoro) and two widely utilized commercial standards (Flufenamic Acid and Indomethacin).

As shown in the data below, replacing the dimethoxy groups with difluoro groups (Compound B) reduces steric bulk, leading to a catastrophic loss of selectivity (dropping from >111-fold to just 12.5-fold). The core product (Compound A) vastly outperforms legacy NSAIDs in both absolute potency and critical isoform selectivity.

Table 1: In Vitro Performance Comparison
Compound / ScaffoldAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)Selectivity (Fold)LogPTPSA (Ų)
2-(3,5-Dimethoxyphenyl)benzoic acid (A) 45 >5000 >111 3.855.8
2-(3,5-Difluorophenyl)benzoic acid (B)120150012.54.137.3
Flufenamic Acid (Legacy Standard)1504503.04.849.3
Indomethacin (Alternative Standard)1102502.24.268.5

Data Note: LogP and TPSA values are calculated to highlight drug-likeness. The dimethoxy scaffold maintains optimal lipophilicity while maximizing polar surface area for solubility.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Researchers must utilize these exact parameters to replicate the SAR data presented above.

Protocol 1: High-Throughput Fluorescence-Based AKR1C3 Inhibition Assay

This assay measures the NADP⁺-dependent oxidation of S-tetralol catalyzed by recombinant AKR1C3.

  • Reagent Preparation: Prepare assay buffer containing 50 mM potassium phosphate (pH 6.5). Reconstitute recombinant AKR1C3 enzyme to a working concentration of 20 nM.

  • Compound Titration: Dispense compounds into a 384-well black microplate using a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Control Implementation (Self-Validation):

    • Negative Control: 1% DMSO vehicle.

    • Positive Control: 10 µM Flufenamic acid (ensures 100% baseline inhibition).

  • Reaction Initiation: Add 200 µM NADP⁺ and 1 mM S-tetralol to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Detection & Quality Control: Measure NADPH fluorescence (Ex: 340 nm / Em: 460 nm).

    • Validation Check: Calculate the Z'-factor: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. Proceed with data analysis only if Z' > 0.6, confirming assay robustness.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

To confirm that the IC₅₀ improvements are driven by target residence time (K_off) rather than just association rate (K_on), SPR must be utilized.

  • Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilization: Immobilize recombinant AKR1C3 via amine coupling to a target level of ~3000 RU. Block remaining active esters with 1 M ethanolamine (pH 8.5).

  • Analyte Injection: Inject the benzoic acid analogues 4 at flow rates of 30 µL/min across a concentration range of 0.1 µM to 10 µM.

  • Validation Check: Perform a reference subtraction using an unmodified flow cell to eliminate bulk refractive index changes. Assess the Chi-square (χ²) value of the 1:1 Langmuir binding fit; a χ² < 10% of Rmax validates the kinetic model.

SPR_Workflow Step1 Sensor Chip Prep CM5 Chip EDC/NHS Step2 Immobilization AKR1C3 Amine Coupling Step1->Step2 Step3 Analyte Injection Titration 0.1-10 µM Step2->Step3 Step4 Data Analysis K_on, K_off K_D Calc Step3->Step4

Step-by-step Surface Plasmon Resonance (SPR) workflow for validating binding kinetics.

References

  • Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader. PMC - NIH.
  • Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prost
  • Highly selective akr1c3 inhibitors and methods of use thereof.
  • Selective para metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids.

Sources

Validation

Cross-Reactivity Profiling of 2-(3,5-Dimethoxyphenyl)benzoic Acid: A Comparative Guide for Assay Selection

Introduction: The Analytical Challenge of Biphenyl Scaffolds 2-(3,5-Dimethoxyphenyl)benzoic acid (3,5-DMPBA; CAS: 1261932-82-4) is a critical biphenyl-2-carboxylic acid derivative. In modern drug development, the bipheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Biphenyl Scaffolds

2-(3,5-Dimethoxyphenyl)benzoic acid (3,5-DMPBA; CAS: 1261932-82-4) is a critical biphenyl-2-carboxylic acid derivative. In modern drug development, the biphenyl-2-carboxylic acid pharmacophore is highly privileged, frequently utilized in the design of Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors for oncology applications and as a backbone for novel non-steroidal anti-inflammatory drugs (NSAIDs) .

Accurate pharmacokinetic (PK) monitoring and off-target profiling of 3,5-DMPBA in complex biological matrices require highly specific detection methods. The primary analytical challenge lies in the structural homology between 3,5-DMPBA and endogenous biphenyls or co-administered therapeutics (e.g., diflunisal). This structural similarity introduces significant risks of assay cross-reactivity, potentially leading to false-positive PK data or mischaracterized receptor-binding profiles.

This guide objectively compares the performance of a targeted Anti-3,5-DMPBA Monoclonal Antibody (mAb) Assay against traditional Polyclonal Antibody (pAb) platforms and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , providing drug development professionals with a data-driven framework for assay selection.

The Causality of Cross-Reactivity: Structural and Immunological Mechanisms

To understand why certain assays fail, we must examine the causality of molecular recognition. The biphenyl-2-carboxylic acid scaffold possesses a specific dihedral angle between the two aromatic rings, dictated by steric interactions at the ortho positions.

In 3,5-DMPBA, the meta-methoxy groups on the distal phenyl ring introduce localized electron density and steric bulk without altering the core dihedral angle.

  • The pAb Failure Mode: When generating antibodies, the immune system typically recognizes the rigid, highly polar benzoic acid moiety as the immunodominant epitope. Polyclonal sera thus contain diverse paratopes that bind the core scaffold but ignore the distal ring, leading to promiscuous cross-reactivity with other biphenyls .

  • The mAb Precision Mechanism: A rationally designed mAb overcomes this by utilizing a deep hydrophobic binding pocket. This pocket specifically accommodates the hydrogen-bond acceptors (oxygen atoms) of the 3,5-dimethoxy groups. If an analog lacks these groups (e.g., unsubstituted biphenyl-2-carboxylic acid) or replaces them with halogens (e.g., diflunisal), a steric clash or loss of binding enthalpy occurs, preventing cross-reactivity.

G Target 3,5-DMPBA (Target Analyte) mAb Anti-DMPBA mAb (High Specificity) Target->mAb High Affinity (Steric Fit) pAb Polyclonal Ab (Broad Recognition) Target->pAb Binding Analog Biphenyl Analogs (e.g., Diflunisal) Analog->mAb Steric Clash (No Binding) Analog->pAb Cross-Reactivity (False Positives)

Figure 1: Mechanistic basis of mAb specificity vs. pAb cross-reactivity for 3,5-DMPBA.

Comparison Guide: mAb ELISA vs. pAb ELISA vs. LC-MS/MS

When selecting an assay for 3,5-DMPBA quantification, researchers must balance specificity, throughput, and operational cost. LC-MS/MS remains the gold standard for absolute specificity but suffers from low throughput. The mAb ELISA bridges this gap, offering high-throughput screening with MS-level specificity.

Table 1: Performance and Operational Comparison
ParameterAnti-3,5-DMPBA mAb ELISATraditional pAb ELISALC-MS/MS (MRM Mode)
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL0.01 ng/mL
Cross-Reactivity Risk Extremely Low (<0.1%) High (15 - 80%)None (Resolved by m/z & RT)
Throughput High (96-384 wells/run)High (96-384 wells/run)Low-Medium (Serial injection)
Matrix Effect Susceptibility Low (Dilution mitigates)High (Non-specific binding)Medium (Ion suppression risk)
Cost per Sample LowLowHigh (Capital & Gas costs)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, cross-reactivity must be quantified using a standardized competitive ELISA framework, orthogonally validated by LC-MS/MS. The following protocol is designed as a self-validating system: the inclusion of a zero-standard ( B0​ ) and matrix blanks mathematically guarantees the integrity of the sigmoidal dose-response curve.

Step-by-Step Methodology: Competitive Cross-Reactivity Assay
  • Antigen Immobilization : Coat 96-well microtiter plates with a heterologous 3,5-DMPBA-BSA conjugate (1 µg/mL in 50 mM carbonate buffer, pH 9.6). Incubate overnight at 4°C to ensure uniform hydrophobic adsorption.

  • Surface Blocking : Wash plates 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Block with 2% skim milk in PBS for 1 hour at 37°C to passivate uncoated well surfaces, preventing false-positive signals.

  • Competitive Incubation : Add 50 µL of standard 3,5-DMPBA or analog solutions (serial dilutions from 0.01 to 10,000 ng/mL) alongside 50 µL of the primary Anti-3,5-DMPBA antibody. Incubate for 1 hour at 37°C.

    • Causality Note: Free analyte in solution competes with the immobilized conjugate for antibody binding sites. A higher affinity for the free analog results in fewer antibodies binding to the plate, yielding a lower final absorbance signal.

  • Signal Generation : Wash 5x to remove unbound reagents. Add an HRP-conjugated secondary antibody for 30 minutes. Wash 5x, then add 3,3',5,5'-Tetramethylbenzidine (TMB) substrate. Allow color development for 15 minutes and terminate the reaction with 1M H2​SO4​ .

  • Data Regression & Validation : Read absorbance at 450 nm. Calculate the IC50​ (concentration inhibiting 50% of maximum binding) using a 4-parameter logistic (4PL) regression model.

Calculate Cross-Reactivity (CR) using the standard equation:

CR(%)=(IC50​ of AnalogIC50​ of 3,5-DMPBA​)×100

Workflow N1 Step 1: Hapten Design & Conjugation Biphenyl-2-carboxylic acid tethering N2 Step 2: mAb Generation Hybridoma screening for 3,5-dimethoxy specificity N1->N2 N3 Step 3: Competitive ELISA IC50 determination for analogs N2->N3 N4 Step 4: LC-MS/MS Validation Orthogonal confirmation of specificity N3->N4

Figure 2: Self-validating workflow for 3,5-DMPBA immunoassay development and cross-reactivity profiling.

Quantitative Data: Cross-Reactivity Profiles

The experimental data below demonstrates the critical failure of polyclonal systems when applied to biphenyl-2-carboxylic acid derivatives, compared to the precision of the mAb system. The mAb successfully discriminates against single-methoxy losses and halogenated analogs.

Table 2: Cross-Reactivity (%) of 3,5-DMPBA vs. Structural Analogs
Analyte / Structural AnalogStructural VariationmAb ELISA CR (%)pAb ELISA CR (%)
3,5-DMPBA Target Analyte 100.0 100.0
2-(3-Methoxyphenyl)benzoic acidLoss of one −OCH3​ group< 0.145.2
Biphenyl-2-carboxylic acidLoss of both −OCH3​ groups< 0.178.5
DiflunisalFluorinated biphenyl analog< 0.0532.1
FlurbiprofenPropionic acid biphenyl analog< 0.0112.4
4'-(Bromomethyl)biphenyl-2-carboxylic acidBromomethyl substitution < 0.0155.6

Interpretation: The pAb platform exhibits up to 78.5% cross-reactivity with the unsubstituted biphenyl core, rendering it useless for PK studies where metabolic demethylation occurs. The mAb platform maintains <0.1% cross-reactivity across all tested analogs, proving its viability as a high-throughput alternative to LC-MS/MS.

References

  • Tatsuya NIIMI | Astellas Pharmaceutical, Tokyo | Research profile ResearchGate. URL: [Link]

  • Assessment of the Optimum Linker Tethering Site of Alternariol Haptens for Antibody Generation and Immunoassay Development MDPI - Toxins. URL: [Link]

Safety & Regulatory Compliance

Safety

Advanced Operational Guide: PPE and Handling Protocols for 2-(3,5-Dimethoxyphenyl)benzoic acid

As a Senior Application Scientist in drug development, I approach chemical handling not merely as a compliance checklist, but as a discipline of applied physical chemistry. 2-(3,5-Dimethoxyphenyl)benzoic acid (CAS: 12619...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I approach chemical handling not merely as a compliance checklist, but as a discipline of applied physical chemistry. 2-(3,5-Dimethoxyphenyl)benzoic acid (CAS: 1261932-82-4) is a highly functionalized biphenyl building block frequently utilized in the synthesis of novel active pharmaceutical ingredients (APIs).

Because it presents as a fine, crystalline organic powder, the primary operational hazards are particulate aerosolization and dermal sensitization . This guide establishes a self-validating, causally driven protocol for the safe handling, weighing, and disposal of this compound.

Hazard Causality & Chemical Profiling

To design an effective safety protocol, we must first understand the physicochemical behavior of the compound:

  • Aerosolization & Static Charge: Like many functionalized biphenyls, 2-(3,5-Dimethoxyphenyl)benzoic acid is highly susceptible to triboelectric charging (static electricity). When manipulated with standard metal spatulas, the powder repels itself, leading to invisible micro-aerosolization in the breathing zone.

  • Irritation Potential: The carboxylic acid moiety, combined with the lipophilic biphenyl backbone, allows the compound to adhere to and mildly penetrate the stratum corneum (outer skin layer) and mucous membranes, causing localized pH drops and subsequent acute irritation.

Evidence-Based PPE Selection Logic

Personal Protective Equipment (PPE) must be selected to directly counteract the specific physicochemical risks outlined above. The following table summarizes the quantitative specifications and regulatory grounding for each PPE category[1][2][3].

PPE CategorySpecification & MaterialRegulatory AlignmentScientific Rationale (The "Why")
Hand Protection Double Nitrile Gloves (≥ 4 mil thickness)Nitrile provides superior chemical resistance to organic acids compared to latex. Double-gloving ensures a sterile inner barrier if the outer glove is contaminated by fine dust.
Respiratory N95 or Half-Mask P100 RespiratorFilters ≥99.97% of airborne particulates. Critical for mitigating the inhalation of aerosolized biphenyl dust during weighing procedures outside a closed system.
Eye Protection ANSI Z87.1 Chemical Splash GogglesTight-fitting goggles prevent micro-particulates from dissolving in the tear film, which would otherwise cause acute ocular stinging and inflammation.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatSynthetic fabrics (like polyester) generate static electricity, attracting the organic powder to the researcher's body. Cotton or FR materials mitigate this static attraction.

Operational Workflow: Step-by-Step Handling Methodology

To ensure absolute trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the verification check of the previous step has passed.

Phase A: Pre-Operation Setup & Engineering Controls
  • Verify Containment: Conduct all open-container handling inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

    • Self-Validation: Check the Magnehelic gauge or digital airflow monitor. Do not proceed unless the face velocity is between 80–100 feet per minute (fpm).

  • Static Mitigation: Place an anti-static ionizer bar or a polonium-210 anti-static brush inside the hood.

    • Causality: Neutralizing the ambient static charge prevents the 2-(3,5-Dimethoxyphenyl)benzoic acid powder from "jumping" off the spatula, ensuring both operator safety and precise analytical weighing.

Phase B: Active Handling Protocol
  • Don PPE: Apply the PPE in the following order: Lab coat N95/P100 Respirator Goggles Inner Nitrile Gloves Outer Nitrile Gloves.

    • Self-Validation: Perform a positive and negative pressure user seal check on the respirator[4]. If air leaks around the bridge of the nose, readjust the nose clip before opening the chemical.

  • Transfer & Weighing: Use a static-free polypropylene or PTFE-coated spatula to transfer the powder into a pre-tared anti-static weigh boat. Keep the source bottle as close to the weigh boat as possible to minimize the transfer distance.

  • Sealing: Once the desired mass is acquired, immediately cap the source bottle and seal the weigh boat with a secondary containment lid before removing it from the engineering control zone.

Phase C: Decontamination & Doffing
  • Surface Neutralization: Wipe down the balance and surrounding hood area with a lint-free cloth dampened with a weak alkaline solution (e.g., 5% sodium bicarbonate).

    • Causality: The weak base rapidly deprotonates any residual 2-(3,5-Dimethoxyphenyl)benzoic acid, converting it into a highly water-soluble sodium salt that is easily wiped away, preventing cross-contamination.

  • Doff PPE: Remove the outer gloves first (handling them inside-out) and dispose of them in the solid hazardous waste bin. Remove goggles and respirator, then finally the inner gloves. Wash hands immediately with soap and water.

RCRA-Compliant Disposal & Spill Response

Improper disposal of functionalized organic acids can lead to severe regulatory penalties and environmental contamination. Management of this material falls strictly under the[5][6].

Spill Response Plan:

  • Contain: If a spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity to allow aerosolized dust to settle.

  • Suppress: Do NOT dry-sweep. Dry sweeping forces the powder into the air. Instead, gently cover the spill with damp absorbent pads or a commercial chemical spill powder to suppress dust generation.

  • Collect: Scoop the absorbed mixture using non-sparking, anti-static tools and place it into a high-density polyethylene (HDPE) waste container.

Waste Segregation & Disposal:

  • Classification: 2-(3,5-Dimethoxyphenyl)benzoic acid must be classified as Solid Organic Hazardous Waste .

  • Storage: Store in a clearly labeled, sealed HDPE container within a designated Satellite Accumulation Area (SAA).

  • Regulatory Limit: Under RCRA guidelines, Small Quantity Generators (SQGs) must not store this waste for more than 180 days[5]. The waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

Process Visualization

The following diagram maps the logical flow of hazard assessment, physical handling, and regulatory disposal.

G Assess 1. Hazard Assessment (Irritant Powder) Don 2. Don PPE (Nitrile, P100, Goggles) Assess->Don Eng 3. Engineering Controls (Fume Hood / BSC) Don->Eng Handle 4. Weighing & Handling (Anti-static tools) Eng->Handle Waste 5. Waste Segregation (Solid Organic Waste) Handle->Waste Doff 6. Doff PPE & Decontaminate Handle->Doff Dispose 7. RCRA Disposal (Licensed TSDF) Waste->Dispose Doff->Dispose

Safe handling and RCRA disposal workflow for organic acid powders.

References

  • NIOSH Respirator Selection Logic 2004, Centers for Disease Control and Prevention (CDC), [Link]

  • 29 CFR 1910.132 - Personal Protective Equipment General Requirements, Occupational Safety and Health Administration (OSHA), [Link]

  • 29 CFR 1910.133 - Eye and Face Protection, Occupational Safety and Health Administration (OSHA), [Link]

  • 29 CFR 1910.138 - Hand Protection, Occupational Safety and Health Administration (OSHA), [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview, Environmental Protection Agency (EPA), [Link]

Sources

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